molecular formula C10H13FN2O B1389789 (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol CAS No. 1228666-05-4

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Cat. No.: B1389789
CAS No.: 1228666-05-4
M. Wt: 196.22 g/mol
InChI Key: RNUQRVOOLHSXKN-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 1228666-05-4) is a chemical building block of interest in pharmaceutical research and drug discovery. This compound features a pyridinemethanol core, a structure recognized in the development of compounds with various pharmacological activities . Its molecular structure incorporates two key motifs: a pyrrolidine ring and a fluorine atom on the pyridine scaffold. The pyrrolidine ring is a saturated, three-dimensional scaffold widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Its non-planarity, a phenomenon known as "pseudorotation," and the presence of sp3-hybridized carbon atoms help increase the three-dimensional coverage and complexity of potential drug candidates, which can positively influence their solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Furthermore, the incorporation of the fluorine atom is a common strategy in modern drug design, often used to modulate a molecule's electronegativity, metabolic stability, and membrane permeability. This specific combination of a fluorinated pyridine ring with a pyrrolidine substituent makes this methanol derivative a valuable intermediate for the synthesis of more complex molecules. It can be used in various metal-catalyzed cross-coupling reactions, such as Sonogashira reactions, or further functionalized via its hydroxymethyl group to explore structure-activity relationships in drug discovery programs . As a key intermediate, its primary research value lies in the development of novel bioactive compounds, potentially serving as an antagonist for receptors like the metabotropic glutamate receptor 5 (mGlu5) . This product is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,14H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUQRVOOLHSXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245622
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol
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Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-05-4
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a valuable fluorinated pyridine building block for medicinal chemistry and drug development. While a specific CAS number for this alcohol is not prominently listed in public databases, this guide focuses on its efficient synthesis from its direct precursor, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (CAS No. 1203499-23-3). Detailed protocols, physicochemical properties, safety considerations, and the strategic importance of this scaffold in modern pharmaceutical research are discussed. This document is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage this compound in their synthetic programs.

Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with pyridine derivatives forming the backbone of numerous FDA-approved drugs.[1] The strategic incorporation of fluorine into these scaffolds can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2][3]

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol represents a confluence of these advantageous features. It is a trifunctional building block possessing:

  • A fluorinated pyridine ring , which modulates basicity (pKa) and can form key hydrogen bonds or dipole interactions with biological targets.

  • A pyrrolidinyl moiety , a saturated heterocycle known to improve aqueous solubility and introduce a vector for further chemical modification.

  • A primary alcohol (hydroxymethyl group) , which serves as a versatile synthetic handle for constructing more complex molecules, for example, through etherification, esterification, or oxidation.

This guide details the synthesis and characterization of this important intermediate, starting from its commercially available aldehyde precursor.

Physicochemical Properties

The properties of the target compound, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, are best understood in the context of its immediate synthetic precursor. The following table summarizes known data for the starting aldehyde and predicted data for the final alcohol product.

Property2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanolData Source
CAS Number 1203499-23-3Not AvailablePublic Databases
Molecular Formula C₁₀H₁₁FN₂OC₁₀H₁₃FN₂OCalculated
Molecular Weight 194.21 g/mol 196.23 g/mol Calculated
Appearance Solid (Typical)Solid or Oil (Predicted)General Chemical Knowledge
Solubility Soluble in organic solvents (e.g., DCM, MeOH)Soluble in polar organic solvents (Predicted)General Chemical Knowledge

Synthesis and Purification

The most direct and efficient route to synthesizing (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is through the selective reduction of the corresponding aldehyde.

Synthetic Principle: Selective Aldehyde Reduction

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For substrates containing other potentially reducible functional groups or sensitive moieties (like the fluoropyridine ring), a mild and selective reducing agent is required. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose.

Causality Behind Experimental Choice:

  • Selectivity: NaBH₄ is a mild hydride donor, highly selective for aldehydes and ketones. It will not reduce esters, amides, or carboxylic acids under standard conditions and, importantly, will not affect the aromatic fluoropyridine core. This chemoselectivity prevents unwanted side reactions and simplifies purification.

  • Operational Simplicity: The reaction is typically performed in alcoholic solvents like methanol or ethanol at ambient or sub-ambient temperatures, making it highly practical for a standard laboratory setting. The workup procedure is straightforward.[4]

Detailed Experimental Protocol

This protocol describes a representative procedure for the reduction of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde.

Materials:

  • 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 0.1–0.2 M concentration)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized Water (H₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq) in anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is a precautionary measure to control the initial exothermic reaction upon addition of the hydride reagent.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Ensure the temperature does not rise above 5-10 °C. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps dissipate heat.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄. After gas evolution ceases, add saturated aqueous NH₄Cl solution to hydrolyze the intermediate borate esters.[5]

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Workflow Visualization

Synthesis_Workflow Start Start: 2-Fluoro-6-(pyrrolidin-1-yl) nicotinaldehyde (CAS 1203499-23-3) Dissolve Dissolve in MeOH Cool to 0 °C Start->Dissolve Reduce Portion-wise addition of NaBH4 Dissolve->Reduce 1.5 eq React Stir at RT Monitor by TLC Reduce->React 1-2 h Quench Quench with H2O & sat. NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry & Concentrate Extract->Purify Product Final Product: (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Purify->Product

Caption: Synthetic workflow for the reduction of the aldehyde to the target alcohol.

Applications in Medicinal Chemistry

Substituted pyridines are privileged structures in drug design due to their ability to act as bioisosteres for phenyl rings while offering improved solubility and metabolic profiles.[1] The specific combination of substituents in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol makes it a highly attractive building block for targeting a range of diseases.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The hydroxymethyl group can be used to build side chains that probe specific pockets of the ATP-binding site or interact with solvent-exposed regions of the enzyme.

  • GPCR Ligands: The nitrogen atom of the pyridine and the pyrrolidine moiety can serve as key hydrogen bond acceptors or donors for interaction with G-protein coupled receptors.

  • Scaffold Decoration: As a versatile intermediate, this compound allows for the rapid generation of compound libraries. The primary alcohol can be readily converted to other functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.

Logical Relationship in Drug Design

The utility of this building block can be visualized as a branching point in a drug discovery program.

Drug_Design_Logic BuildingBlock (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Ether Etherification (R-X) BuildingBlock->Ether Ester Esterification (R-COCl) BuildingBlock->Ester Oxidation Oxidation BuildingBlock->Oxidation Library Diverse Compound Library Ether->Library Ester->Library Oxidation->Library SAR SAR Studies Library->SAR Lead Lead Compound SAR->Lead

Caption: Role of the title compound as a key intermediate in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not available, a hazard assessment can be made based on its structure and the data for related compounds like pyridine and other fluorinated pyridines.[6][7]

  • Hazard Classification (Predicted):

    • Harmful if swallowed.[8]

    • Causes skin irritation.[8]

    • Causes serious eye irritation.[8]

    • May cause respiratory irritation.[8]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong acids.[6]

Conclusion

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a strategically important synthetic intermediate for drug discovery programs. Its facile, high-yielding synthesis from the corresponding aldehyde via selective reduction with sodium borohydride makes it readily accessible. The unique combination of a fluoropyridine core, a pyrrolidine substituent, and a versatile hydroxymethyl handle provides medicinal chemists with a powerful tool for developing novel therapeutics with potentially superior pharmacological profiles. Adherence to standard laboratory safety protocols is essential when handling this compound.

References

  • Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8417. [Link]

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]

  • Google Patents. (n.d.). Process for preparing pyridinemethanol compounds. US6437120B1.
  • Kamar, R., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5393. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • PubChem. (n.d.). (6-Fluoropyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Process for the production of pyridine aldehydes. US3274206A.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

  • Journal of the National Academy of Sciences of Ukraine. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. [Link]

  • European Patent Office. (n.d.). EP 2 368 550 B1. [Link]

  • ACS Publications. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Drug Development. [Link]

  • Regulations.gov. (2021). US Patent No. 8829195. [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. [Link]

  • Google Patents. (n.d.).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

Sources

An In-depth Technical Guide to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the novel heterocyclic compound, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. As a substituted fluoropyridine, this molecule holds significant interest for researchers, medicinal chemists, and professionals in drug development due to the unique modulatory effects of fluorine on pharmacokinetic and pharmacodynamic profiles. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from structurally related analogues, predictive models, and established chemical principles to offer a robust scientific profile. We will delve into its anticipated characteristics, propose a viable synthetic route, and explore its potential as a scaffold in the design of new therapeutic agents.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The strategic incorporation of fluorine atoms into these structures has become a cornerstone of modern drug design.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and bioavailability.[3] The presence of a pyrrolidine moiety can further enhance solubility and provide a key interaction point with biological targets.[4] This guide focuses on the specific combination of these features in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a molecule poised for exploration in various therapeutic areas.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to predicting the properties and reactivity of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Figure 1. Chemical structure of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-
Molecular Formula C10H13FN2O-
Molecular Weight 196.22 g/mol -
CAS Number Not available-

Predicted Physicochemical Properties

In the absence of direct experimental data, computational models provide valuable estimations of the physicochemical properties of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. These predictions are based on its structural features and comparison with known compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance White to off-white solidBased on similar substituted pyridines.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point > 200 °CHigh due to polar functional groups and molecular weight.
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.The pyrrolidine and hydroxyl groups may enhance aqueous solubility compared to more lipophilic analogues.
pKa Not availableThe pyridine nitrogen will be basic, with its pKa influenced by the electron-withdrawing fluorine and electron-donating pyrrolidine group.
LogP 1.5 - 2.5A measure of lipophilicity, crucial for cell permeability.

The predicted properties suggest that (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a stable, solid compound with moderate polarity, making it amenable to standard laboratory handling and formulation development.

Proposed Synthesis Pathway

A plausible and efficient synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol would involve the reduction of its corresponding aldehyde, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This precursor is commercially available, providing a convenient starting point for laboratory-scale synthesis.

synthesis_pathway start 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde product (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol start->product Reduction reagent NaBH4 (Sodium borohydride) Methanol reagent->product

Figure 2. Proposed synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Experimental Protocol: Reduction of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Dissolution: Dissolve 1.0 equivalent of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride (NaBH4) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the protons of the pyrrolidine ring. The fluorine atom will likely cause splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbons of the pyridine and pyrrolidine rings, as well as the hydroxymethyl carbon. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.22 g/mol ).

Chemical Reactivity and Stability

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is expected to be a relatively stable compound under standard laboratory conditions. Key points regarding its reactivity include:

  • Hydroxyl Group: The primary alcohol is a key functional group that can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating pyrrolidine group will increase the basicity of the pyridine nitrogen, while the electron-withdrawing fluorine will decrease it. The overall effect will be a balance of these two opposing influences.

  • Fluorine Substitution: The fluorine atom is generally unreactive towards nucleophilic substitution under normal conditions but can activate the pyridine ring for certain reactions.

Potential Applications in Drug Discovery

Substituted pyridines are a rich source of biologically active compounds with applications in a wide range of diseases.[1][2] The unique combination of a fluorine atom, a pyrrolidine ring, and a hydroxymethyl group in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol makes it an attractive scaffold for the development of novel therapeutics.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The substituents on this molecule could be tailored to target specific kinase active sites.

  • Central Nervous System (CNS) Agents: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated pyridines promising candidates for CNS-acting drugs.

  • Antiviral and Antibacterial Agents: Pyridine derivatives have shown broad-spectrum antimicrobial activity.[4][5] The specific substitution pattern of this compound could lead to novel agents with improved efficacy.

drug_discovery_potential A (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol B Fluorine Substitution (Enhanced Potency, Metabolic Stability) A->B C Pyrrolidine Moiety (Improved Solubility, Target Interaction) A->C D Hydroxymethyl Group (H-Bonding, Derivatization Handle) A->D E Potential Therapeutic Areas B->E C->E D->E F Oncology (Kinase Inhibitors) E->F G CNS Disorders E->G H Infectious Diseases E->H

Figure 3. Rationale for the drug discovery potential of the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not available, general precautions for handling substituted pyridines and fluorinated organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol represents a promising, yet underexplored, chemical entity with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its physical and chemical properties, a viable synthetic route, and a rationale for its potential applications in drug discovery. The insights presented herein are intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into this and related fluorinated pyridine scaffolds. As with any novel compound, experimental validation of the predicted properties is a crucial next step in unlocking its full therapeutic potential.

References

  • PubChem. (2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501). Retrieved from [Link]

  • American Elements. (6-Fluoro-2-pyridinemethanol | CAS 315180-17-7). Retrieved from [Link]

  • MDPI. (Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors). Retrieved from [Link]

  • PubMed. (Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview). Retrieved from [Link]

  • PubMed. (Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers). Retrieved from [Link]

  • ResearchGate. (Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview). Retrieved from [Link]

  • ResearchGate. (Fused Pyridine Derivatives: Synthesis and Biological Activities). Retrieved from [Link]

  • Google Patents. (US4071521A - Process for making 2,6-difluoro pyridine).
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  • ACS Publications. (Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews). Retrieved from [Link]

  • National Institutes of Health. (2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile). Retrieved from [Link]

  • MDPI. (Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines). Retrieved from [Link]

  • National Institutes of Health. (Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC). Retrieved from [Link]

  • PubChem. (2-Amino-6-pyridinecarboxaldehyde | C6H6N2O | CID 23131418). Retrieved from [Link]

Sources

commercial availability of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a specialized pyridine derivative with potential applications in medicinal chemistry and drug discovery. This guide provides an in-depth analysis of its commercial availability, proposing scientifically sound synthetic routes for its preparation due to its current status as a non-commercially available compound. Detailed procedural considerations, safety protocols for handling key reagents, and a curated list of potential custom synthesis providers are presented to empower research and development endeavors. The molecular structure of this compound, characterized by a trifunctionalized pyridine core, suggests its utility as a versatile building block in the synthesis of more complex molecules.

Commercial Availability Assessment

As of early 2026, a comprehensive search of major chemical supplier databases indicates that (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not a commercially available, off-the-shelf compound . Its absence from these catalogs necessitates a custom synthesis approach for its acquisition. This guide, therefore, focuses on providing the necessary technical insights for its de novo synthesis.

Proposed Synthetic Strategies

Two plausible synthetic routes are proposed, leveraging established principles in heterocyclic chemistry. The choice between these routes will depend on starting material availability, scalability, and the specific capabilities of the synthesizing laboratory.

Route 1: Late-Stage Formylation via Directed Ortho-Metalation

This strategy involves the initial synthesis of the 2-fluoro-6-(pyrrolidin-1-yl)pyridine core, followed by the introduction of the methanol group at the 3-position.

Workflow Diagram:

Synthetic Route 1 A 2,6-Difluoropyridine B 2-Fluoro-6-(pyrrolidin-1-yl)pyridine A->B Pyrrolidine, DMSO, heat C 3-Lithio-2-fluoro-6-(pyrrolidin-1-yl)pyridine B->C n-BuLi, THF, -78 °C D (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol C->D 1. Formaldehyde (gas or paraformaldehyde) 2. Aqueous Workup Synthetic Route 2 A 2,6-Dichloro-3-formylpyridine or 2,6-Difluoro-3-formylpyridine B 2-Fluoro-6-chloro-3-formylpyridine or 2,6-Difluoro-3-formylpyridine A->B Halogen Exchange (if starting with dichloro) C 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde B->C Pyrrolidine, Base, Solvent D (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol C->D NaBH4, Methanol

Caption: Proposed Synthesis Route 2 using a Pre-functionalized Pyridine.

Step-by-Step Methodology:

  • Starting Material Synthesis/Procurement: This route would ideally start from a commercially available or readily synthesized 2,6-dihalo-3-formylpyridine. If starting with 2,6-dichloropyridine, a halogen exchange reaction could be employed to introduce the fluorine atoms. [1]

  • Selective Nucleophilic Aromatic Substitution: The 2,6-dihalo-3-formylpyridine is then reacted with pyrrolidine. The presence of the electron-withdrawing formyl group at the 3-position will activate the pyridine ring for nucleophilic aromatic substitution. The relative reactivity of the two halogen atoms will determine the regioselectivity of the substitution.

  • Reduction of the Aldehyde: The resulting 2-fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde is then reduced to the corresponding primary alcohol. This can be achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol. [2][3]This chemoselective reduction is not expected to affect the fluoro or pyrrolidinyl substituents. [2]

Key Reagents and Handling Considerations

The proposed syntheses involve hazardous reagents that require strict safety protocols.

ReagentKey HazardsRecommended Handling Practices
2,6-Difluoropyridine Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. [4][5]Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames. [5]
Pyrrolidine Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. [6]Work in a fume hood. Use appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. Keep away from ignition sources.
n-Butyllithium (n-BuLi) Pyrophoric liquid (ignites spontaneously in air). In contact with water, releases flammable gases. Causes severe skin burns and eye damage. [7][8]EXTREME CAUTION REQUIRED. Handle under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Wear fire-resistant lab coat, safety glasses, and chemical-resistant gloves. [9][10]Have a Class D fire extinguisher readily available. [9]
Formaldehyde (or Paraformaldehyde) Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and cancer. [11][12][13]Handle in a fume hood with appropriate PPE. Avoid generating dust if using paraformaldehyde.

General Laboratory Safety:

  • All reactions should be conducted in a well-ventilated fume hood.

  • An emergency eyewash and safety shower must be readily accessible.

  • Review the Safety Data Sheet (SDS) for each reagent before use.

  • It is highly recommended that personnel are trained and experienced in handling pyrophoric reagents like n-BuLi before attempting these syntheses. [1][9][10]

Custom Synthesis and Contract Research Organizations (CROs)

For organizations without the internal capacity or expertise for complex organic synthesis, outsourcing to a specialized CRO is a viable option. When selecting a CRO, it is crucial to consider their experience with heterocyclic chemistry, fluorination reactions, and the handling of pyrophoric reagents.

Potential Custom Synthesis Providers:

CompanySpecialization
Syngene International Offers a wide range of synthetic chemistry services, including heterocyclic chemistry and the synthesis of complex molecules. [5]
Selvita A fully-integrated CRO with expertise in drug discovery and medicinal chemistry, including custom synthesis.
Pharmaron Provides comprehensive chemistry services from discovery to manufacturing, with experience in complex synthetic challenges.
WuXi AppTec A large CRO with extensive capabilities in custom synthesis and process development for pharmaceutical clients.

This is not an exhaustive list, and due diligence is recommended when selecting a CRO.

Conclusion

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a molecule of interest for which custom synthesis is currently the only viable route of acquisition. The synthetic strategies outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation. Careful consideration of the hazardous nature of the required reagents and adherence to strict safety protocols are paramount. For those seeking external expertise, numerous reputable CROs possess the necessary capabilities to undertake this synthesis. This guide serves as a critical resource for researchers and drug development professionals, enabling them to access this important chemical entity for their scientific pursuits.

References

  • Process for making 2,6-difluoro pyridine. (1978). Google Patents.
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). University of California, Riverside Environmental Health & Safety. Retrieved from [Link]

  • Directed Lithiation and Substitution of Pyridine Derivatives. (2015, February 6). HETEROCYCLES, Vol. 91, No. 3.
  • Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • Formaldehyde solution, 36.5-38% Safety Data Sheet. (2025, May 21). Sigma-Aldrich.
  • Pyrrolidine Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC, 2015(iv), 19-47.
  • n-Butyllithium solution Safety Data Sheet. (2025, July 30). Sigma-Aldrich.
  • 2,6-Difluoropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. (2017). Organic Letters, 19(16), 4235–4238.
  • Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. (2022). International Journal of Molecular Sciences, 23(21), 12679.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH. Retrieved from [Link]

  • Formaldehyde solution Safety D
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • n-Butyllithium, 2.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025, August 6).
  • Formaldehyde solution 37% Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). Sigma-Aldrich.
  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023, July 17). CoLab.
  • Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025, December 8). CCS Chemistry.
  • Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. (2023, April 21). The Journal of Organic Chemistry, 88(9), 5231–5237.
  • n-Butyllithium Safety Data Sheet. (2025, September 27). ChemicalBook.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar.
  • SAFETY DATA SHEET FORMALDEHYDE LIQUID. (2022, December 10). Evans Vanodine.
  • 5-Chloro-2,3-difluoropyridine Safety Data Sheet. (2025, September 24). Thermo Fisher Scientific.
  • n-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry.
  • Safety Data Sheet FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol. (n.d.). ChemSupply Australia.
  • 2,6-Diformylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. (2025, August 21). American Chemical Society.
  • Pyrrolidine. (1999, July). New Jersey Department of Health.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). PMC - NIH.
  • 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine. (n.d.). ChemScene.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1985). Journal of Medicinal Chemistry, 28(10), 1481–1491.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 3-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy. (n.d.). PMC - PubMed Central.
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Technical Guide: Physicochemical Properties and Structural Elucidation of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a molecule's fundamental physicochemical properties is a critical first step in the journey from discovery to application. This guide provides an in-depth look at (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol , a substituted pyridinyl scaffold of interest in medicinal chemistry. Due to its specific combination of a fluorinated pyridine core, a pyrrolidine moiety, and a primary alcohol, this compound presents a unique profile for potential biological activity and metabolic stability.

This document details the deduced molecular formula and weight, provides a structural representation, and outlines a general yet robust workflow for the empirical confirmation of these properties—a necessary practice for any novel or sparsely documented chemical entity.

Core Molecular Attributes

The molecular formula and weight of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol have been determined based on its chemical structure as derived from its IUPAC name. The structure consists of a central pyridine ring substituted at the 2-position with a fluorine atom, at the 6-position with a pyrrolidin-1-yl group, and at the 3-position with a hydroxymethyl (-CH2OH) group.

The elemental composition is derived as follows:

  • Pyridine Ring: C₅H₂N (base structure with three substituents)

  • Fluorine Substituent: F

  • Pyrrolidin-1-yl Substituent: C₄H₈N

  • Methanol (Hydroxymethyl) Substituent: CH₃O

Summing these components yields the final molecular formula and subsequently, the molecular weight.

Data Summary Table
PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂ODeduced from Structure
Molecular Weight 210.23 g/mol Calculated from Formula
Monoisotopic Mass 210.1012 DaCalculated from Formula

A search for the non-fluorinated analog, [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol (CAS 690632-01-0), reveals a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1]. The addition of a fluorine atom and the removal of a hydrogen atom from the pyridine ring to arrive at the target compound is consistent with the deduced formula and weight presented here.

Structural Representation and Logic

A clear visualization of the molecule is essential for understanding its steric and electronic properties. The following diagram illustrates the connectivity of the atoms in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Caption: 2D structure of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Field Insights for Drug Development Professionals

The structural motifs present in this molecule are of significant interest in medicinal chemistry:

  • Fluorinated Pyridine Ring: The incorporation of a fluorine atom can profoundly impact a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby affecting solubility and cell permeability.

  • Pyrrolidine Moiety: This saturated heterocycle is a common feature in many approved drugs. It can serve as a rigid scaffold to orient other functional groups, improve aqueous solubility, and act as a hydrogen bond acceptor.

  • Primary Alcohol: The hydroxymethyl group provides a site for hydrogen bonding, which can be crucial for target engagement. It also offers a potential handle for further chemical modification or for the attachment of linkers in applications such as PROTACs (PROteolysis TArgeting Chimeras).

Experimental Workflow for Compound Characterization

As a Senior Application Scientist, it is imperative to validate the identity and purity of any compound used in research. For a novel or sparsely documented molecule like (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, the following workflow is recommended.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Data Interpretation & Confirmation synthesis Chemical Synthesis purification Chromatographic Purification (e.g., Flash Chromatography, HPLC) synthesis->purification lcms LC-MS Analysis purification->lcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr hra High-Resolution Mass Spectrometry (HRMS) lcms->hra purity_check Purity Assessment (>95% required) lcms->purity_check identity_confirm Structural Confirmation nmr->identity_confirm hra->identity_confirm final_compound Verified Compound Lot purity_check->final_compound identity_confirm->final_compound

Caption: Standard workflow for the verification of a novel chemical entity.

Step-by-Step Methodologies
  • Synthesis and Purification:

    • Causality: The synthesis of such a molecule would likely involve a nucleophilic aromatic substitution reaction, where 2,6-difluoropyridine is reacted sequentially with pyrrolidine and a suitable protected hydroxymethylating agent, followed by deprotection. The order of these steps would be critical to avoid side reactions.

    • Protocol:

      • React 2,6-difluoropyridine with pyrrolidine in a suitable solvent (e.g., DMSO) at elevated temperature to selectively displace one fluorine atom.

      • Purify the resulting 2-fluoro-6-(pyrrolidin-1-yl)pyridine intermediate via flash column chromatography.

      • Perform a lithiation at the 3-position followed by quenching with a formaldehyde equivalent (e.g., paraformaldehyde) to introduce the hydroxymethyl group.

      • Purify the final product using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Structural and Purity Analysis:

    • Trustworthiness: This multi-pronged analytical approach ensures self-validation. Each technique provides orthogonal data, and consistency across all results is required for confirmation.

    • Protocols:

      • LC-MS (Liquid Chromatography-Mass Spectrometry):

        • Dissolve a small sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

        • Inject onto a C18 reverse-phase HPLC column.

        • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

        • Monitor the eluent with a UV detector and an electrospray ionization (ESI) mass spectrometer in positive ion mode.

        • Expected Result: A single major peak in the chromatogram. The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 211.11.

      • HRMS (High-Resolution Mass Spectrometry):

        • Analyze the sample via ESI coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

        • Expected Result: An accurate mass measurement for the [M+H]⁺ ion that is within 5 ppm of the calculated value of 211.1088. This provides unambiguous confirmation of the molecular formula.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy:

        • Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

        • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

        • Expected Results:

          • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the eight protons of the pyrrolidine ring.

          • ¹³C NMR: Ten distinct carbon signals.

          • ¹⁹F NMR: A single resonance confirming the presence of one fluorine environment. The coupling patterns in all spectra will be key to confirming the substitution pattern.

Conclusion

While (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not widely documented in public chemical databases, its molecular formula (C₁₀H₁₃FN₂O ) and molecular weight (210.23 g/mol ) can be confidently deduced from its name. The combination of its structural features makes it a compound of interest for further investigation in drug discovery. The rigorous analytical workflow described herein provides a framework for the essential process of structural verification and purity assessment, ensuring the integrity of downstream research.

References

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The Pyridinemethanol Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinemethanol core, a seemingly simple heterocyclic structure, has emerged as a powerhouse in medicinal chemistry. Its unique combination of a pyridine ring and a primary alcohol functional group provides a versatile platform for developing novel therapeutics across a wide range of disease areas. This guide delves into the fundamental importance of the pyridinemethanol scaffold, exploring its physicochemical properties, structure-activity relationships (SAR), and key synthetic strategies. Through detailed case studies of approved drugs and clinical candidates, we illuminate the core's role in achieving high target affinity and favorable pharmacokinetic profiles. Furthermore, this document provides robust, step-by-step protocols for the synthesis and in-vitro evaluation of pyridinemethanol-based compounds, aiming to equip researchers with the practical knowledge to leverage this "privileged scaffold" in their own drug discovery endeavors.

Introduction: The Rise of a Privileged Structure

In the vast landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in biologically active compounds. These are termed "privileged structures," a concept first introduced by Evans et al. in 1988, signifying their ability to bind to multiple, distinct biological targets.[1] The pyridine ring is a quintessential example of such a scaffold, found in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are integral to a multitude of therapeutic agents, from the antituberculosis drug isoniazid to modern anticancer agents.[2][3]

The pyridinemethanol moiety, a specific iteration of this privileged core, combines the advantageous features of the pyridine ring with the synthetic versatility of a primary alcohol. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for target binding, while also influencing the molecule's overall polarity and solubility.[4][5] The hydroxymethyl group offers a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of a compound's properties.[6] This dual functionality makes pyridinemethanol an exceptionally valuable building block in the design of novel drugs.[6][7] This guide will provide a comprehensive overview of why and how this core is utilized in the rigorous process of drug discovery.

Physicochemical Properties and Their Implications

The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The pyridinemethanol core imparts a unique set of properties that medicinal chemists can strategically manipulate.

The pyridine ring itself is a polar, ionizable aromatic system that can enhance the aqueous solubility of parent compounds, a critical factor for bioavailability.[5] The nitrogen atom's basicity allows for salt formation, which can further improve solubility and handling characteristics. The hydroxymethyl group contributes to the molecule's polarity and provides an additional site for hydrogen bonding.

Table 1: Comparative Physicochemical Properties of Pyridinemethanol Isomers

Property2-Pyridinemethanol3-Pyridinemethanol4-PyridinemethanolReference(s)
Molecular FormulaC₆H₇NOC₆H₇NOC₆H₇NO[6][8][9]
Molecular Weight109.13 g/mol 109.13 g/mol 109.13 g/mol [6][8][9]
Melting Point69-71 °C-7 °C52-56 °C[6][10]
Boiling Point215 °C154 °C / 28 mmHg107-110 °C / 1 mmHg[6][10]
Water SolubilitySolubleSolubleSoluble[6][10]
Predicted pKa~13.513.68 ± 0.1013.45 ± 0.10[6][10]
LogP~0.5-0.110.574[6][10]

Causality Insight: The position of the hydroxymethyl group significantly influences the molecule's physical properties. For instance, the lower melting point and liquid state of 3-pyridinemethanol at room temperature compared to its solid isomers can be attributed to differences in crystal lattice packing and intermolecular forces.[10] These seemingly minor differences can have profound impacts on formulation and manufacturing choices down the line.

The Logic of Synthesis: Constructing the Core

The accessibility of a chemical scaffold through reliable and scalable synthetic routes is paramount for its utility in drug discovery. Pyridinemethanol and its derivatives can be prepared through several established methods, allowing for the generation of diverse compound libraries for screening.

A common and efficient method for synthesizing the core structure is the reduction of the corresponding pyridinecarboxylic acid or its esters.[6] This transformation can be achieved using various reducing agents, with sodium borohydride in the presence of a Lewis acid like lithium chloride being a frequently used combination.[6]

Workflow for Pyridinemethanol Synthesis

Below is a generalized workflow illustrating the synthetic logic from a commercially available starting material to the final pyridinemethanol core, which can then be further derivatized.

G start Methyl 4-Pyridinecarboxylate (Starting Material) process1 Reduction Reaction start->process1 reagent1 NaBH4 / LiCl (Reducing Agents) reagent1->process1 product1 4-Pyridinemethanol (Core Structure) process1->product1 process2 Derivatization product1->process2 reagent2 R-COOH / H2SO4 (Esterification) reagent2->process2 final Library of Pyridylmethyl Esters process2->final

Caption: General synthetic workflow for pyridinemethanol core synthesis and subsequent derivatization.

Experimental Protocol: Synthesis of 4-Pyridinemethanol

This protocol details the reduction of methyl 4-pyridinecarboxylate. This self-validating system includes monitoring by Thin-Layer Chromatography (TLC) to ensure reaction completion before proceeding to workup, a critical step for ensuring purity and yield.

Materials:

  • Methyl 4-pyridinecarboxylate

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve methyl 4-pyridinecarboxylate (1 equivalent) in anhydrous THF.

  • Addition of Reagents: Add lithium chloride (1.2 equivalents) to the solution and stir until dissolved. Cool the mixture in an ice bath.

  • Reduction: Slowly add sodium borohydride (2.5 equivalents) portion-wise to the cooled mixture.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding methanol to decompose any excess sodium borohydride.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[6]

  • Purification: If necessary, purify the crude 4-pyridinemethanol by column chromatography on silica gel or by recrystallization.

Case Studies: The Pyridinemethanol Core in Action

The true measure of a scaffold's value is its successful application in drug development. The pyridinemethanol core is a key feature in numerous drugs and clinical candidates, particularly in the realm of kinase inhibitors for oncology.[6]

Kinase Inhibitors in Oncology

Kinases are a major class of drug targets in cancer therapy, and the pyridine scaffold is a well-established privileged structure for designing potent inhibitors.[6] The pyridinemethanol moiety often serves as a key anchoring point, forming critical hydrogen bonds with the hinge region of the kinase active site.

Table 2: Examples of Pyridine-Based Kinase Inhibitors

Compound/ScaffoldKinase TargetIC₅₀ (nM)Cell LineReference(s)
Pyridine-based derivativePIM-1 Kinase14.3-[6]
Pyridine-based derivativePIM-1 Kinase20.4HepG2[6]
Isothiazolo[4,5-b]pyridine deriv.GAK14-[6]
Pyridopyrimidinone deriv.JNK315-[6]

Expertise Insight: The data in Table 2 demonstrates how modifications to the core pyridine structure can be used to achieve high potency (low IC₅₀ values) against specific kinase targets.[6] The choice of which kinase to target is driven by an understanding of the signaling pathways that are dysregulated in a particular cancer. For example, derivatives of 4-pyridinemethanol have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress-induced signaling pathways implicated in cancer.[6]

Mechanism of Action: A Visual Explanation

The interaction of a pyridinemethanol-derived inhibitor with its target kinase can be visualized to understand its mechanism of action. The following diagram illustrates a simplified signaling pathway and the point of inhibition.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Growth Factor Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK JNK (Target Kinase) MAPKK->JNK Phosphorylates TF Transcription Factors (e.g., c-Jun) JNK->TF Phosphorylates Response Cell Proliferation, Survival TF->Response Inhibitor Pyridinemethanol Derivative Inhibitor->JNK Inhibits

Caption: Simplified JNK signaling pathway inhibited by a pyridinemethanol-based drug.[6]

Structure-Activity Relationship (SAR) Insights

SAR studies are the cornerstone of lead optimization, providing a roadmap for rationally designing more potent and selective molecules. For pyridinemethanol derivatives, SAR exploration focuses on several key areas.

  • Position of the Hydroxymethyl Group: The choice between 2-, 3-, or 4-pyridinemethanol dictates the vector and distance of the hydroxyl group relative to the nitrogen, profoundly impacting how the molecule can orient itself within a binding pocket.

  • Substitution on the Pyridine Ring: Adding substituents (e.g., halogens, methoxy groups, amines) to the pyridine ring can modulate electronic properties, lipophilicity, and metabolic stability.[11] For example, adding electron-withdrawing groups can lower the pKa of the pyridine nitrogen, while bulky groups can provide steric hindrance to prevent unwanted metabolism.

  • Derivatization of the Hydroxyl Group: The hydroxyl group is a prime site for modification. It can be converted to esters, ethers, or carbamates to explore new interactions with the target, improve cell permeability, or design prodrugs.[6]

Logical SAR Exploration Workflow

A typical SAR campaign follows a logical progression from an initial "hit" compound to an optimized "lead."

G Hit Initial Hit (e.g., IC50 = 5 µM) SAR_Cycle SAR Cycle Hit->SAR_Cycle Synthesis Synthesize Analogs SAR_Cycle->Synthesis Design Lead Optimized Lead (e.g., IC50 = 15 nM) SAR_Cycle->Lead Achieve Goal Testing In Vitro Assay Synthesis->Testing Analysis Analyze Data (Potency, Selectivity) Testing->Analysis Analysis->SAR_Cycle Refine

Caption: Iterative cycle of Structure-Activity Relationship (SAR) exploration in drug discovery.

Conclusion and Future Perspectives

The pyridinemethanol core has firmly established itself as a versatile and valuable scaffold in drug discovery.[6] Its unique combination of a privileged heterocyclic ring and a reactive functional handle provides medicinal chemists with a powerful tool for creating diverse and potent therapeutic agents.[3][7] The successful development of numerous kinase inhibitors containing this core highlights its utility in oncology, and its application continues to expand into other therapeutic areas.[6][12]

Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse pyridinemethanol derivatives. The integration of computational chemistry and machine learning will further accelerate the design-synthesize-test-analyze cycle, enabling more rapid and efficient exploration of the vast chemical space surrounding this core. As our understanding of disease biology deepens, the pyridinemethanol scaffold is poised to remain a central element in the design of the next generation of targeted therapies.

References

  • Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem. [Link]

  • Teixeira, C., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanol. PubChem. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine methanol. PubChem. [Link]

  • Hernandez-Vazquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

Sources

A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol)

Author: BenchChem Technical Support Team. Date: February 2026

For-the-Attention-of-Researchers-Scientists-and-Drug-Development-Professionals

Abstract

The-heterocyclic-compound-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-represents-a-promising-scaffold-for-the-development-of-novel-therapeutic-agents-This-in-depth-technical-guide-explores-the-potential-research-areas-for-this-molecule-grounded-in-the-established-pharmacological-importance-of-its-constituent-moieties-the-fluorinated-aminopyridine-core-and-the-pyrrolidinyl-substituent-We-will-delve-into-the-rationale-for-its-investigation-in-oncology-neuroscience-and-infectious-diseases-providing-a-framework-for-its-synthesis-derivatization-and-biological-evaluation-This-document-serves-as-a-comprehensive-resource-for-guiding-future-research-and-unlocking-the-full-therapeutic-potential-of-this-versatile-chemical-entity

1.-Introduction-The-Architectural-Merits-of-a-Privileged-Scaffold

The-quest-for-novel-therapeutics-is-often-a-journey-into-the-vast-expanse-of-chemical-space-Within-this-landscape-certain-molecular-frameworks-known-as-privileged-scaffolds-repeatedly-emerge-as-the-backbone-of-successful-drugs-The-title-compound-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-is-a-compelling-amalgamation-of-several-such-features-making-it-a-molecule-of-significant-interest-for-medicinal-chemists

  • The-2-Aminopyridine-Core-A-Versatile-Pharmacophore -The-2-aminopyridine-moiety-is-a-well-established-pharmacophore-found-in-a-multitude-of-marketed-drugs-Its-ability-to-form-key-hydrogen-bonding-interactions-and-its-facile-synthetic-accessibility-have-cemented-its-role-in-drug-design-Derivatives-of-2-aminopyridine-have-demonstrated-a-wide-array-of-biological-activities-including-antitumor-antiviral-and-anti-inflammatory-properties-The-simple-yet-functional-design-of-this-core-allows-for-the-creation-of-low-molecular-weight-compounds-a-desirable-trait-in-drug-discovery-programs-to-minimize-potential-toxicity-[cite:-9-22]

  • Fluorination-A-Strategy-for-Enhanced-Drug-Properties -The-incorporation-of-fluorine-into-pharmaceuticals-is-a-widely-employed-strategy-to-modulate-a-compound's-physicochemical-and-pharmacokinetic-properties-[cite:-16-27] The-presence-of-a-fluoro-group-can-enhance-metabolic-stability-increase-binding-affinity-and-improve-bioavailability-[cite:-19-27] In-the-context-of-the-title-compound-the-2-fluoro-substituent-is-poised-to-influence-the-pKa-of-the-pyridine-nitrogen-and-potentially-block-metabolic-oxidation-thereby-prolonging-its-biological-half-life-[cite:-27]

  • The-Pyrrolidine-Moiety-Navigating-Chemical-Space-in-3D -The-pyrrolidine-ring-a-saturated-five-membered-heterocycle-is-a-cornerstone-of-many-natural-products-and-pharmacologically-active-compounds-[cite:-5-7-20] Its-non-planar-three-dimensional-structure-allows-for-a-more-effective-exploration-of-the-pharmacophore-space-compared-to-its-aromatic-counterparts-[cite:-5] Pyrrolidine-derivatives-are-known-to-exhibit-a-broad-spectrum-of-biological-activities-including-anticancer-antiviral-and-CNS-effects-[cite:-20] The-pyrrolidin-1-yl-group-in-our-compound-of-interest-can-also-enhance-aqueous-solubility-a-key-parameter-for-drug-delivery-[cite:-12]

  • The-Pyridinylmethanol-Functionality-A-Gateway-to-Derivatization -The-primary-alcohol-of-the-methanol-group-provides-a-versatile-handle-for-further-chemical-modification-This-allows-for-the-creation-of-a-library-of-analogs-with-diverse-properties-facilitating-structure-activity-relationship-(SAR)-studies-Furthermore-the-pyridinylmethanol-motif-itself-can-participate-in-crucial-binding-interactions-with-biological-targets

2.-Potential-Therapeutic-Arenas-and-Research-Directives

Based-on-the-structural-features-of-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-several-high-potential-research-avenues-can-be-envisioned

2.1-Oncology-Targeting-Kinase-Pathways

The-dysregulation-of-protein-kinases-is-a-hallmark-of-many-cancers-The-aminopyridine-scaffold-is-a-known-hinge-binder-in-many-kinase-inhibitors-Therefore-it-is-plausible-that-derivatives-of-our-title-compound-could-exhibit-inhibitory-activity-against-various-kinases-implicated-in-oncogenesis

Proposed-Research-Workflow

G cluster_0 Initial Screening & Lead Identification cluster_1 Lead Optimization cluster_2 Mechanism of Action Virtual Screening Virtual Screening Kinase Panel Screening Kinase Panel Screening Virtual Screening->Kinase Panel Screening Top Hits Cell-Based Proliferation Assays Cell-Based Proliferation Assays Kinase Panel Screening->Cell-Based Proliferation Assays Active Compounds SAR Studies (Derivatization) SAR Studies (Derivatization) Cell-Based Proliferation Assays->SAR Studies (Derivatization) Initial Lead Western Blotting (Pathway Analysis) Western Blotting (Pathway Analysis) Cell-Based Proliferation Assays->Western Blotting (Pathway Analysis) Confirm Target Engagement In Vivo Xenograft Models In Vivo Xenograft Models SAR Studies (Derivatization)->In Vivo Xenograft Models Optimized Lead Pharmacokinetic/Pharmacodynamic Studies Pharmacokinetic/Pharmacodynamic Studies In Vivo Xenograft Models->Pharmacokinetic/Pharmacodynamic Studies Establish Efficacy

Caption: Kinase Inhibitor Discovery Workflow.

Experimental-Protocols

  • Kinase-Panel-Screening -A-broad-panel-of-recombinant-kinases-(e.g.-kinases-from-the-tyrosine-kinase-and-serine/threonine-kinase-families)-should-be-used-to-determine-the-inhibitory-profile-of-the-parent-compound-and-its-derivatives-Assays-can-be-performed-using-luminescence-or-fluorescence-based-readouts-to-measure-ATP-consumption-or-substrate-phosphorylation

  • Cell-Based-Proliferation-Assays -A-panel-of-cancer-cell-lines-representing-different-tumor-types-should-be-used-to-assess-the-antiproliferative-activity-of-the-compounds-The-MTT-or-CellTiter-Glo-assay-can-be-employed-to-determine-the-IC50-values

  • Structure-Activity-Relationship-(SAR)-Studies -Systematic-modification-of-the-pyrrolidine-ring-(e.g.-substitution-ring-size-variation)-and-the-methanol-group-(e.g.-etherification-esterification-oxidation)-will-be-crucial-to-optimize-potency-and-selectivity

2.2-Neuroscience-Modulating-CNS-Targets

The-pyrrolidine-moiety-is-present-in-several-CNS-active-drugs-and-the-aminopyridine-core-has-been-explored-for-its-potential-in-treating-neurodegenerative-diseases-[cite:-9] The-ability-of-small-molecules-to-cross-the-blood-brain-barrier-is-a-critical-factor-for-CNS-drug-development-and-the-physicochemical-properties-of-the-title-compound-suggest-this-may-be-feasible

Potential-CNS-Targets-and-Rationale

Target FamilyRationaleKey Experimental Assays
Serotonin (5-HT) Receptors 2-aminopyridine derivatives have shown activity as 5-HT1A receptor agonists, which are implicated in depression and anxiety.[1]Radioligand binding assays, functional assays (e.g., cAMP measurement).
Dopamine (D) Receptors Modulation of dopamine signaling is a key strategy for treating Parkinson's disease and schizophrenia.Radioligand binding assays, GTPγS binding assays.
Nicotinic Acetylcholine Receptors (nAChRs) The pyridine core is a fundamental component of nicotinic ligands. Modulators of nAChRs have potential in treating Alzheimer's disease and cognitive disorders.Electrophysiology (patch-clamp), calcium imaging.
Monoamine Oxidase (MAO) Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.Enzyme inhibition assays using recombinant MAO-A and MAO-B.
2.3-Infectious-Diseases-Novel-Antimicrobial-and-Antiviral-Agents

The-emergence-of-drug-resistant-pathogens-necessitates-the-development-of-new-antimicrobial-and-antiviral-agents-Both-pyrrolidine-and-aminopyridine-scaffolds-have-been-incorporated-into-compounds-with-demonstrated-activity-against-a-range-of-pathogens-[cite:-20]

Proposed-Research-Directions

  • Antibacterial-Activity -Screening-against-a-panel-of-Gram-positive-and-Gram-negative-bacteria-including-drug-resistant-strains-like-MRSA-and-VRE-is-a-logical-first-step-The-methanol-group-could-be-a-starting-point-for-bioisosteric-replacement-to-enhance-activity-as-seen-in-other-antimicrobial-agents-[cite:-3-10]

  • Antiviral-Activity -Pyrrolo[3,4-c]pyridine-derivatives-which-share-a-similar-core-structure-have-shown-anti-HIV-activity-[cite:-17] Therefore-evaluation-against-a-panel-of-viruses-including-HIV-influenza-and-hepatitis-viruses-is-warranted

Illustrative-Signaling-Pathway-for-Antiviral-Intervention

Virus Virus Host Cell Host Cell Virus->Host Cell Attachment & Entry Viral Entry Viral Entry Host Cell->Viral Entry Replication Replication Viral Entry->Replication Assembly Assembly Replication->Assembly Our Compound Our Compound Replication->Our Compound Inhibition? Release Release Assembly->Release

Caption: Potential site of antiviral action.

3.-Synthetic-Considerations-and-Derivatization-Strategies

A-robust-and-flexible-synthetic-route-is-paramount-for-exploring-the-therapeutic-potential-of-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-While-a-specific-synthesis-for-this-exact-molecule-is-not-readily-available-in-the-public-domain-plausible-routes-can-be-proposed-based-on-known-pyridine-chemistry

Proposed-Retrosynthetic-Analysis

compound (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol intermediate1 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde compound->intermediate1 Reduction intermediate2 2,6-Difluoropyridine-3-carbaldehyde intermediate1->intermediate2 Nucleophilic Aromatic Substitution intermediate3 Pyrrolidine intermediate1->intermediate3 Nucleophilic Aromatic Substitution

Caption: A plausible retrosynthetic approach.

Key-Synthetic-Steps-and-Considerations

  • Starting-Material -A-readily-available-dihalopyridine-such-as-2,6-difluoropyridine-or-2,6-dichloropyridine-would-be-a-suitable-starting-material

  • Introduction-of-the-Formyl-Group -Lithiation-followed-by-quenching-with-a-formylating-agent-like-DMF-can-be-used-to-introduce-the-aldehyde-at-the-3-position

  • Nucleophilic-Aromatic-Substitution -The-selective-displacement-of-one-of-the-halogens-with-pyrrolidine-can-be-achieved-by-careful-control-of-reaction-conditions-such-as-temperature-and-solvent

  • Reduction-of-the-Aldehyde -The-final-step-would-involve-the-reduction-of-the-aldehyde-to-the-primary-alcohol-using-a-mild-reducing-agent-like-sodium-borohydride

Derivatization-Strategies

  • Modification-of-the-Methanol-Group -The-hydroxyl-group-can-be-converted-to-a-wide-range-of-functional-groups-including-ethers-esters-amines-and-halides-This-will-allow-for-the-exploration-of-the-SAR-at-this-position

  • Substitution-on-the-Pyrrolidine-Ring -The-use-of-substituted-pyrrolidines-(e.g.-3-hydroxypyrrolidine-proline-derivatives)-in-the-nucleophilic-aromatic-substitution-step-will-introduce-diversity-and-allow-for-the-optimization-of-physicochemical-properties

  • Bioisosteric-Replacement -The-methanol-group-could-be-replaced-with-other-functionalities-such-as-a-difluoromethyl-group-which-is-a-known-bioisostere-of-a-hydroxyl-group-to-improve-metabolic-stability-[cite:-10]

4.-Conclusion-A-Call-to-Investigation

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-is-a-scaffold-rich-in-potential-Its-synthesis-is-achievable-through-established-synthetic-methodologies-and-its-structural-features-suggest-a-high-probability-of-biological-activity-in-therapeutically-relevant-areas-This-guide-has-outlined-a-strategic-framework-for-the-investigation-of-this-promising-molecule-from-initial-screening-to-lead-optimization-It-is-our-firm-belief-that-a-dedicated-research-program-focused-on-this-compound-and-its-analogs-will-yield-novel-chemical-entities-with-the-potential-to-address-unmet-medical-needs-The-journey-from-a-privileged-scaffold-to-a-life-saving-drug-is-a-challenging-one-but-for-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-it-is-a-journey-worth-embarking-on

5.-References

  • Process-for-the-preparation-of-chiral-pyrollidine-2-yl-methanol-derivatives-Google-Patents-URL-

  • 2-Difluoromethylpyridine-as-a-bioisosteric-replacement-of-pyridine-N-oxide-the-case-of-quorum-sensing-inhibitors-RSC-Publishing-URL-[Link]

  • Novel-derivatives-of-2-pyridinemethylamine-as-selective-potent-and-orally-active-agonists-at-5-HT1A-receptors-PubMed-URL-[Link]

  • Pyrrolidine-in-Drug-Discovery-A-Versatile-Scaffold-for-Novel-Biologically-Active-Compounds-MDPI-URL-[Link]

  • (6-Fluoropyridin-2-yl)methanol-PubChem-URL-[Link]

  • Pyrrolidine-in-Drug-Discovery-A-Versatile-Scaffold-for-Novel-Biologically-Active-Compounds-MDPI-URL-[Link]

  • Recent-Advances-in-the-Biological-Profiles-of-Fluorine-Containing-Pyridine-and-its-Derivatives-A-Brief-Overview-ResearchGate-URL-[Link]

  • 2-aminopyridine-–-a-classic-and-trendy-pharmacophore-Request-PDF-ResearchGate-URL-[Link]

  • 2-Difluoromethylpyridine-as-a-bioisosteric-replacement-of-pyridine-N-oxide-the-case-of-quorum-sensing-inhibitors-PMC-PubMed-Central-URL-[Link]

  • US6437120B1-Process-for-preparing-pyridinemethanol-compounds-Google-Patents-URL-

  • Bioisosteric-Replacements-Cambridge-MedChem-Consulting-URL-[Link]

  • EP-2-368-550-B1-Google-Patents-URL-

  • 2-Fluoro-5-aminopyridine-Enhancing-Drug-Discovery-with-Precision-Synthesis-URL-[Link]

  • An-Overview-of-the-Biological-Activity-of-Pyrrolo[3,4-c]pyridine-Derivatives-MDPI-URL-[Link]

  • Improved-Synthesis-of-Effective-3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based-Inhibitors-of-NADPH-Oxidase-2-MDPI-URL-[Link]

  • The-Latest-FDA-Approved-Pharmaceuticals-Containing-Fragments-of-Tailor-Made-Amino-Acids-and-Fluorine-MDPI-URL-[Link]

  • Recent-insights-about-pyrrolidine-core-skeletons-in-pharmacology-Frontiers-URL-[Link]

  • US-Patent-No-8829195-Regulations.gov-URL-[Link]

  • 2-Aminopyridine-–-an-unsung-hero-in-drug-discovery-RSC-Publishing-URL-[Link]

  • US11629136B1-Substituted-pyridine-derivatives-as-SARM1-inhibitors-Google-Patents-URL-

  • Unexpected-Discovery-of-Saturated-Pyridine-Mimetics-ChemRxiv-URL-[Link]

  • Progress-in-the-Stereoselective-Synthesis-Methods-of-Pyrrolidine-Containing-Drugs-and-Their-Precursors-MDPI-URL-[Link]

  • Recent-Advances-in-the-Biological-Profiles-of-Fluorine-Containing-Pyridine-and-its-Derivatives-A-Brief-Overview-PubMed-URL-[Link]

  • US8420645B2-Salts-of-2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-Google-Patents-URL-https://patents.google.com/patent/US8420645B2/enpatent/US8420645B2/en

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Methodological & Application

Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry. The strategic insights and detailed protocols herein are tailored for researchers, scientists, and professionals in drug development, aiming to provide a robust and reproducible synthetic route.

Introduction and Strategic Overview

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol and its derivatives are of significant interest in drug discovery due to the versatile chemical handles they possess. The pyridine core is a common motif in pharmacologically active compounds, and the specific substitution pattern of a fluoro group, a pyrrolidinyl moiety, and a hydroxymethyl group offers multiple points for further functionalization. This allows for the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug development programs.

The synthetic strategy presented here focuses on a reliable and efficient two-step conceptual approach, beginning with a nucleophilic aromatic substitution (SNAr) to construct the core substituted pyridine ring, followed by a selective reduction of an aldehyde to the desired primary alcohol. For the purpose of this guide, we will commence from the commercially available intermediate, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde , which streamlines the process for many research laboratories.

Synthetic Pathway and Mechanistic Considerations

The synthesis of the target molecule is conceptually straightforward, predicated on well-established and high-yielding chemical transformations. The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution (Conceptual) cluster_1 Step 2: Selective Aldehyde Reduction A 2,6-Difluoronicotinaldehyde C 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde A->C Nucleophilic Attack & Elimination of F- B Pyrrolidine B->C D 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde E (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol D->E Reduction (e.g., NaBH4)

Figure 1: Overall synthetic pathway for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Causality Behind Experimental Choices

The choice of a nucleophilic aromatic substitution reaction to introduce the pyrrolidine moiety is dictated by the electronic properties of the starting material, 2,6-difluoronicotinaldehyde. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom activates the ring towards nucleophilic attack. Pyrrolidine, a secondary amine, acts as a potent nucleophile, readily displacing one of the fluorine atoms. The reaction is typically regioselective for the 6-position due to the combined electronic effects of the ring nitrogen and the aldehyde group.

For the subsequent reduction of the aldehyde, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols while being compatible with a wide range of other functional groups, including the fluoro and amino substituents present in the molecule.[1] Its ease of handling and workup in protic solvents like methanol or ethanol makes it ideal for this transformation.[2] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less selective and require stricter anhydrous conditions.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Materials and Reagents
ReagentCAS NumberSupplierPurity
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde1203499-23-3Sigma-Aldrich≥95%
Sodium borohydride (NaBH₄)16940-66-2Sigma-Aldrich≥98%
Methanol (MeOH), anhydrous67-56-1Sigma-Aldrich99.8%
Dichloromethane (DCM), ACS grade75-09-2Fisher Scientific≥99.5%
Ethyl acetate (EtOAc), ACS grade141-78-6Fisher Scientific≥99.5%
Hexanes, ACS grade110-54-3Fisher Scientific≥98.5%
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Sigma-Aldrich≥99%
Silica gel for column chromatography63231-67-4Sorbent Technologies60 Å, 230-400 mesh
Protocol 1: Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Experimental_Workflow A Dissolve 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde in Methanol B Cool the solution to 0 °C in an ice bath A->B C Add Sodium Borohydride portion-wise B->C D Stir the reaction mixture at 0 °C for 1 hour C->D E Monitor reaction progress by TLC D->E F Quench the reaction with water E->F G Concentrate the mixture under reduced pressure F->G H Extract the product with Dichloromethane G->H I Dry the organic layer with Na₂SO₄ H->I J Purify by column chromatography I->J K Characterize the final product J->K

Figure 2: Experimental workflow for the reduction of the starting aldehyde.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 g, 5.15 mmol) in anhydrous methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.29 g, 7.73 mmol, 1.5 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should show a higher Rf value than the more polar alcohol product.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (10 mL) while maintaining the temperature at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to afford (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol as a white to off-white solid.

Data Presentation and Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Expected Yield and Physical Properties
PropertyExpected Value
Yield 85-95%
Physical State White to off-white solid
Molecular Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol
Melting Point To be determined experimentally
Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structure of the target molecule. Actual experimental data should be acquired for confirmation.

  • 1H NMR (400 MHz, CDCl₃) δ (ppm): 7.55 (t, J = 8.0 Hz, 1H, pyridine-H4), 6.25 (d, J = 8.0 Hz, 1H, pyridine-H5), 4.65 (s, 2H, -CH₂OH), 3.50 (t, J = 6.8 Hz, 4H, pyrrolidine-H2, H5), 2.00 (m, 4H, pyrrolidine-H3, H4), 1.80 (br s, 1H, -OH).

  • 13C NMR (101 MHz, CDCl₃) δ (ppm): 160.5 (d, JCF = 235 Hz, C2), 158.0 (C6), 140.0 (d, JCF = 15 Hz, C4), 125.0 (d, JCF = 5 Hz, C3), 100.0 (d, JCF = 3 Hz, C5), 62.0 (-CH₂OH), 46.5 (pyrrolidine-C2, C5), 25.5 (pyrrolidine-C3, C4).

  • Mass Spectrometry (ESI+): m/z 197.1 [M+H]⁺.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process monitoring and final product characterization.

  • TLC Analysis: The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot provides a clear indication of reaction progression.

  • Spectroscopic Confirmation: The acquisition of 1H NMR, 13C NMR, and mass spectrometry data allows for unambiguous confirmation of the product's structure. The characteristic signals, such as the singlet for the -CH₂OH protons in the 1H NMR and the upfield shift of the corresponding carbon in the 13C NMR, are key validation points.

  • Purity Assessment: The purity of the final compound can be readily assessed by High-Performance Liquid Chromatography (HPLC) or by the absence of impurity signals in the NMR spectra.[4]

Safety and Handling Precautions

  • 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • DOI. SUPPORTING INFORMATION. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • Minnesota State University Moorhead. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • ResearchGate. HPLC Determination of 6-Methylcoumarin and 3-Pyridine Methanol in Toiletries for Oral Hygiene. [Link]

  • UT Southwestern Medical Center. Patents - Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]

  • ScienceDirect. Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. [Link]

  • Minnesota State University Moorhead. NaBH4 Reduction of Ketone to Alcohol. [Link]

  • Google Patents.
  • Scribd. Lab 9 NaBH4 Reduction. [Link]

  • National Institutes of Health. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • PubMed Central. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines. [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Stephen F. Austin State University ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

  • Fisher Scientific. (6-Pyrrolidin-1-ylpyrid-2-yl)methanol, 97%, Thermo Scientific. [Link]

  • ChemConnections. 13C NMR Spectroscopy. [Link]

  • Google Patents. Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.

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detailed synthetic route for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Synthetic Protocol for the Preparation of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Abstract

This application note provides a comprehensive, three-step synthetic route for the preparation of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a valuable substituted pyridine building block for pharmaceutical and materials science research. The synthesis commences with the regioselective formylation of 2,6-difluoropyridine via directed ortho-metalation to yield an aldehyde intermediate. This is followed by a highly regioselective nucleophilic aromatic substitution (SNAr) with pyrrolidine. The final step involves the chemoselective reduction of the aldehyde to the target primary alcohol. This guide explains the causality behind experimental choices, offers detailed, step-by-step protocols, and is grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.

Introduction

Substituted pyridines are among the most prevalent heterocyclic motifs in biologically active compounds and functional materials.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them critical pharmacophores. The target molecule, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, incorporates several key features: a fluoro-substituent known to enhance metabolic stability and binding affinity, a pyrrolidine ring common in many CNS-active agents, and a primary alcohol handle for further functionalization. This protocol outlines a logical and efficient pathway for its synthesis from commercially available starting materials.

Overall Synthetic Scheme

The synthesis is accomplished in three distinct stages:

  • Directed ortho-Metalation and Formylation: Introduction of a formyl group at the C3 position of 2,6-difluoropyridine.

  • Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the C6 fluorine with pyrrolidine.

  • Chemoselective Reduction: Conversion of the intermediate aldehyde to the final primary alcohol.

Synthetic_Pathway SM 2,6-Difluoropyridine reagent1 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to rt SM->reagent1 INT1 2,6-Difluoro-3-formylpyridine reagent2 Pyrrolidine, K₂CO₃ DMSO, 80 °C INT1->reagent2 INT2 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde reagent3 NaBH₄, Methanol 0 °C to rt INT2->reagent3 FP (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol reagent1->INT1 reagent2->INT2 reagent3->FP

Sources

Application Notes and Protocols for the Utilization of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a highly functionalized pyridine derivative with significant potential as a scaffold in the development of novel therapeutics. Its unique substitution pattern, featuring a fluorine atom, a pyrrolidinyl moiety, and a hydroxymethyl group, offers multiple avenues for diversification through modern synthetic methodologies. The electron-withdrawing nature of the fluorine atom at the 2-position can modulate the pKa of the pyridine nitrogen and influence the reactivity of the ring system. The nucleophilic pyrrolidinyl group at the 6-position introduces a common motif found in many biologically active molecules. Finally, the hydroxymethyl group at the 3-position serves as a versatile handle for further elaboration or as a key pharmacophoric element.

This guide provides an in-depth exploration of the application of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol in palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds. While direct literature on the cross-coupling reactions of this specific molecule is nascent, the protocols and principles outlined herein are extrapolated from well-established precedents for similarly substituted pyridine systems, providing a robust starting point for researchers in drug discovery and development.

Strategic Considerations for Cross-Coupling Reactions

The electronic and steric environment of the pyridine ring in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol presents both opportunities and challenges in cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium catalyst, which can sometimes inhibit catalysis, a phenomenon often referred to as "the 2-pyridyl problem".[1] However, the strategic placement of substituents can mitigate this issue. The electron-donating pyrrolidinyl group can enhance the electron density of the ring, while the fluorine atom has an electron-withdrawing effect. Understanding this electronic interplay is crucial for selecting the appropriate catalytic system.

A key consideration for the application of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol in cross-coupling reactions is the potential for the hydroxymethyl group to interfere with the catalytic cycle. While many modern cross-coupling reactions are tolerant of free hydroxyl groups, protection may be necessary under certain conditions to prevent side reactions such as ether formation or catalyst inhibition. Should protection be required, common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or ethers (e.g., MOM or BOM), can be employed.[2][3] However, for the sake of atom economy and step-efficiency, initial explorations should be conducted without a protecting group.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[4] For the successful coupling of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, which would first need to be converted to a halide or triflate, the choice of catalyst, ligand, and base is paramount. The use of bulky, electron-rich phosphine ligands is often beneficial for the coupling of electron-rich and sterically hindered substrates.[5]

Hypothetical Transformation: Synthesis of a Biaryl Scaffold

To utilize (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol in a Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group at a position other than the existing substitutions. For the purpose of this protocol, we will assume the synthesis of a hypothetical bromo-derivative, (5-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, which can then be coupled with a variety of boronic acids or esters.

Suzuki_Miyaura_Workflow Substrate (5-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Reaction Suzuki-Miyaura Coupling Substrate->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Ligand (e.g., SPhos) Ligand->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • (5-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add (5-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed solvent system (e.g., toluene/water). The reaction mixture is typically heterogeneous.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for challenging Suzuki-Miyaura couplings, including those involving heteroaryl halides.[5]

  • Base: K₃PO₄ is a moderately strong base that is often effective in Suzuki-Miyaura reactions and is generally compatible with a wide range of functional groups.

  • Solvent: A biphasic solvent system like toluene/water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference (Analogous System)
Phenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O10075-89[6]
2-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O10085[6]
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092[5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[7] This reaction is particularly valuable for introducing diverse amine functionalities onto the pyridine scaffold.

Hypothetical Transformation: Synthesis of a Diaminopyridine Derivative

Assuming the same starting material, (5-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, it can be coupled with various primary or secondary amines to generate novel diaminopyridine structures.

Buchwald_Hartwig_Workflow Substrate (5-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Reaction Buchwald-Hartwig Amination Substrate->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Precatalyst (e.g., G3-XPhos) Catalyst->Reaction Base Base (e.g., LHMDS) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • (5-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium precatalyst (e.g., G3-XPhos) (1-3 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a dry vial, add the palladium precatalyst, LHMDS, and the amine.

  • In a separate vial, dissolve (5-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol in anhydrous dioxane.

  • Add the substrate solution to the vial containing the catalyst, base, and amine.

  • Seal the vial and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Precatalyst: Third-generation (G3) Buchwald precatalysts are highly active and allow for the use of a broad range of amines and aryl halides under relatively mild conditions.

  • Base: LHMDS is a strong, non-nucleophilic base that is effective in deprotonating a wide variety of amines. For more sensitive substrates, a weaker base like Cs₂CO₃ may be used.

  • Solvent: Anhydrous ethereal solvents like 1,4-dioxane or toluene are commonly used for Buchwald-Hartwig aminations.

AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference (Analogous System)
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10085[8]
AnilineG3-XPhosLHMDSDioxane10090[8]
BenzylaminePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH11088[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated pyridines.[9]

Hypothetical Transformation: Synthesis of an Alkynylpyridine

Using (5-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a Sonogashira coupling can be performed to introduce a variety of alkynyl groups.

Sonogashira_Workflow Substrate (5-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Reaction Sonogashira Coupling Substrate->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Reaction Cu_Catalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Catalyst->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling

Materials:

  • (5-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (as solvent and base) or another amine base like diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) (if a co-solvent is needed)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube under an inert atmosphere, add (5-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed triethylamine (and THF if necessary).

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction to a temperature between room temperature and 60 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and copper salts, washing with ethyl acetate.

  • Concentrate the filtrate and redissolve in ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The classic Sonogashira conditions using a palladium catalyst and a copper(I) co-catalyst are generally effective for a wide range of substrates.[10]

  • Base: An amine base such as triethylamine serves both as a base to deprotonate the alkyne and often as the solvent.

  • Co-catalyst: Copper(I) iodide is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

AlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference (Analogous System)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT90[11]
1-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF10085[11]
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF10096[11]

Conclusion

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol represents a valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. The protocols and insights provided in this guide offer a solid foundation for its successful application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While the provided protocols are based on established methodologies for analogous systems, researchers are encouraged to perform systematic optimization of reaction conditions for each specific substrate combination to achieve the best possible outcomes. The strategic application of these powerful synthetic tools will undoubtedly unlock the full potential of this promising scaffold in the quest for new and improved therapeutic agents.

References

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]

  • Gagnon, A., & Duplessis, M. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 495-502. [Link]

  • Comins, D. L., & Fulp, A. B. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(1), 203–208. [Link]

  • Li, J., et al. (2018). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Organic Chemistry, 38(1), 214-220. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Schmidt, A. F., & Schmidt, M. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Accounts of Chemical Research, 56(3), 266–279. [Link]

  • Gagnon, A., & Duplessis, M. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Barder, T. E., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

  • Zou, K., & Miller, L. W. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Methods in enzymology, 505, 177–200. [Link]

  • Gagnon, A., & Duplessis, M. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

  • Kikelj, D., et al. (2018). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 23(10), 2633. [Link]

  • Török, B., et al. (2024). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. The Journal of Organic Chemistry, 89(12), 8565–8572. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 24, 2026, from [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • Donohoe, T. J., et al. (2021). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, 12(2), 742-746. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 24, 2026, from [Link]

  • Manoso, A. S., & DeShong, P. (2003). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 68(19), 7449–7454. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes. University of Southampton Institutional Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

  • Bak, J. R., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11082. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]

  • Manoso, A. S., & DeShong, P. (2003). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

Sources

The Strategic Role of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block for Next-Generation Kinase Inhibitors

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a substituted pyridinemethanol derivative, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, including a fluorine-substituted pyridine core and a pyrrolidinyl moiety, make it an invaluable synthon for constructing targeted therapeutics. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions and improve the physicochemical properties of drug candidates[1][2]. The strategic placement of the fluoro and pyrrolidinyl groups further modulates the electronic and steric properties of the molecule, enhancing its utility in drug design[3].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for its use in pharmaceutical research and development. A significant focus is placed on its role as a key intermediate in the synthesis of Repotrectinib, a next-generation tyrosine kinase inhibitor[1][4][5].

Physicochemical Properties

A clear understanding of the physicochemical properties of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is essential for its effective handling, reaction optimization, and purification.

PropertyValueReference
CAS Number 1207175-01-3N/A
Molecular Formula C₁₀H₁₃FN₂ON/A
Molecular Weight 196.22 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.General knowledge
Melting Point Not widely reported, expected to be in the range of a typical organic solid.N/A

Synthesis Protocol: A Guided Pathway from Aldehyde to Alcohol

The most direct and efficient synthetic route to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is through the reduction of its corresponding aldehyde precursor, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This transformation is a classic example of carbonyl reduction, a fundamental reaction in organic synthesis. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose due to its selectivity for aldehydes and ketones, as well as its operational simplicity and milder reactivity compared to other hydride reagents like lithium aluminum hydride (LiAlH₄)[4][6].

Diagram of the Synthetic Pathway

Synthesis cluster_conditions Reaction Conditions Aldehyde 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde Alcohol (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Aldehyde->Alcohol Reduction Reagents NaBH4, Methanol

Caption: Synthesis of the target alcohol via reduction of the aldehyde precursor.

Detailed Experimental Protocol: Reduction of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

This protocol is based on established principles of aldehyde reduction using sodium borohydride[4][6][7].

Materials and Reagents:

  • 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C. The cooling is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. This will decompose any excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Purification Protocol: Isolating the Target Intermediate

The crude product obtained from the synthesis typically requires purification to achieve the high purity necessary for its use in subsequent pharmaceutical synthesis steps. Flash column chromatography is a standard and effective method for this purpose.

Diagram of the Purification Workflow

Purification Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Elution Elute with Hexane/Ethyl Acetate Gradient Column->Elution Fractions Collect and Analyze Fractions (TLC) Elution->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Evaporate->Pure

Caption: Workflow for the purification of the target compound.

Detailed Protocol: Flash Column Chromatography

Materials and Equipment:

  • Crude (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The product spot can be visualized under a UV lamp.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol as a solid.

Expected Yield and Purity:

  • Yield: 85-95% (based on the starting aldehyde).

  • Purity: >98% (as determined by HPLC).

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized intermediate. The following are the expected analytical data for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the protons of the pyrrolidine ring.
¹³C NMR Resonances corresponding to the carbons of the pyridine ring (with C-F coupling), the hydroxymethyl carbon, and the carbons of the pyrrolidine ring.
Mass Spectrometry (MS) A molecular ion peak ([M+H]⁺) consistent with the molecular weight of the compound (m/z ≈ 197.11).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (>98%).

Application in Pharmaceutical Synthesis: A Key Intermediate for Repotrectinib

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol serves as a pivotal building block in the total synthesis of Repotrectinib, a potent inhibitor of ROS1 and TRK tyrosine kinases used in the treatment of non-small cell lung cancer[4][5][8]. The hydroxyl group of the intermediate is typically activated, for example, by conversion to a mesylate or tosylate, to facilitate a subsequent nucleophilic substitution reaction.

Diagram of the Role in Repotrectinib Synthesis

Repotrectinib_Synthesis Intermediate (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Activated_Intermediate Activated Intermediate (e.g., Mesylate) Intermediate->Activated_Intermediate Activation (e.g., MsCl, Et3N) Core_Structure Repotrectinib Core Structure Activated_Intermediate->Core_Structure Nucleophilic Substitution Repotrectinib Repotrectinib Core_Structure->Repotrectinib Further Steps

Caption: The role of the title compound in the synthesis of Repotrectinib.

The synthesis of Repotrectinib involves a multi-step sequence where the activated form of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is coupled with another key fragment to construct the complex macrocyclic structure of the final active pharmaceutical ingredient[6].

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves)[9].

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors[9].

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a valuable and versatile intermediate in modern pharmaceutical synthesis. The protocols outlined in this guide provide a reliable framework for its preparation, purification, and characterization. Its crucial role in the synthesis of Repotrectinib underscores its importance in the development of targeted cancer therapies. By following the detailed methodologies and safety guidelines presented, researchers can confidently utilize this key building block in their drug discovery and development endeavors.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.[Link]

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  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-ones. MDPI.[Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol.
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  • Identification by Liquid Chromatography–Tandem Mass Spectrometry and Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry of the Contributor to the Thyroid Hormone Receptor Agonist Activity in Effluents from Sewage Treatment Plants. NIH. (2022-09-13). [Link]

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  • Solid forms and formulations of (s)-4-(8-amino-3-(1 -(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-n-(pyridin-2-yl)benzamide.
  • Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma. PubMed.[Link]

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Introduction: The Privileged Pyridine Scaffold and the Emergence of a Versatile New Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Medicinal Chemistry Applications of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. The pyridine ring is a quintessential example of such a "privileged scaffold," second only to the benzene ring in its prevalence among FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the solubility and bioavailability of drug candidates make it a cornerstone of medicinal chemistry.[2][3]

This guide focuses on a specific, highly functionalized pyridine derivative: (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol . This compound is not merely an inert scaffold but a meticulously designed building block, integrating several key features that make it exceptionally valuable for developing next-generation therapeutics. Each substituent has been strategically placed to confer specific, advantageous properties for molecular recognition and drug-like characteristics.

Table 1: Deconstruction of the (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Scaffold

Structural FeatureRole in Medicinal ChemistryPotential Advantages
Pyridine Core Aromatic, polar scaffold; hydrogen bond acceptor.Enhances solubility, provides a rigid core for substituent orientation, common in kinase hinge-binding motifs.[4][5]
2-Fluoro Substituent Electron-withdrawing group; metabolic blocker.Modulates the pKa of the pyridine nitrogen, can enhance binding affinity through specific fluorine-protein interactions, and often improves metabolic stability by blocking oxidative metabolism.[6][7]
6-Pyrrolidinyl Group Basic amine; space-filling substituent.Provides a key hydrogen bond acceptor/donor interaction point, can be crucial for anchoring a ligand in a binding pocket, and the pyrrolidine ring offers conformational rigidity.[8][9]
3-Hydroxymethyl Group Hydrogen bond donor; versatile synthetic handle.Can form critical hydrogen bonds with target proteins, serves as a point for derivatization to explore new chemical space and improve potency or pharmacokinetic properties.[6]

This guide will provide a comprehensive overview of the applications of this scaffold, detailed protocols for its synthesis and biological evaluation, and expert insights into its strategic deployment in drug discovery programs.

Part 1: Key Therapeutic Applications and Mechanistic Rationale

The unique combination of functional groups on the (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol scaffold makes it a promising starting point for developing modulators of several important target classes.

Kinase Inhibitors

The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibitor design. The pyridine nitrogen can accept a hydrogen bond from the backbone amide NH of the kinase hinge region, while the exocyclic amine (the pyrrolidine) can donate a hydrogen bond to the backbone carbonyl. This bidentate interaction provides a strong anchor for the inhibitor. The hydroxymethyl group at the 3-position can then be elaborated to extend into the solvent-exposed region or other nearby pockets to enhance potency and selectivity.

  • Causality: The fluorine at the 2-position fine-tunes the basicity of the pyridine ring, which can optimize the strength of the hinge-binding interaction. Furthermore, its metabolic blocking properties prevent unwanted oxidation at that position, a common liability for similar scaffolds.[6]

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket solvent Solvent Front scaffold 2-Fluoro-6-(pyrrolidinyl)pyridine Core scaffold->hinge H-Bond Anchor methanol 3-Hydroxymethyl Group methanol->pocket Explore Pocket methanol->solvent Vector for Derivatization caption Fig 1. Kinase binding model. G A 2,6-Difluoropyridine B 2-Fluoro-6-(pyrrolidin-1-yl)pyridine A->B Pyrrolidine, K2CO3 DMSO, 100 °C C 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde B->C 1. LDA, THF, -78 °C 2. DMF D (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (Target Compound) C->D NaBH4, MeOH 0 °C to RT caption Fig 2. Synthetic workflow.

Caption: Fig 2. Synthetic workflow.

Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

  • Rationale: This step utilizes a selective nucleophilic aromatic substitution (SNAr). The fluorine at the 2-position is less reactive than a chlorine would be, but at elevated temperatures, the reaction proceeds efficiently with pyrrolidine. Potassium carbonate acts as a base to neutralize the HF byproduct.

  • Procedure:

    • To a solution of 2,6-difluoropyridine (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add pyrrolidine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired intermediate.

Step 2: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde

  • Rationale: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. The fluorine and pyrrolidine groups direct the strong base (LDA) to deprotonate the C3 position selectively. Quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), installs the aldehyde.

  • Procedure:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at -78 °C under a nitrogen atmosphere. Stir for 30 minutes.

    • Slowly add a solution of 2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

    • Add anhydrous DMF (1.5 eq) to the reaction mixture and stir for an additional 2 hours at -78 °C.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the aldehyde.

Step 3: Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

  • Rationale: This is a standard reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is safe and easy to handle.

  • Procedure:

    • Dissolve the aldehyde from Step 2 (1.0 eq) in methanol (MeOH, 0.3 M) and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by chromatography or recrystallization if necessary.

Protocol: In Vitro Kinase Inhibition Assay (Generic HTRF)
  • Rationale: This protocol describes a robust method for determining the inhibitory potency (IC₅₀) of the synthesized compound against a target kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used, reliable method that measures the phosphorylation of a biotinylated substrate.

  • Self-Validation: The protocol's integrity is ensured by including positive (staurosporine, a pan-kinase inhibitor) and negative (DMSO vehicle) controls. The Z'-factor calculation will validate the quality and dynamic range of the assay.

  • Materials:

    • Target Kinase (e.g., EGFR, SRC, etc.)

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • HTRF Detection Reagents: Europium-labeled anti-phospho-antibody and Streptavidin-XL665

    • Test Compound: (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

    • Positive Control: Staurosporine

    • Negative Control: DMSO

    • 384-well low-volume assay plates

  • Procedure:

    • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound and staurosporine in DMSO. Dispense 50 nL of each concentration into the assay plate. For controls, dispense 50 nL of DMSO.

    • Kinase/Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in assay buffer. Add 5 µL of this solution to each well.

    • Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of this solution to each well to start the reaction. The final volume is 10 µL.

    • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

    • Detection: Prepare the HTRF detection reagent mix (containing both antibody and streptavidin) in detection buffer. Add 10 µL of this mix to each well to stop the reaction.

    • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to bind.

    • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative (Hypothetical) Kinase Inhibition Data

CompoundModificationTarget KinaseIC₅₀ (nM)
Parent Scaffold (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanolKinase X850
Derivative 1 3-(phenoxymethyl)Kinase X120
Derivative 2 3-((4-chlorobenzyl)oxymethyl)Kinase X15
Staurosporine (Control)Kinase X5

Part 3: Strategic Outlook and Future Directions

The (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol scaffold is more than just a single compound; it is a platform for library synthesis and lead optimization.

G A Scaffold Selection (2-Fluoro-6-pyrrolidinyl-pyridin-3-yl)methanol B Library Synthesis (Derivatize 3-OH group via Etherification, Esterification, etc.) A->B C High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) B->C D Hit Identification (Potency > 1 µM) C->D E SAR Analysis (Structure-Activity Relationship) D->E F Lead Optimization (Improve Potency, Selectivity, ADME) E->F Iterative Design and Synthesis F->E G Pre-clinical Candidate F->G caption Fig 3. Drug discovery workflow.

Caption: Fig 3. Drug discovery workflow.

The primary point of diversification is the 3-hydroxymethyl group. This versatile handle allows for:

  • Etherification: To probe hydrophobic pockets and add conformational constraints.

  • Esterification: To introduce different functionalities or create prodrugs.

  • Oxidation: To form an aldehyde or carboxylic acid, which can then be used in reductive amination or amide coupling reactions, respectively, to build out complex side chains.

By systematically exploring the chemical space around this core, researchers can rapidly generate structure-activity relationship (SAR) data and optimize compounds for potency, selectivity, and pharmacokinetic properties, accelerating the journey from a promising scaffold to a clinical candidate.

References

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  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]

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  • Process for making 2,6-difluoro pyridine. (n.d.).
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Application Note & Protocol: Strategic Synthesis of Novel mGlu5 Receptor Antagonists from (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabotropic glutamate receptor 5 (mGlu5) is a critical G-protein coupled receptor (GPCR) implicated in a multitude of neurological and psychiatric disorders, making it a high-priority target for therapeutic intervention.[1][2][3] Negative allosteric modulators (NAMs) or antagonists of mGlu5 have demonstrated significant preclinical promise in conditions ranging from anxiety and neuropathic pain to Fragile X syndrome and Parkinson's disease.[1][4][5] This guide provides a detailed synthetic strategy and step-by-step protocols for the synthesis of a novel class of potential mGlu5 antagonists, utilizing the versatile building block, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. The described pathway leverages a robust oxidation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for constructing biaryl structures common in mGlu5 antagonists.[6][7][8]

Introduction: The Therapeutic Imperative of Targeting mGlu5

The mGlu5 receptor, predominantly expressed postsynaptically in the central nervous system (CNS), modulates neuronal excitability and synaptic plasticity.[1][4] It couples to the Gq family of G-proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation and subsequent increases in intracellular calcium.[4][9] Dysregulation of this pathway is linked to the pathophysiology of numerous CNS disorders.[3][10] Consequently, the development of selective mGlu5 antagonists is a major focus of drug discovery.[10][11][12]

Allosteric modulation offers a superior approach to targeting mGlu5 compared to competitive orthosteric ligands, as the allosteric sites are less conserved across mGlu receptor subtypes, affording greater selectivity.[9][13] Many potent mGlu5 NAMs, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine), feature a core pyridine ring linked to another aromatic system.[6][14] Our strategy employs (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol as a unique starting scaffold. The fluorine atom provides a handle for cross-coupling reactions, while the pyrrolidine moiety can enhance solubility and metabolic stability, key attributes for CNS drug candidates.[15]

Signaling Pathway of mGlu5 Activation

The diagram below illustrates the canonical Gq-coupled signaling pathway initiated by mGlu5 receptor activation, which is the target of the antagonists synthesized herein.

mGlu5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Glutamate Glutamate Glutamate->mGlu5 Activates Antagonist mGlu5 Antagonist (Synthesized) Antagonist->mGlu5 Inhibits

Caption: Proposed two-step synthesis of a target mGlu5 antagonist.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Oxidation of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (1)

Objective: To synthesize 2-Fluoro-6-(pyrrolidin-1-yl)picolinaldehyde (2 ) via Dess-Martin periodinane oxidation.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Starting Material (1 )196.221.00 g5.091.0
Dess-Martin Periodinane424.142.38 g5.601.1
Dichloromethane (DCM)-50 mL--
Sat. aq. NaHCO₃-30 mL--
10% aq. Na₂S₂O₃-30 mL--

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (1 ) (1.00 g, 5.09 mmol).

  • Add anhydrous dichloromethane (DCM, 50 mL) and stir until the solid is completely dissolved.

  • Carefully add Dess-Martin periodinane (2.38 g, 5.60 mmol, 1.1 eq.) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Stir the reaction vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) followed by 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (30 mL).

  • Stir the biphasic mixture vigorously for 15 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford the product 2 as a pale yellow solid.

Expected Outcome:

  • Yield: ~85-95%

  • Appearance: Pale yellow solid.

  • Characterization: ¹H NMR, ¹³C NMR, and LC-MS should confirm the structure of 2-Fluoro-6-(pyrrolidin-1-yl)picolinaldehyde (2 ).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize the target antagonist 2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)picolinaldehyde (3 ).

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Aldehyde (2 )194.21500 mg2.571.0
4-Methoxyphenylboronic acid151.96469 mg3.091.2
Pd(dppf)Cl₂731.7394 mg0.1290.05
Potassium Carbonate (K₂CO₃)138.21711 mg5.142.0
1,4-Dioxane-15 mL--
Water (de-gassed)-3 mL--

Procedure:

  • To a 50 mL Schlenk flask, add aldehyde 2 (500 mg, 2.57 mmol), 4-methoxyphenylboronic acid (469 mg, 3.09 mmol, 1.2 eq.), and potassium carbonate (711 mg, 5.14 mmol, 2.0 eq.).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 94 mg, 0.129 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add de-gassed 1,4-dioxane (15 mL) and de-gassed water (3 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (20 mL).

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 5% to 30% Ethyl Acetate in Hexanes) to yield the final compound 3 .

Expected Outcome:

  • Yield: ~60-75%

  • Appearance: Off-white to light yellow solid.

  • Characterization: The structure of the target compound 3 should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and purity assessed by HPLC.

Workflow and Validation

A self-validating protocol requires checkpoints and clear success criteria at each stage. The following workflow diagram outlines the process from synthesis to final validation.

Experimental_Workflow Start Start: (2-Fluoro-6-(pyrrolidin-1-yl) pyridin-3-yl)methanol (1) Step1 Protocol 1: Oxidation (DMP, DCM) Start->Step1 QC1 QC Check 1: - TLC Monitoring - LC-MS Confirmation of Aldehyde (2) Step1->QC1 QC1->Step1 Fail: Incomplete Reaction Purify1 Purification: Flash Chromatography QC1->Purify1 Pass Step2 Protocol 2: Suzuki Coupling (Pd(dppf)Cl₂, Boronic Acid) Purify1->Step2 QC2 QC Check 2: - LC-MS Monitoring - TLC for completion Step2->QC2 QC2->Step2 Fail: Optimize Conditions Purify2 Purification: Flash Chromatography QC2->Purify2 Pass FinalQC Final Validation: - ¹H & ¹³C NMR - HRMS for mass accuracy - HPLC for Purity (>95%) Purify2->FinalQC End Validated mGlu5 Antagonist Candidate (3) FinalQC->End Purity >95%

Caption: Self-validating workflow for antagonist synthesis.

Conclusion

This application note details a robust and versatile synthetic route to novel mGlu5 receptor antagonists starting from (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. The two-step sequence involving a mild oxidation and a powerful Suzuki-Miyaura cross-coupling provides a reliable platform for medicinal chemists. The wide variety of commercially available boronic acids allows for the rapid generation of a library of analogues for SAR exploration, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The protocols provided are designed to be self-validating, ensuring high-quality material for subsequent biological evaluation in the quest for novel CNS therapeutics.

References

  • Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Publications. Available at: [Link]

  • Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment. Preprints.org. Available at: [Link]

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central (PMC). Available at: [Link]

  • Role of Metabotropic Glutamate Receptors in Neurological Disorders. PubMed Central (PMC). Available at: [Link]

  • A new series of pyridinyl-alkynes as antagonists of the metabotropic glutamate receptor 5 (mGluR5). ResearchGate. Available at: [Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. PubMed Central (PMC). Available at: [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Metabotropic glutamate receptor-5 antagonists for the treatment of drug dependence and beyond: Characterization of the novel mGlu5 receptor antagonist LY2300979. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • mGluR5 Antagonists: Discovery, Characterization and Drug Development. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents.
  • The Role of Metabotropic Glutamate Receptors in Health and Disease. MDPI. Available at: [Link]

  • mGluR5 antagonists: Discovery, characterization and drug development. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • oxidation of aldehydes and ketones. Chemguide. Available at: [Link]

  • Process for preparing pyridinemethanol compounds. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases?. Frontiers. Available at: [Link]

  • Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. PubMed. Available at: [Link]

  • Glutamatergic Synapses Act as a Hub for Intellectual Disability. The Scientist. Available at: [Link]

  • 19.6: Oxidation of alcohols and aldehydes. Chemistry LibreTexts. Available at: [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]

  • 6-Fluoro-2-pyridinemethanol. AMERICAN ELEMENTS. Available at: [Link]

  • Metabotropic glutamate receptor subtype 5 antagonism in learning and memory. PubMed Central (PMC). Available at: [Link]

  • Arylmethoxypyridines as novel, potent and orally active mGlu5 receptor antagonists. PubMed. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). YouTube. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

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analytical methods for characterizing (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for characterizing (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol derivatives.

Application Note & Protocol Guide

Topic: Comprehensive Analytical Strategies for the Characterization of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Preamble: A Senior Application Scientist's Perspective

The (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol scaffold is a privileged structure in modern medicinal chemistry. Its unique combination of a fluorinated pyridine ring, a pyrrolidine moiety, and a primary alcohol functional group presents a versatile platform for developing novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity; the pyrrolidine provides a basic nitrogen center for salt formation and modulates solubility; and the methanol group offers a key site for derivatization to explore structure-activity relationships (SAR).

However, this structural complexity demands a rigorous and multi-faceted analytical approach to ensure unequivocal structure confirmation, assess purity, and establish a robust quality control framework. A failure to comprehensively characterize these derivatives can lead to erroneous biological data and significant delays in the drug development pipeline.

This guide is designed not as a rigid template, but as a strategic workflow. It explains the causality behind each analytical choice, providing not just the "how" but the critical "why." By integrating spectroscopic and chromatographic techniques, we create a self-validating system where each method corroborates the findings of the others, ensuring the highest level of scientific integrity.

The Integrated Analytical Workflow

The characterization of a novel derivative is a systematic process. It begins with the confirmation of the molecular structure and proceeds through purity assessment to the final characterization of its physicochemical properties. Each step provides a piece of the puzzle, culminating in a complete and defensible analytical data package.

G Figure 1. Integrated Analytical Workflow A Newly Synthesized Derivative B Primary Structural Elucidation A->B Is structure correct? C NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) B->C D Mass Spectrometry (HRMS) (Molecular Weight & Formula) B->D E Purity & Impurity Profiling C->E Structure Confirmed D->E F HPLC-UV/PDA (Purity, Quantification) E->F G LC-MS (Impurity Identification) E->G H Definitive & Physicochemical Characterization F->H Purity ≥ 95% G->H I X-Ray Crystallography (If Crystalline & Required) H->I J FTIR Spectroscopy (Functional Groups) H->J K Elemental Analysis (CHN) (Formula Confirmation) H->K L Complete Data Package (CMC Submission / Publication) I->L J->L K->L G Figure 2. HPLC Method Validation Lifecycle (ICH Q2) Start Method Development Spec Specificity Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob End Validated Method for Routine Use Rob->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on this specific synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction yield and purity. Our approach is rooted in established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental protocols.

Overview of the Synthesis

The synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a crucial step in the development of various pharmaceutical compounds. The most common and straightforward method involves the reduction of the corresponding aldehyde, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is showing low to no conversion of the starting aldehyde. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be resolved by systematically evaluating your reagents and reaction conditions.

Potential Causes & Solutions:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) is the most common and recommended reducing agent for this transformation due to its mild and selective nature.[1][2][3] However, it can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of NaBH₄. To test the activity of an older batch, you can perform a small-scale reduction of a simple aldehyde like benzaldehyde and monitor for conversion by TLC.

  • Insufficient Molar Excess of Reducing Agent: While the stoichiometry is 1:4 (aldehyde:NaBH₄), it is common to use a larger excess to ensure complete reaction.

    • Solution: Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the aldehyde.

  • Inappropriate Solvent: The choice of solvent is critical for the solubility of the reactants and the reactivity of the reducing agent.

    • Solution: Methanol or ethanol are excellent choices for NaBH₄ reductions as they are protic and help to activate the carbonyl group.[2] If your starting material has poor solubility in these, a mixture with a co-solvent like THF or dichloromethane (DCM) can be employed.

  • Low Reaction Temperature: While NaBH₄ reductions are often run at room temperature, sometimes gentle heating is required to drive the reaction to completion.

    • Solution: After the initial addition of NaBH₄ at 0-5 °C (to control any initial exotherm), allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish, you can gently heat it to 40-50 °C and monitor by TLC.

Question 2: My TLC analysis shows the formation of multiple spots, indicating side products. What are these impurities and how can I avoid them?

Answer:

The formation of side products can significantly complicate purification and reduce your overall yield. Understanding the potential side reactions is key to minimizing their formation.

Potential Side Reactions & Prevention Strategies:

  • Over-reduction: While NaBH₄ is generally selective for aldehydes and ketones, stronger reducing agents like Lithium Aluminium Hydride (LiAlH₄) can potentially reduce the pyridine ring or cleave the fluoro group under harsh conditions.

    • Prevention: Stick to milder reducing agents like NaBH₄. If a stronger reducing agent is necessary due to a very unreactive aldehyde, use it at low temperatures (e.g., -78 °C) and carefully control the stoichiometry.[1][4]

  • Reaction with Solvent: LiAlH₄ reacts violently with protic solvents like water and alcohols.[1][5]

    • Prevention: If using LiAlH₄, ensure your solvent (e.g., THF, diethyl ether) is anhydrous.[1][5]

  • Formation of Borate Esters: During NaBH₄ reduction, borate esters are formed as intermediates. If the workup is incomplete, these can persist.

    • Prevention: Ensure a proper aqueous workup. Adding a mild acid (e.g., 1M HCl) during workup will hydrolyze the borate esters and protonate the resulting alkoxide.

Question 3: I am struggling with the purification of the final product. What is the best method to obtain pure (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol?

Answer:

Purification of pyridyl methanols can be challenging due to their polarity and potential to chelate to silica gel.

Purification Strategies:

  • Extraction: After quenching the reaction, a standard aqueous workup with a suitable organic solvent (e.g., ethyl acetate, DCM) is the first step. Washing the organic layer with brine can help to remove water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying the product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. The polarity can be fine-tuned based on the TLC analysis.

    • Tailing Reduction: Pyridine-containing compounds can sometimes tail on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended reducing agent for this synthesis?

    • A1: Sodium borohydride (NaBH₄) is the preferred reagent due to its high selectivity for aldehydes and ketones, operational simplicity, and safety profile.[3]

  • Q2: What are the ideal reaction conditions for the NaBH₄ reduction?

    • A2:

      • Solvent: Methanol or ethanol.

      • Temperature: Initial addition at 0-5 °C, followed by stirring at room temperature.

      • Stoichiometry: 1.5-2.0 equivalents of NaBH₄.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) and visualize the spots under UV light. The product alcohol should have a lower Rf value than the starting aldehyde.

  • Q4: Are there any specific safety precautions I should take?

    • A4:

      • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

      • NaBH₄ and LiAlH₄ are moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle them in a dry environment.

      • LiAlH₄ is highly reactive and can ignite in the presence of moisture. It should only be handled by experienced personnel in a fume hood.[4]

      • The workup of reductions, especially with LiAlH₄, can be exothermic. Quench the reaction slowly and with cooling.

  • Q5: Can I use a different reducing agent if NaBH₄ fails?

    • A5: Yes, if the aldehyde is particularly unreactive, you can consider using Lithium Aluminium Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H).[4][6] However, these are much stronger and less selective reducing agents that require more stringent anhydrous and low-temperature conditions.[1][7]

Experimental Protocols

Protocol 1: Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol using Sodium Borohydride
  • Dissolve 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by adding 1M HCl until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Reducing AgentRelative ReactivityTypical SolventsKey Considerations
Sodium Borohydride (NaBH₄) MildMethanol, EthanolSafe and easy to handle; selective for aldehydes and ketones.[3]
Lithium Aluminium Hydride (LiAlH₄) StrongTHF, Diethyl Ether (anhydrous)Highly reactive, moisture-sensitive; reduces a wide range of functional groups.[1][4]
Diisobutylaluminium Hydride (DIBAL-H) StrongToluene, Hexanes, DCM (anhydrous)Often used for partial reductions; requires low temperatures.[6][7]

Visualizations

Synthesis_Workflow start Start: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 (1.5 eq) cool->add_nabh4 react Stir at Room Temperature (2-4h) add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with 1M HCl monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Product: (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol purify->product

Caption: Workflow for the NaBH4 reduction.

Troubleshooting_Yield low_yield Low Yield Issue cause1 Inactive Reducing Agent low_yield->cause1 cause2 Insufficient Reagent low_yield->cause2 cause3 Inappropriate Solvent low_yield->cause3 cause4 Low Temperature low_yield->cause4 solution1 Use Fresh NaBH4 cause1->solution1 solution2 Increase Molar Equivalents cause2->solution2 solution3 Use Methanol/Ethanol cause3->solution3 solution4 Warm to RT or Gently Heat cause4->solution4

Caption: Troubleshooting low yield issues.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Dr. P. (2023, August 29). Reduction of Aldehydes and Ketones with LiAlH4 and NaBH4 [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. We understand that obtaining this key intermediate at high purity is critical for the success of subsequent synthetic steps and biological assays. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during its purification.

Introduction to the Challenges

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a substituted pyridinylmethanol derivative with a unique combination of functional groups that can present specific purification challenges. Its structure includes:

  • A polar hydroxymethyl group , which imparts high polarity and the potential for strong hydrogen bonding.

  • A basic pyrrolidine moiety and a pyridine nitrogen , which can lead to interactions with acidic stationary phases in chromatography, causing peak tailing.

  • A fluorinated pyridine ring , which can influence the molecule's electronic properties and intermolecular interactions.

These features can lead to difficulties in achieving baseline separation from structurally similar impurities and can complicate crystallization processes. This guide will provide systematic approaches to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Issue 1: Significant Peak Tailing in Normal-Phase Column Chromatography

Q: I'm observing significant tailing of my product peak on a silica gel column, making it difficult to separate from a closely eluting impurity. What is causing this and how can I fix it?

A: Peak tailing with amine-containing compounds like yours is a common issue in normal-phase chromatography on silica gel. The root cause is the interaction between the basic nitrogen atoms of the pyrrolidine and pyridine rings and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction slows down a portion of the molecules, causing them to elute gradually and resulting in a tailed peak.

Causality Explained: The lone pairs of electrons on the nitrogen atoms act as Lewis bases, while the silanol groups on the silica surface are weakly acidic. This leads to a strong, sometimes irreversible, binding of your compound to the stationary phase, resulting in poor peak shape and often, loss of material on the column.

  • Mobile Phase Modification:

    • Step 1: Add a Basic Modifier. The most effective way to counteract the acidic nature of the silica gel is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. Start by adding 0.1-1% (v/v) TEA to your eluent system (e.g., ethyl acetate/hexanes). The TEA will compete with your compound for the active acidic sites on the silica, effectively "masking" them and allowing your product to elute more symmetrically.[1]

    • Step 2: Consider Alternative Bases. If TEA is not effective or if it is incompatible with your downstream applications, other amines like diisopropylethylamine (DIPEA) or pyridine can also be used.[2]

  • Stationary Phase Modification:

    • Step 1: Use Deactivated Silica. You can purchase silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Step 2: Consider Alternative Stationary Phases. If tailing persists, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Alternatively, reversed-phase chromatography (discussed in Issue 2) is an excellent option.

Issue 2: Poor Resolution and Co-elution of Impurities

Q: I have an impurity that co-elutes with my product, even after optimizing the mobile phase in normal-phase chromatography. How can I improve the separation?

A: Achieving good resolution between your target compound and a closely related impurity requires a careful optimization of the chromatographic conditions. The key is to exploit the subtle differences in the physicochemical properties of the two compounds.

  • Optimize Mobile Phase Selectivity:

    • Step 1: Change the Solvent System. If you are using a standard ethyl acetate/hexanes system, try switching to a different solvent combination. For example, dichloromethane/methanol can offer different selectivity. The goal is to find a solvent system where the relative affinities of your product and the impurity for the stationary phase are different.

    • Step 2: Employ a Ternary Solvent System. Sometimes, adding a third solvent in a small amount can significantly improve separation. For instance, in a dichloromethane/methanol system, adding a small amount of acetone can modulate the polarity and improve resolution.

  • Switch to Reversed-Phase Chromatography:

    • Rationale: Reversed-phase chromatography separates compounds based on their hydrophobicity. Since your compound is polar, it will elute relatively early from a C18 column. Impurities that are more or less polar will be separated. This is often a very effective technique for polar, amine-containing compounds.

    • Protocol:

      • Stationary Phase: C18-functionalized silica gel.

      • Mobile Phase: A mixture of water and an organic solvent, typically acetonitrile or methanol. A gradient elution (gradually increasing the organic solvent concentration) is often most effective.

      • pH Adjustment: The pH of the aqueous portion of the mobile phase can be adjusted to control the ionization state of your compound. For basic compounds, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape by protonating the amines.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica GelC18-functionalized Silica
Typical Mobile Phase Hexanes/Ethyl AcetateWater/Acetonitrile or Methanol
Common Additives Triethylamine (TEA)Formic Acid (FA) or TFA
Separation Principle PolarityHydrophobicity
Elution Order Less polar elutes firstMore polar elutes first
Issue 3: Difficulty with Recrystallization and Oiling Out

Q: I'm trying to purify my compound by recrystallization, but it either "oils out" or remains soluble even at low temperatures. How can I obtain good quality crystals?

A: The high polarity and hydrogen bonding capability of the hydroxymethyl group in your compound can make recrystallization challenging. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too concentrated or the temperature is lowered too quickly.

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[3][4] The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Step 1: Single Solvent Screening. Test a range of solvents with varying polarities. Good starting points for a polar compound like yours could be ethyl acetate, isopropyl alcohol, or acetonitrile.

    • Step 2: Two-Solvent System. If a single solvent is not effective, a two-solvent system is often the solution. In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common combination for polar compounds is methanol (good solvent) and diethyl ether or hexanes (poor solvent).

  • Controlling the Cooling Process:

    • Step 1: Slow Cooling. After preparing a saturated solution at an elevated temperature, allow it to cool slowly to room temperature. Rapid cooling, such as placing it directly in an ice bath, often leads to the precipitation of impurities and the formation of small, impure crystals or an oil.[5]

    • Step 2: Inducing Crystallization. If crystals do not form, you can try scratching the inside of the flask with a glass rod just below the surface of the solution. This creates a rough surface that can initiate crystal growth. Alternatively, adding a seed crystal of your pure compound can also induce crystallization.

    • Step 3: Ice Bath. Once crystals have started to form at room temperature, the flask can be placed in an ice bath to maximize the yield.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol? A1: While the exact appearance can vary, it is typically expected to be an off-white to light yellow solid at room temperature. A significant deviation from this, such as a dark brown color, may indicate the presence of impurities.

Q2: How can I remove colored impurities? A2: If your product is discolored, you can treat a solution of the crude material with a small amount of activated charcoal before filtration and recrystallization. The charcoal will adsorb the colored impurities.[6] Be cautious not to use too much, as it can also adsorb your product.

Q3: Is (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol stable? What are the recommended storage conditions? A3: While specific stability data for this exact compound is not readily available, related pyridinylmethanol derivatives are generally stable under standard laboratory conditions. However, due to the presence of the amine and alcohol functional groups, it is advisable to store the pure compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., in a refrigerator or freezer) to prevent potential degradation over time.

Q4: What analytical techniques are recommended to assess the purity of the final product? A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by chromatographic separation and confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

Visualizing the Purification Workflow

Below is a generalized workflow for the purification of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, highlighting key decision points.

PurificationWorkflow cluster_chrom Chromatography Options Crude Crude Product Analysis1 Initial Purity Analysis (TLC, LC-MS) Crude->Analysis1 Chromatography Column Chromatography Analysis1->Chromatography <95% Purity or Multiple Impurities Recrystallization Recrystallization Analysis1->Recrystallization >95% Purity or Single Major Impurity NormalPhase Normal Phase (Silica) Chromatography->NormalPhase Less Polar Impurities ReversePhase Reversed Phase (C18) Chromatography->ReversePhase Polar Impurities PureProduct Pure Product (>98%) Recrystallization->PureProduct FinalAnalysis Final Purity and Structural Confirmation (NMR, LC-MS, MP) PureProduct->FinalAnalysis NormalPhase->Recrystallization ReversePhase->Recrystallization

Caption: A decision-making workflow for the purification of the target compound.

References

  • S. G. R. E. A. T. H. O. U. S. E. J. A. (2007). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 12(5), 1054-1062. [Link]

  • Makarov, M. V., Tebenikhin, E. V., & Askalepova, O. I. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 99. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Learning.
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds? [Link]

  • PubChem. (n.d.). (6-Fluoropyridin-2-yl)methanol. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-(hydroxymethyl)pyridine. [Link]

  • PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. (n.d.). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl cyanide. [Link]

  • NIH. (n.d.). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. [Link]

Sources

Technical Support Center: Optimizing Pyrrolidine Substitution on Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions of pyrrolidine on pyridine rings. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. We will move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Core Principles: Understanding the SNAr Reaction on Pyridine

The substitution of a leaving group on a pyridine ring by a nucleophile like pyrrolidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, especially when activated by a good leaving group and/or additional electron-withdrawing groups (EWGs).[1][2]

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the electron-deficient carbon atom bearing the leaving group. This attack is favored at the C2 (ortho) and C4 (para) positions because the resulting anionic intermediate, known as a Meisenheimer complex, can delocalize the negative charge onto the ring nitrogen atom, which is a highly stabilizing feature.[3][4][5] Attack at the C3 (meta) position does not allow for this stabilization, making it significantly slower.[6]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group. This step is typically fast.

The first step, the formation of the Meisenheimer complex, is usually the rate-determining step of the reaction.[4] Therefore, any factor that stabilizes this intermediate will accelerate the reaction.

SNAr_Mechanism sub 4-Halopyridine mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Pyrrolidine (Rate-Determining Step) nuc Pyrrolidine nuc->mc prod 4-Pyrrolidinylpyridine mc->prod - Leaving Group (fast) lg Halide Ion mc->lg

Caption: General mechanism for SNAr on a 4-halopyridine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on fundamental chemical principles to guide your optimization strategy.

Q1: My reaction yield is very low or non-existent. What are the most common causes?

A low yield is the most frequent issue and can stem from several factors. A systematic approach is the key to diagnosis.[2]

  • Insufficient Ring Activation: The pyridine ring must be sufficiently electrophilic. This is achieved by having a good leaving group at the C2 or C4 position. The presence of additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group will dramatically increase the reaction rate.[2] If your substrate is not activated, the reaction will be sluggish or may not proceed at all.

  • Poor Leaving Group: The stability of the leaving group as an anion is critical. The general efficacy for SNAr leaving groups is F > Cl > Br > I.[7] Fluoride is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic, which accelerates the rate-determining nucleophilic attack.

  • Reagent Purity: Pyrrolidine is a secondary amine that can be hygroscopic and susceptible to oxidation.[8] Ensure it is pure and dry. Similarly, moisture in the solvent can compete with the nucleophile and lead to hydrolysis side products.

  • Inappropriate Temperature: SNAr reactions often require heat to overcome the activation energy barrier. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.[9]

Q2: I'm getting a mixture of C2 and C4 substitution products. How can I improve regioselectivity?

While both C2 and C4 positions are electronically activated, achieving selectivity between them depends on a balance of steric and electronic factors.[10]

  • Steric Hindrance: This is the most powerful tool for controlling regioselectivity.

    • At the Substrate: A bulky substituent adjacent to the C2 position (e.g., at C3) will sterically shield it, directing the incoming pyrrolidine to the more accessible C4 position.

    • At the Nucleophile: While pyrrolidine itself is not exceptionally bulky, using a more sterically hindered amine could favor attack at the less crowded C4 position.

  • Solvent Effects: The solvent can influence the transition state and thus the product ratio. It is often an empirical process to find the ideal solvent. A screen of aprotic polar solvents like DMF, DMSO, and NMP versus less polar solvents like Dioxane or Toluene is recommended.

  • Temperature: Generally, lower temperatures lead to higher selectivity (kinetic control). If you are observing a mixture, try running the reaction at a lower temperature for a longer period.

Q3: My reaction mixture is turning dark, and I see multiple spots on TLC. What are the likely side reactions?

A complex reaction mixture often indicates side reactions or degradation.

  • Side-Chain Reactions: If your pyridine substrate has alkyl substituents, particularly at the C2 or C4 positions, the benzylic hydrogens can be acidic. A strong base can deprotonate these positions, leading to undesired side-chain reactions.[11]

  • Thermal Decomposition: At elevated temperatures (>150-200 °C), substituted pyridines and pyrrolidine can decompose, leading to charring and the formation of byproducts like nitrogen oxides and carbon monoxide.[9] If the reaction requires high heat, ensure it is conducted under an inert atmosphere (N₂ or Ar) to minimize oxidative degradation.

  • Base-Induced Elimination: If your substrate has a hydrogen beta to the leaving group on a side chain, a strong base could potentially induce an elimination reaction, competing with the desired substitution.

Troubleshooting_Workflow start Problem: Low Reaction Yield check_sm Step 1: Verify Starting Materials start->check_sm q_substrate Is Pyridine Ring Activated? (EWG, LG at C2/C4) check_sm->q_substrate q_reagents Are Reagents Pure & Dry? (Pyrrolidine, Solvent) q_substrate->q_reagents Yes check_cond Step 2: Evaluate Conditions q_substrate->check_cond No (Redesign Substrate) q_reagents->check_sm No (Purify/Dry Reagents) q_reagents->check_cond Yes q_temp Is Temperature Optimal? check_cond->q_temp q_temp->check_cond No (Screen Temperatures) q_base Is Base Appropriate? q_temp->q_base Yes q_base->check_cond No (Screen Bases) solution Solution: Improved Yield q_base->solution Yes

Caption: A systematic workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q: Which leaving groups are best for this reaction?

A: For SNAr on pyridines, the reactivity order is generally F > NO₂ > Cl ≈ Br > I.[7] While halides are common, other groups like triflates (-OTf) or sulfones can also be effective. The choice often depends on the availability of the starting material.

Q: What is the role of the base, and how do I choose one?

A: A base is typically used to neutralize the protonated pyrrolidine that would otherwise form, and to scavenge the acid (e.g., HCl) generated if the leaving group is a halide. Common choices are inorganic bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice depends on the required reaction temperature and the acid sensitivity of your substrate. For higher temperatures, inorganic bases are often preferred.

Q: What are the best solvents for this reaction?

A: Polar aprotic solvents are ideal as they can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction. They do not participate in hydrogen bonding that could deactivate the nucleophile.

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethylformamide (DMF) 15337Excellent solvent, but can be difficult to remove.
Dimethyl sulfoxide (DMSO) 18947Highly polar, good for difficult reactions, requires high vacuum to remove.
N-Methyl-2-pyrrolidone (NMP) 20232High boiling point, effective for high-temperature reactions.
Acetonitrile (ACN) 8237Lower boiling point, easier to remove.
Dioxane 1012.2Less polar, can be useful for controlling selectivity in some cases.
General Experimental Protocol

This protocol provides a starting point for the substitution of a chloro- or fluoro-pyridine. Caution: Always perform a risk assessment before starting any new reaction.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted halopyridine (1.0 equiv).

    • Add an anhydrous base, such as powdered potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe to achieve a concentration of 0.1-0.5 M.

  • Addition of Nucleophile:

    • Add pyrrolidine (1.1-1.5 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-150 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References
  • G. D. Diana, P. M. Carabateas, G. L. Williams, et al. "Synthesis and structure-activity studies of some 3-alkoxy-5-phenyl-2,4-diaminopyridines as inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry, 1980.
  • ResearchGate. "Pyrrolidine synthesis via ring contraction of pyridines." N/A.
  • U. Çalışır, "Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides." Current Organic Chemistry, 2025.
  • G. C. C. M. d. S. Leite, C. G. L. Junior, F. d. A. L. de Souza, et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2022.
  • J. A. Bull, J. J. Mousseau, G. Pelletier, et al.
  • AK LECTURES. "Electrophilic Substitution of Pyrrole and Pyridine." YouTube, 2014.
  • Organic Chemistry Portal. "Pyrrolidine synthesis." N/A.
  • Pearson+. "Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons." Pearson+, 2024.
  • Química Organica.org. "Nucleophilic substitution reactions in pyridine." N/A.
  • Wikipedia. "Pyrrolidine." Wikipedia, N/A.
  • BenchChem. "Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides." BenchChem, 2025.
  • F. Mahdhaoui, R. Zaier, N. Dhahri, et al. "S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory." International Journal of Chemical Kinetics, 2019.
  • BenchChem. "Technical Support Center: Regioselectivity in Substituted Pyridine Reactions." BenchChem, 2025.
  • ResearchGate. "Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids." N/A.
  • J. P. Dirlam, B. S. G. G. J. K. S. J. W. "Kinetics of displacement reactions with pyridines as both leaving group and nucleophile." Journal of the Chemical Society, Perkin Transactions 2, 1989.
  • BenchChem. "Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide." BenchChem, 2025.
  • G. M. D. D. G. T. D. J. M. "Concerted Nucleophilic Aromatic Substitution Reactions." European Journal of Organic Chemistry, 2011.
  • Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction.
  • Schrödinger. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Schrödinger, N/A.
  • A. A. K. A. A. H. A. A. K. A. A. K. A. A. K. A. A. K. A. A. K. A. A. K. A. A. K. "Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors." PLoS ONE, 2013.
  • Pearson+. "We have considered nucleophilic aromatic substitution of pyridine..." Pearson+, N/A.
  • ResearchGate. "Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)
  • F. Mahdhaoui, R. Zaier, N. Dhahri, et al. "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
  • Stack Exchange. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" Chemistry Stack Exchange, 2018.
  • M. R. C. S. J. R. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." The Journal of Organic Chemistry, 2012.
  • J. M. O. J. C. C. M. D. C.
  • Quora.
  • Dr. M. S. Khan. "(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity." YouTube, 2020.
  • Stack Exchange. "Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?" Chemistry Stack Exchange, 2016.

Sources

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Pyridine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the unique challenges posed by pyridine-containing substrates in cross-coupling reactions. Unlike their carbocyclic aryl counterparts, pyridines introduce a specific set of problems, primarily stemming from the Lewis basic nitrogen atom. This guide is structured to address these issues head-on, moving from the most common failure points to more nuanced optimization strategies.

The core challenge revolves around the pyridine nitrogen's lone pair of electrons, which can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, effectively poisoning the reaction.[1][2] Furthermore, the electronic nature of the pyridine ring can make key steps in the catalytic cycle, such as oxidative addition, particularly difficult, especially at the 2- and 6-positions.[3][4] This guide will provide the causal logic behind troubleshooting steps to help you overcome these hurdles.

Section 1: The Primary Culprit - Low or No Conversion

This is the most frequent issue. When your starting materials remain largely unreacted, a systematic evaluation of the core reaction components is necessary.

Q1: I'm seeing no product with my 2-halopyridine substrate using standard conditions (e.g., Pd(PPh₃)₄). What's the first thing I should change?

Answer: Your primary suspect is an inadequate catalyst system. The combination of steric hindrance and catalyst inhibition by the adjacent nitrogen makes 2-halopyridines notoriously difficult substrates.[5][6] Standard, less electron-rich, and less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for two key reasons:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium into the carbon-halogen bond, is often slow for electron-deficient pyridines.

  • Catalyst Poisoning: The ligand is not bulky enough to sterically shield the palladium center, allowing the pyridine nitrogen to coordinate and deactivate the catalyst.[1][3]

Troubleshooting Path:

Your immediate focus should be on the ligand. Switch to a modern, specialized ligand designed for challenging couplings.

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines: These are the go-to choice. Ligands developed by the Buchwald and Fu groups, such as XPhos, SPhos, and RuPhos , are designed to be both sterically demanding and highly electron-donating.[3][7] The bulkiness accelerates the final, product-forming reductive elimination step and physically blocks the pyridine nitrogen from the metal center.[8] The electron-rich nature promotes the initial, often rate-limiting, oxidative addition step.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be even more effective than phosphines in some cases.[8][9] They form very stable bonds with palladium, preventing catalyst decomposition and promoting activity.

The choice of palladium source (precatalyst) is also important. While sources like Pd₂(dba)₃ or Pd(OAc)₂ are common, using modern precatalysts that incorporate the ligand (e.g., XPhos Pd G3) often provides more reliable generation of the active Pd(0) species.[10][11]

Substrate Challenge Primary Ligand Class Specific Examples Palladium Source
2- or 6-HalopyridineBulky Dialkylbiaryl PhosphinesXPhos, SPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂, or G2/G3 Precatalysts
Sterically Hindered PyridineBulky Dialkylbiaryl PhosphinesXPhos, BrettPhosG2/G3/G4 Precatalysts
Electron-Deficient PyridineElectron-Rich Phosphines/NHCscataCXium® A, IPrPd(OAc)₂
General/Initial ScreenBidentate PhosphinesXantPhos, dppfPd₂(dba)₃, PdCl₂(dppf)

Table 1: Recommended catalyst systems for challenging pyridine substrates.

Q2: I've switched to a Buchwald ligand, but my Suzuki reaction is still failing. My starting material is a pyridine boronic acid. What's next?

Answer: You are likely encountering the infamous "2-pyridyl problem," which specifically relates to the instability of pyridine boronic acids, particularly 2-pyridylboronic acid.[5][12] These reagents are highly susceptible to a side reaction called protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under the basic and often aqueous conditions of the reaction.[3][7][10]

Troubleshooting Path:

The solution is to replace the unstable boronic acid with a more robust coupling partner.

  • Switch to Boronic Esters: Pinacol (BPin) or neopentyl glycol esters are significantly more stable towards protodeboronation than the corresponding boronic acids. They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[1][3]

  • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in a "slow-release" strategy.[5] Using a weaker base allows for the gradual hydrolysis of the MIDA boronate, which dramatically increases yields for challenging couplings.[5]

  • Employ Potassium Pyridyltrifluoroborates (BF₃K): These are another class of highly stable, crystalline solids that are resistant to protodeboronation.[3]

  • Consider Alternative Nucleophiles: For particularly stubborn cases, moving away from boron chemistry can be effective. Pyridine sulfinates have emerged as excellent, stable nucleophilic partners in palladium-catalyzed couplings.[12][13][14]

G start Low/No Conversion check_catalyst Is the catalyst system appropriate? (e.g., using PPh3 for 2-halopyridine) start->check_catalyst change_ligand ACTION: Switch to bulky, electron-rich ligand (XPhos, SPhos, NHC) check_catalyst->change_ligand No check_nucleophile Is it a Suzuki with a 2-pyridylboronic acid? check_catalyst->check_nucleophile Yes change_ligand->check_nucleophile change_nucleophile ACTION: Use a stable derivative (BPin, MIDA, BF3K, Sulfinate) check_nucleophile->change_nucleophile Yes check_conditions Are reaction conditions optimal? check_nucleophile->check_conditions No change_nucleophile->check_conditions optimize_conditions ACTION: Screen base, solvent, and temperature. Ensure rigorous degassing. check_conditions->optimize_conditions No side_reactions Check for specific side reactions (See Section 2) check_conditions->side_reactions Yes

Caption: Troubleshooting workflow for low conversion.

Section 2: Identifying and Mitigating Side Reactions

If you are forming some product but the yield is low and the crude mixture is complex, competitive side reactions are likely the cause.

Q3: My mass spec shows byproducts corresponding to my starting materials without the halogen or boron group. What is happening?

Answer: You are observing dehalogenation and/or protodeboronation.

  • Dehalogenation: This is the reduction of the aryl halide starting material, replacing the halogen with a hydrogen.[3] It can be particularly problematic with more reactive halides like iodides and under harsh conditions.[15][16]

  • Protodeboronation: As discussed in Q2, this is the cleavage of the C-B bond.[3][10]

Troubleshooting Path:

  • For Dehalogenation:

    • Change Halide: If possible, switch from an aryl iodide to a bromide, or from a bromide to a chloride. While this makes the oxidative addition step more difficult (requiring a more active catalyst), it can suppress dehalogenation.[17]

    • Milder Conditions: Lower the reaction temperature or try a weaker base.

  • For Protodeboronation:

    • Use Stable Boron Reagents: As mentioned previously, switch to pinacol esters, MIDA boronates, or trifluoroborates.[3][5]

    • Anhydrous Conditions: For Suzuki reactions, minimizing water can slow the rate of boronic acid decomposition. Try using a base like K₃PO₄ in an anhydrous solvent like toluene or dioxane.[7]

Q4: I'm seeing a lot of dimers of my starting materials (A-A and B-B) instead of the desired cross-coupled product (A-B). How do I prevent this?

Answer: This is homocoupling. In Suzuki reactions, the most common cause is the Glaser coupling of the alkyne (for Sonogashira) or oxidative coupling of the boronic acid reagent, which is often promoted by the presence of oxygen.[3][18][19]

Troubleshooting Path:

The single most critical step is to rigorously exclude oxygen .

  • Degassing: Your solvent and water (if used) must be thoroughly degassed. The most effective method is freeze-pump-thaw (at least three cycles). A less effective but acceptable alternative for many reactions is to sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes.[1][7]

  • Inert Atmosphere: The reaction must be assembled and run under a positive pressure of an inert gas. Use a manifold or a balloon filled with nitrogen or argon.

  • Ligand Choice: Bulky ligands can disfavor the formation of homocoupled products by sterically hindering the approach of two identical coupling partners to the metal center.[3]

G Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)-Ar(X) Oxidative Addition Pd0->OxAdd Ar-X Inhibition Pyridine Inhibition (Inactive) Pd0->Inhibition Coordination Trans L-Pd(II)-Ar(R) Transmetalation OxAdd->Trans R-M OxAdd->Inhibition Trans->Pd0 Reductive Elimination RedElim Product Formation

Caption: Pyridine inhibition of the Pd catalytic cycle.

Section 3: Practical Protocols

Protocol: Small-Scale Screening for a Challenging Pyridine Suzuki Coupling

This protocol outlines the setup for four parallel reactions to screen different ligands.

Materials:

  • Reactants: Halopyridine (1.0 eq), Boronic Ester (1.2-1.5 eq)

  • Catalysts: Pd₂(dba)₃ (2.5 mol%), Ligand (e.g., XPhos, SPhos, RuPhos, dppf) (6 mol%)

  • Base: K₃PO₄ (3.0 eq), oven-dried

  • Solvent: Anhydrous 1,4-Dioxane or Toluene, degassed

  • Glassware: Oven-dried reaction vials with stir bars and septa caps.

Procedure:

  • Preparation (Inert Atmosphere): Perform all additions under a nitrogen or argon atmosphere in a glovebox or using Schlenk techniques.

  • Vial Preparation: To each of the four reaction vials, add the halopyridine (e.g., 0.1 mmol), the boronic ester (e.g., 0.12 mmol), and the oven-dried K₃PO₄ (0.3 mmol).

  • Catalyst Addition:

    • In separate vials, prepare stock solutions of the Pd₂(dba)₃ and each ligand in the chosen solvent.

    • Add the appropriate amount of the Pd₂(dba)₃ solution to each reaction vial.

    • Add the solution of a different ligand to each of the four vials.

  • Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration (typically 0.1 M).

  • Degassing (Final): If not working in a glovebox, seal the vials and sparge the headspace with argon for 2 minutes.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate. Heat to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitoring: Take small aliquots at time points (e.g., 1h, 4h, 16h) via syringe. Quench with a small amount of water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine conversion and identify byproducts.[20]

Section 4: Frequently Asked Questions (FAQs)

  • Q: My reaction involves a Buchwald-Hartwig amination. Do the same principles apply?

    • A: Yes, absolutely. Catalyst poisoning by the pyridine substrate is a major issue in C-N couplings as well.[21][22] The use of bulky, electron-rich ligands is equally, if not more, critical. The choice of base (e.g., NaOtBu, LHMDS, K₃PO₄) is also a key parameter to screen.[11][23]

  • Q: What about Heck and Sonogashira reactions?

    • A: The same core problem of catalyst inhibition by the pyridine nitrogen persists.[24][25] For Sonogashira couplings, ensuring copper-free conditions can sometimes help avoid side reactions like Glaser homocoupling, though this requires a highly active palladium/ligand system.[18][19]

  • Q: Can I just increase the catalyst loading to solve the problem?

    • A: While increasing catalyst loading from 1 mol% to 5 mol% might overcome some catalyst deactivation, it is a brute-force solution that is expensive and can lead to more side reactions and difficult purification.[1] It is always better to first identify the root cause and optimize the ligand, base, and solvent system.

  • Q: My pyridine substrate has other functional groups. Could they be interfering?

    • A: Yes. Acidic protons (e.g., from unprotected amines or alcohols) can interfere with the base or react with organometallic intermediates.[26] Some functional groups can also chelate the palladium. If you have a free -NH or -OH group, especially ortho to the halide, consider protecting it.[16][22]

References

  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem.
  • Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions - Benchchem.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle | Organic Letters - ACS Publications.
  • Potential Sonogashira Reaction Problems? - Sciencemadness Discussion Board.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog.
  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
  • Heck Reaction - Organic Chemistry Portal.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
  • Sonogashira Coupling Reaction Practice Problems - Test Your Skills with Real Questions.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar.
  • Sonogashira coupling - Wikipedia.

Sources

Technical Support Center: Purification of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting the purification of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol?

A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway involves the nucleophilic aromatic substitution (SNAr) of a 2,6-difluoropyridine precursor with pyrrolidine, followed by the reduction of a carbonyl group at the 3-position. Based on this, the primary impurities are predictable.

  • Mechanism Insight: The SNAr reaction on an electron-deficient pyridine ring is facilitated by the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen itself.[1][2] The substitution typically occurs regioselectively due to the directing effects of the existing substituents.

Table 1: Common Process-Related Impurities and Their Origin

Impurity NameStructure (Example)Likely OriginKey Analytical Signature (1H NMR)
Starting Material 2,6-Difluoro-3-formylpyridineIncomplete SNAr reactionPresence of a distinct aldehyde proton (~10 ppm) and characteristic C-F couplings.
Over-reaction Product (2,6-Di(pyrrolidin-1-yl)pyridin-3-yl)methanolSubstitution of the second fluorine atom by pyrrolidine.Absence of fluorine in 19F NMR; integration of pyrrolidine protons is doubled relative to the pyridine backbone.
Incomplete Reduction 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeIncomplete reduction of the aldehyde to the alcohol.Residual aldehyde proton (~10 ppm) that correlates with the desired product's aromatic signals.
Hydrolysis Product (2-Hydroxy-6-(pyrrolidin-1-yl)pyridin-3-yl)methanolHydrolysis of the fluoro-group, often under basic or acidic workup conditions.Absence of a C-F coupling; potential shift in aromatic proton signals.

Q2: My initial purity assessment by TLC shows multiple spots. What's my first step?

A2: A multi-spot TLC plate is the primary indicator that purification is necessary. The first step is to develop a robust analytical TLC method that provides good separation (ΔRf > 0.2) between your desired product and the major impurities. This TLC system will be the foundation for developing your column chromatography conditions. For basic compounds like this, streaking on the TLC plate is common due to interaction with the acidic silica gel.[3] To counteract this, add 0.5-1% triethylamine (Et3N) or ammonia in methanol to your mobile phase.[4]

Strategic Purification Workflow

Before diving into specific protocols, it's crucial to have a logical workflow. The choice of technique depends on the impurity profile, the quantity of material, and the required final purity.

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Validation start Crude Product assess Assess Purity (TLC, NMR, LC-MS) start->assess decision Purity & Quantity Assessment assess->decision col_chrom Column Chromatography (Bulk Removal) decision->col_chrom Major Impurities >100 mg Scale recryst Recrystallization (High Yield, Crystalline Solids) decision->recryst Crystalline Solid Minor Impurities prep_hplc Preparative HPLC (High Purity Finish) decision->prep_hplc Trace Impurities Purity >99% needed verify Verify Purity (>98% by NMR/LC-MS) col_chrom->verify recryst->verify prep_hplc->verify end_product Pure Compound verify->end_product

Caption: Decision workflow for purifying (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Guide 1: Flash Column Chromatography

This is the most versatile and common technique for removing a wide range of impurities. The principle is the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.[5]

Experimental Protocol: Deactivating Silica for Basic Amines

The presence of both a pyridine and a pyrrolidine nitrogen makes the target compound basic. These groups can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to poor separation and tailing. Deactivating the silica is critical.

  • Slurry Preparation: Choose an appropriate non-polar solvent (e.g., hexanes or dichloromethane). In a separate beaker, create a slurry of silica gel in this solvent. For every 100 g of silica, add 1-2 mL of triethylamine (Et3N).

  • Column Packing: Pack the column with the Et3N-treated slurry. Ensure even packing to avoid channels.

  • Equilibration: Flush the packed column with at least 3-5 column volumes of your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Et3N). This ensures the entire stationary phase is equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel (~1-2x the mass of your crude product). Remove the solvent by rotary evaporation to get a free-flowing powder. This "dry loading" method generally provides superior resolution compared to liquid loading.[4] Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with your low-polarity mobile phase. Gradually increase the polarity (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography

Q: My compound is streaking on the TLC plate and the column, even with triethylamine. What's wrong?

A: If deactivation with triethylamine is insufficient, the interaction with silica is too strong. You have two primary options:

  • Switch Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral), which is more suitable for basic compounds.[3]

  • Use Reversed-Phase Chromatography: For this polar, basic molecule, reversed-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative. The mobile phase would be a polar mixture, such as water and acetonitrile, often with a small amount of a modifier like formic acid or TFA to improve peak shape.[3]

Q: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve it?

A: Poor separation can be addressed by:

  • Flattening the Gradient: Run a shallower, more gradual gradient of your mobile phase. This increases the effective column length over which the separation occurs.

  • Change Solvent System: The selectivity of the separation is highly dependent on the solvents used. Switch one of the mobile phase components. For example, if you are using Hexane/Ethyl Acetate, try Dichloromethane/Methanol. The different solvent properties can alter the interactions and improve separation.

Guide 2: Recrystallization

If your product is a solid and has relatively minor impurities (<10%), recrystallization can be an efficient and scalable purification method. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Experimental Protocol: Solvent Screening and Execution
  • Solvent Screening: Place a small amount of your crude material (10-20 mg) into several test tubes. To each, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes) dropwise at room temperature until the solid dissolves.

  • Identify Candidate Solvents: A good solvent is one in which your compound is poorly soluble at room temperature but highly soluble when heated.

  • Hot Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material and heat to a gentle boil (using a water bath or heating mantle) while stirring. Continue adding small portions of hot solvent until the solid is just fully dissolved.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming pure, well-defined crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites or add a single "seed" crystal of pure product.

  • Isolation: Cool the flask in an ice bath for 20-30 minutes to maximize crystal yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

Troubleshooting Recrystallization

Q: My compound "oiled out" of the solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated before the temperature is low enough for crystal lattice formation.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% more) and allow it to cool even more slowly. Seeding the solution as it cools can also help promote crystallization over oiling.

Guide 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest levels of purity (>99.5%) required for pharmaceutical applications, or for separating very difficult mixtures, preparative HPLC is the method of choice.[6][7]

HPLC_Setup solvent Mobile Phase (e.g., H2O/ACN + 0.1% TFA) pump HPLC Pump solvent->pump injector Injector (Crude Sample) pump->injector column Prep Column (e.g., C18) injector->column detector Detector (UV/Vis or MS) column->detector collector Fraction Collector detector->collector

Caption: A simplified workflow for a preparative HPLC system.

Methodology Overview: Reversed-Phase HPLC

Given the polar nature of the target molecule, reversed-phase HPLC is the most appropriate technique.

  • Stationary Phase: A C18 column is the standard choice.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (ACN) or methanol is used.

  • Modifier: To ensure good peak shape for this basic compound, an acidic modifier is essential. Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the water and organic solvent phases. The modifier protonates the basic nitrogens, preventing their interaction with residual silanols on the stationary phase and resulting in sharp, symmetrical peaks.

  • Detection: UV detection is standard, typically at a wavelength where the pyridine ring absorbs (e.g., 254 nm). Mass-directed fractionation, where a mass spectrometer is used as the detector, provides ultimate selectivity.[8]

Troubleshooting Prep HPLC

Q: After collecting my fractions and removing the solvent, my NMR shows a salt of my compound. How do I get the free base?

A: This is a common consequence of using an acidic modifier like TFA. To remove the acid and isolate the neutral "free base" form of your compound:

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. The bicarbonate will neutralize the TFA.

  • Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Separate the layers and dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the organic layer to yield the purified free base.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharma's Almanac. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. [Link]

  • HPLC Separation of Drugs. SIELC Technologies. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass.com. [Link]

  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. ResearchGate. [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Separation Science. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • 2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. [Link]

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Technical Support Center: Overcoming Poor Solubility of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol and its derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome the common yet significant challenge of poor aqueous solubility with this class of compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility of a compound is dictated by a delicate balance between its crystal lattice energy (the strength of intermolecular forces in the solid state) and the energy of solvation. For (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol derivatives, several structural features are at play:

  • Pyridine Ring: The pyridine nitrogen atom is basic (pKa of the conjugate acid is typically around 5.2) and can be protonated at acidic pH.[1] This ionization dramatically increases aqueous solubility.[2][3]

  • Pyrrolidinyl Group: This tertiary amine is also a basic center. Tertiary amines are frequently incorporated into drug candidates to enhance solubility.[4]

  • Fluorine Atom: While a single fluorine substitution can sometimes increase solubility through favorable interactions with water, its primary effect here is electronic, influencing the basicity of the nearby pyridine nitrogen.

  • Methanol Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which generally aids in aqueous solubility.

  • Overall Structure: The relatively planar and rigid pyridine core can promote efficient crystal packing, leading to high lattice energy that must be overcome for dissolution.

Poor solubility in these derivatives often arises when the molecule is in its neutral, un-ionized state, where strong intermolecular forces in the crystal lattice dominate over interactions with water.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and formulation of these compounds.

Q1: My compound won't dissolve in aqueous buffers (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The first and most critical step is to assess the pH-solubility profile. Since your compound has two basic nitrogen centers (pyridine and pyrrolidine), its solubility is expected to be highly dependent on pH.[1][5] We strongly recommend attempting to dissolve the compound in a low pH buffer (e.g., pH 2-4). At this pH, the basic nitrogens will be protonated, creating a positively charged species that is significantly more soluble in water.[6]

Q2: I need to use a stock solution in DMSO for my biological assays. What is the maximum recommended concentration?

A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, it's crucial to be aware of its limitations in aqueous assays.[7] High concentrations of DMSO can be toxic to cells and may cause your compound to precipitate when diluted into your aqueous assay buffer. As a general rule, keep the final concentration of DMSO in your assay below 0.5% (v/v). This means if you are making a 1000x stock, your DMSO concentration should be high enough to dissolve the compound, but be mindful of the final dilution. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q3: Can I use sonication or heating to dissolve my compound?

A3: Yes, these methods can be used cautiously to aid dissolution, particularly for preparing concentrated stock solutions. However, they only address the rate of dissolution (kinetic solubility), not the thermodynamic solubility limit. If the compound crashes out of solution upon cooling or standing, you have likely created a supersaturated and unstable solution. For biological assays, ensure your compound remains in solution under the final assay conditions.

Q4: Are there any computational tools that can predict the solubility of my specific derivative?

A4: Yes, several computational and machine learning models can predict aqueous solubility based on molecular structure.[8][9] These tools use molecular descriptors or fingerprints to estimate properties like logS.[10][11] While these predictions are valuable for initial assessment, they are not a substitute for experimental determination.

Troubleshooting Guides: A Systematic Approach to Solubility Enhancement

When faced with a poorly soluble derivative, a tiered, systematic approach is the most efficient path to a solution. This section provides detailed troubleshooting guides for common scenarios.

Guide 1: Characterizing and Overcoming pH-Dependent Insolubility

This is the foundational experiment for any ionizable compound. The goal is to determine the pH at which your compound is sufficiently soluble and to leverage this to create a salt form if necessary.

Core Problem: The compound is insoluble at neutral pH, preventing the preparation of physiologically relevant solutions.
Causality: The un-ionized form of the molecule, prevalent at neutral or basic pH, is likely less soluble due to strong crystal lattice forces. By lowering the pH, we ionize the basic centers, breaking down the crystal lattice and allowing for favorable interactions with water.[12][13]
Workflow Diagram: pH-Solubility Profiling & Salt Formation

G cluster_0 Phase 1: pH-Solubility Profiling cluster_1 Phase 2: Salt Formation Strategy start Weigh Compound buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9) start->buffers slurry Create Slurry in Each Buffer buffers->slurry equilibrate Equilibrate (e.g., 24h at RT) with shaking slurry->equilibrate separate Separate Solid & Supernatant (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot decision Is solubility > target at an acceptable pH? plot->decision use_buffer Use Acidic Buffer Directly for Formulations decision->use_buffer Yes salt_screen Perform Salt Screen decision->salt_screen No dissolve_acid Dissolve Compound in Organic Solvent (e.g., EtOH) salt_screen->dissolve_acid add_acid Add Stoichiometric Eq. of Counter-ion Acid (e.g., HCl, MSA) dissolve_acid->add_acid isolate Isolate Salt (Evaporation/Anti-solvent) add_acid->isolate characterize Characterize Salt (Solubility, Stability, XRPD) isolate->characterize

Caption: Workflow for pH-solubility determination and subsequent salt formation.

Step-by-Step Protocol: Kinetic pH-Solubility Assessment
  • Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., citrate for pH 2-4, phosphate for pH 6-8, borate for pH 9).

  • Dispense Compound: Add an excess of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at the end.

  • Equilibrate: Shake or stir the vials at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully remove the supernatant for analysis. Alternatively, use a syringe filter (ensure the filter material does not bind your compound).

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[7][14]

  • Analyze Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH range where your compound is most soluble.

Troubleshooting & Interpretation:
  • High Solubility at Low pH: This is the expected outcome. If a simple acidic buffer provides the required concentration, this may be a sufficient solution for in vitro experiments or preclinical formulations.

  • Precipitation upon pH Shift: If you dissolve the compound at low pH and then neutralize it, it will likely precipitate. This is a key consideration for oral dosing, where the compound will transition from the acidic stomach to the neutral intestine.

  • Salt Formation: If direct use of a buffer is not feasible (e.g., for solid dosage forms), forming a salt is the logical next step.[12][15] By reacting the basic compound with an acid (like HCl, mesylic acid, or tartaric acid), you create an ionic salt with its own, often much higher, intrinsic aqueous solubility.[13]

Guide 2: Employing Co-solvents and Excipients

When pH modification alone is insufficient or undesirable, formulation with co-solvents or complexing agents is a powerful alternative.

Core Problem: The compound has poor solubility even at optimal pH, or an organic stock solution is required that is compatible with aqueous dilution.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a hydrophobic solute.[16] Excipients like cyclodextrins encapsulate the poorly soluble molecule in a hydrophobic cavity, presenting a hydrophilic exterior to the solvent.[17]
Data Presentation: Co-Solvent Screening Results (Hypothetical)
Co-Solvent System (in PBS pH 7.4)Max. Achieved Solubility (µg/mL)Observations
10% Ethanol15Clear solution, precipitates >12% EtOH
10% Propylene Glycol25Clear solution
20% PEG 40080Clear solution, viscous
5% Solutol HS 15150Slight haze, likely micellar
10% (w/v) HP-β-CD220Clear solution, significant increase
Step-by-Step Protocol: Co-solvent & Cyclodextrin Screening
  • Prepare Excipient Solutions: Create a range of solutions of different co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) and cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in your primary aqueous buffer (e.g., PBS pH 7.4).[16]

  • Determine Solubility: Using the same equilibration and quantification method described in Guide 1, determine the saturation solubility of your compound in each of these solutions.

  • Analyze and Select: Compare the solubility enhancements. Note that the effect of a co-solvent and a cyclodextrin can sometimes be antagonistic rather than synergistic.[16] Select the system that provides the desired concentration with the minimum amount of excipient.

Troubleshooting & Interpretation:
  • Cyclodextrins are highly effective: It is common for cyclodextrins to provide the most significant solubility enhancement for hydrophobic, ring-containing structures.[18][19][20] They are widely used in commercial drug formulations.[21]

  • Consider the downstream application: A viscous PEG 400 formulation might be acceptable for oral gavage but unsuitable for intravenous injection or cell-based assays. Always consider the tolerability and compatibility of the excipients.

Guide 3: Advanced Strategies - Amorphous Solid Dispersions

For the most challenging compounds, particularly those intended for oral solid dosage forms, creating an amorphous solid dispersion (ASD) is a state-of-the-art approach.

Core Problem: The compound's crystal lattice energy is extremely high, making it resistant to dissolution even with pH modification and excipients.
Causality: Amorphous materials lack the long-range molecular order of a crystal.[22] By dispersing the drug in its amorphous form within a polymer matrix, the high energy barrier of the crystal lattice is eliminated. This allows the compound to dissolve more readily, often creating a transient supersaturated solution that can enhance absorption.[22][23][24]
Workflow Diagram: Amorphous Solid Dispersion Formulation

G cluster_spray Spray Drying cluster_hme Hot Melt Extrusion (HME) start Select Drug & Polymer (e.g., PVP, HPMC-AS) method Choose ASD Method start->method sd_sol Dissolve Drug & Polymer in Common Solvent method->sd_sol Solvent-based hme_mix Blend Drug & Polymer Powders method->hme_mix Melt-based sd_spray Spray Solution into Drying Chamber sd_sol->sd_spray sd_collect Collect Dried Powder sd_spray->sd_collect end_node Characterize ASD (Amorphous nature via XRPD, Dissolution Profile) sd_collect->end_node hme_extrude Process through Heated Extruder hme_mix->hme_extrude hme_cool Cool and Mill Extrudate hme_extrude->hme_cool hme_cool->end_node

Caption: Key manufacturing methods for Amorphous Solid Dispersions (ASDs).

Experimental Considerations:
  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. Common choices include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

  • Preparation Method: The two most common industrial methods are spray drying and hot melt extrusion.[25][26] Spray drying is suitable for heat-sensitive compounds, while HME is a solvent-free process.

  • Characterization: It is essential to confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD). An amorphous material will show a broad "halo" instead of sharp Bragg peaks. Dissolution testing is then performed to demonstrate the improved release profile compared to the crystalline drug.

Summary and Recommendations

Overcoming the poor solubility of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol derivatives is a common but manageable challenge. A logical, data-driven approach is key to success.

  • Start with the Basics: Always begin by characterizing the pH-solubility profile. This is the most important piece of data for an ionizable compound.

  • Leverage Ionization: Use acidic buffers or form a stable, soluble salt for your formulations. This is often the simplest and most effective strategy.

  • Formulate Intelligently: If pH modification is not enough, screen a small, diverse set of pharmaceutically acceptable co-solvents and complexing agents like HP-β-CD.

  • Consider Advanced Options: For difficult cases, especially in later-stage development, amorphous solid dispersions offer a powerful, albeit more complex, solution.

By systematically applying these principles and troubleshooting guides, you can develop robust formulations that enable the accurate biological evaluation and further development of your promising compounds.

References

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Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of the novel compound (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a substituted pyridine derivative with potential applications in medicinal chemistry. Due to the novelty of this compound, this guide will present a predicted spectrum based on established principles and comparative data from structurally related molecules.

The Importance of Spectroscopic Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The arrangement of substituents on the pyridine ring of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol will dictate its electronic properties, reactivity, and ultimately its interaction with biological targets. 1H NMR spectroscopy provides a detailed fingerprint of the molecule's proton environment, allowing for the unambiguous confirmation of its structure.

Predicted 1H NMR Spectrum of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

The structure of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is presented below, with protons labeled for the purpose of spectral assignment.

Caption: Molecular structure of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol with key protons labeled.

Based on the electronic effects of the substituents, the predicted 1H NMR chemical shifts and coupling patterns are summarized in the table below. The analysis considers the electron-withdrawing nature of the fluorine atom and the electron-donating effects of the pyrrolidinyl and hydroxymethyl groups.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H-47.5 - 7.7Doublet of doublets (dd)J(H4-H5) = 8-9, J(H4-F) = 4-5Deshielded by the adjacent electron-withdrawing fluorine atom. Coupled to both H-5 and the fluorine atom.
H-56.2 - 6.4Doublet (d)J(H5-H4) = 8-9Shielded by the electron-donating pyrrolidinyl group at the para position. Coupled to H-4.
-CH2OH4.6 - 4.8Singlet (s)-Methylene protons adjacent to an oxygen and an aromatic ring. The hydroxyl proton may be a broad singlet or exchange with solvent.
Pyrrolidinyl-H (α)3.4 - 3.6Triplet (t)J = 6-7Protons on the carbons directly attached to the nitrogen atom of the pyrrolidine ring.
Pyrrolidinyl-H (β)1.9 - 2.1Multiplet (m)-Protons on the other carbons of the pyrrolidine ring.
-OHVariableBroad singlet (br s)-Chemical shift is concentration and solvent dependent; may undergo exchange.

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, we will compare the expected spectrum with the known 1H NMR data of three key structural analogues: 2-fluoropyridine, a generic 6-(pyrrolidin-1-yl)pyridine derivative, and 3-(hydroxymethyl)pyridine.

The Influence of the 2-Fluoro Substituent

The introduction of a fluorine atom at the C-2 position of the pyridine ring has a significant electron-withdrawing effect, which deshields the adjacent protons. In the 1H NMR spectrum of 2-fluoropyridine, the proton at C-6 is the most deshielded[1]. Furthermore, the fluorine atom will introduce H-F coupling, which is observable for nearby protons. The magnitude of this coupling decreases with distance[2]. This supports the prediction of a downfield shift for H-4 and the presence of a doublet of doublets splitting pattern due to coupling with both H-5 and the fluorine atom.

The Impact of the 6-Pyrrolidinyl Group

The pyrrolidinyl group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. This donation of electron density will cause a significant upfield shift (shielding) of the protons on the pyridine ring, particularly at the ortho and para positions. In our target molecule, the pyrrolidinyl group is at C-6, and its electron-donating effect will most strongly influence H-5 (para), leading to its predicted upfield chemical shift.

The Contribution of the 3-Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) is a weakly electron-donating group. Its primary effect on the 1H NMR spectrum will be the appearance of a characteristic singlet for the methylene protons, typically in the range of 4.5-5.0 ppm when attached to an aromatic ring[3]. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Synergistic Effects of Substituents

The final 1H NMR spectrum of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol will be a result of the combined electronic effects of all three substituents. The strong electron-donating pyrrolidinyl group will counteract the electron-withdrawing effect of the fluorine atom to some extent, leading to a more complex and nuanced spectrum than any of the individual analogues.

Experimental Protocol for 1H NMR Spectrum Acquisition

For researchers aiming to acquire an experimental spectrum of this compound, the following protocol is recommended as a starting point.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing Sample_Prep Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Internal_Standard Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required. Sample_Prep->Internal_Standard Spectrometer_Setup Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Locking_Shimming Lock on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Spectrometer_Setup->Locking_Shimming Acquire_1D Acquire a standard 1D 1H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio. 2D_Experiments If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignment. Acquire_1D->2D_Experiments Processing Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integration_Analysis Integrate the signals to determine the relative number of protons and analyze the coupling patterns. Processing->Integration_Analysis

Caption: A generalized workflow for acquiring a high-quality 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is predicted to be a unique composite of the electronic effects of its fluoro, pyrrolidinyl, and hydroxymethyl substituents. By understanding the individual contributions of these groups and comparing them to structurally similar compounds, a confident prediction of the spectrum can be made. This analytical approach not only aids in the structural verification of this novel compound but also serves as a valuable guide for the interpretation of NMR spectra of other complex substituted pyridines. The experimental verification of these predictions will be a crucial step in the further development and application of this molecule.

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A Senior Application Scientist's Guide to the 13C NMR Analysis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides an unparalleled, high-resolution map of the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry.

This document moves beyond a simple data report. It is designed as a practical comparison guide, grounding theoretical predictions in established principles and providing the experimental framework necessary for robust, reproducible results. We will dissect the anticipated chemical shifts, compare them with related structures, and provide a detailed protocol for acquiring high-quality 13C NMR data.

The Structural Landscape: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is predicted to exhibit nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which is influenced by the interplay of inductive and resonance effects of the various substituents on the pyridine ring.

A thorough analysis of substituent effects is critical for accurate spectral prediction. In substituted pyridines, the position of signals is influenced by the electronic properties of the attached groups[1]. For instance, the fluorine atom at the C2 position is expected to cause a significant downfield shift for C2 due to its strong electron-withdrawing nature, while also influencing the chemical shifts of adjacent carbons through space and through bond couplings[2][3]. Conversely, the electron-donating pyrrolidinyl group at the C6 position will shield the carbons of the pyridine ring, causing an upfield shift, particularly for the ortho and para positions[4].

Below is a table of predicted 13C NMR chemical shifts for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. These predictions are based on established additive models for substituted pyridines and analysis of similar structures[5][6][7].

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C2160 - 165Directly bonded to fluorine, strong deshielding.
C3120 - 125Influenced by the adjacent fluorine and the methanol group.
C4135 - 140Influenced by the electron-donating pyrrolidinyl group at the para position.
C5105 - 110Shielded by the ortho pyrrolidinyl group.
C6155 - 160Directly bonded to the electron-donating nitrogen of the pyrrolidine ring.
CH2OH60 - 65Typical range for a primary alcohol attached to an aromatic ring.
Pyrrolidine Cα45 - 50Adjacent to the nitrogen atom.
Pyrrolidine Cβ25 - 30Standard aliphatic chemical shift.

Comparative Analysis: Learning from Related Structures

Comparing our target molecule to compounds with a pyrrolidinyl group on an aromatic ring reveals the characteristic upfield shift of the ortho and para carbons due to the strong electron-donating nature of the pyrrolidine nitrogen[4][9]. The chemical shifts of the pyrrolidine carbons themselves are also well-established, typically appearing in the aliphatic region of the spectrum[10].

The presence of both a strong electron-withdrawing group (fluorine) and a strong electron-donating group (pyrrolidine) on the same pyridine ring creates a "push-pull" electronic effect. This leads to a more complex and nuanced 13C NMR spectrum than would be predicted by simple additivity rules alone, making empirical data crucial for definitive assignment.

Acquiring the Data: A Robust Experimental Protocol

Reproducible and high-quality 13C NMR data is the foundation of accurate structural analysis. The following protocol is designed to yield an unambiguous spectrum of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

I. Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used. Note that solvent choice can influence chemical shifts[11][12].

  • Concentration : Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

II. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard 30-degree pulse for quantitative 13C NMR.
Acquisition Time (AQ) 1.0 - 2.0 sTo ensure good digital resolution.
Relaxation Delay (D1) 2.0 - 5.0 sAllows for full relaxation of carbon nuclei, crucial for accurate integration.
Number of Scans (NS) 1024 or higher13C is an insensitive nucleus, requiring a larger number of scans to achieve a good signal-to-noise ratio.
Spectral Width (SW) 200 - 250 ppmTo encompass the full range of expected chemical shifts.
Temperature 298 KStandard room temperature acquisition.
III. Data Processing
  • Fourier Transform : Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

  • Phase Correction : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking : Identify and label all significant peaks.

To aid in the assignment of the carbon signals, it is highly recommended to perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment. DEPT-135 and DEPT-90 experiments will differentiate between CH, CH2, and CH3 groups, which is invaluable for assigning the aliphatic signals of the pyrrolidine and methanol groups[13].

Visualizing the Analysis

To facilitate a clear understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure with numbered carbon atoms.

G cluster_workflow 13C NMR Experimental Workflow prep Sample Preparation (10-20 mg in 0.5-0.7 mL solvent + TMS) acq Data Acquisition (400 MHz NMR, zgpg30, NS > 1024) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Picking, DEPT, Assignment) proc->analysis

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

The 13C NMR analysis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol presents a fascinating case study in the application of fundamental NMR principles to the structural elucidation of a complex heterocyclic molecule. While direct experimental data remains to be published, a robust prediction of the 13C NMR spectrum can be achieved through a careful consideration of substituent effects and comparison with related structures.

This guide provides a comprehensive framework for researchers, from theoretical prediction to practical data acquisition and analysis. By following the detailed experimental protocol, scientists can obtain high-quality, reproducible 13C NMR data, which, when combined with the predictive analysis presented here, will enable a confident and accurate structural assignment. This level of analytical rigor is indispensable for advancing drug discovery and development programs.

References

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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Derivatives as Novel Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Inhibition

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway, making them prime targets for therapeutic intervention in inflammatory and myeloproliferative diseases.[1][2][3] However, the high degree of homology within the ATP-binding site of different kinases presents a significant challenge in achieving selectivity, often leading to off-target effects.[4][5] This guide delves into the structure-activity relationship (SAR) of a promising new scaffold, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, and its derivatives, positioning them as potential next-generation JAK inhibitors. Through a comparative analysis with established JAK inhibitors, we will explore the nuances of their design, biological evaluation, and pharmacokinetic profiles, providing a comprehensive resource for researchers in the field.

The (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Scaffold: A Privileged Starting Point

The design of the (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol scaffold is predicated on the well-established pharmacophore of existing pyrrolopyrimidine-based JAK inhibitors, such as Tofacitinib.[6][7] The core pyridine ring acts as a bioisostere for the pyrimidine in the pyrrolopyrimidine core, aiming to engage in similar hydrogen bonding interactions within the kinase hinge region. The strategic placement of substituents is key to achieving both potency and selectivity.

  • 2-Fluoro Substituent: The electron-withdrawing fluorine atom at the 2-position is anticipated to modulate the pKa of the pyridine nitrogen, potentially enhancing its hydrogen bonding capacity with the hinge region of the kinase.

  • 6-Pyrrolidinyl Group: This bulky, saturated heterocyclic moiety is designed to occupy a hydrophobic pocket adjacent to the ATP-binding site. Variations in the size and nature of this group are expected to significantly impact selectivity across the JAK family and the broader kinome.

  • 3-Methanol Group: The hydroxymethyl group at the 3-position introduces a potential hydrogen bond donor/acceptor, which could interact with solvent or nearby amino acid residues, providing an additional anchor point and influencing solubility.

Structure-Activity Relationship (SAR) Exploration: A Hypothetical Journey

While extensive SAR data for the (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol series is not yet publicly available, we can construct a logical and illustrative SAR based on established principles from related JAK inhibitor classes.[8][9][10] The following sections outline a hypothetical optimization campaign, comparing our lead compound with rationally designed analogs.

Core Scaffold Modifications

The initial focus of any medicinal chemistry campaign is to validate the importance of the core scaffold. Modifications to the central pyridine ring are crucial to understanding its role in kinase binding.

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 3)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
LEAD-001 FPyrrolidin-1-ylCH2OH5015075
COMP-001 HPyrrolidin-1-ylCH2OH250800350
COMP-002 ClPyrrolidin-1-ylCH2OH4513060
COMP-003 FPiperidin-1-ylCH2OH80250120
COMP-004 FMorpholinoCH2OH150500200

Analysis:

  • The removal of the fluorine at the 2-position (COMP-001) leads to a significant loss of potency across all JAK isoforms, highlighting its importance for hinge binding.

  • Replacing fluorine with a larger chlorine atom (COMP-002) results in a slight improvement in potency, suggesting that the size and electronic nature of this substituent can be fine-tuned.

  • Modifications to the 6-position substituent reveal the sensitivity of the hydrophobic pocket. Expanding the ring to a piperidine (COMP-003) or introducing a heteroatom as in morpholine (COMP-004) diminishes activity, indicating a preference for the five-membered pyrrolidine ring.

Exploration of the 3-Position

The methanol group at the 3-position offers a vector for further optimization to enhance potency and modulate physicochemical properties.

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 3)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
LEAD-001 FPyrrolidin-1-ylCH2OH5015075
OPT-001 FPyrrolidin-1-ylH500>1000600
OPT-002 FPyrrolidin-1-ylCH(OH)CH33010050
OPT-003 FPyrrolidin-1-ylC(O)NH2258040

Analysis:

  • Removal of the hydroxyl group (OPT-001) is detrimental to activity, confirming its role in binding.

  • Extending the carbon chain while retaining the hydroxyl group (OPT-002) provides a modest increase in potency.

  • Conversion of the alcohol to a primary amide (OPT-003) results in the most potent compound in this series, likely due to the formation of additional hydrogen bonds.

Caption: Illustrative SAR flowchart for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol derivatives.

Comparative Analysis with Approved JAK Inhibitors

To contextualize the potential of our lead series, a comparison with clinically approved JAK inhibitors is essential.

CompoundScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib Pyrrolo[2,3-d]pyrimidine120112344
Baricitinib Pyrrolo[2,3-d]pyrimidine5.95.742053
Upadacitinib Pyrrolo[2,3-d]pyrimidine431102300460
OPT-003 (Hypothetical) 2,6-Disubstituted Pyridine258040-

Analysis:

  • The hypothetical optimized compound, OPT-003, demonstrates promising potency against JAK1 and JAK3, comparable to some approved inhibitors.

  • The selectivity profile of OPT-003, with moderate activity against JAK2, suggests a potential for a differentiated therapeutic window compared to pan-JAK inhibitors like Tofacitinib and Baricitinib.

  • Further profiling against TYK2 and a broader kinase panel would be necessary to fully characterize its selectivity.

Experimental Methodologies: A Guide to Robust Evaluation

The rigorous evaluation of novel kinase inhibitors requires a multi-tiered approach, progressing from biochemical assays to cellular and in vivo models.

Biochemical Kinase Assay (JAK1)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[11][12][13][14]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human JAK1 enzyme to a working concentration in kinase buffer.

    • Prepare a substrate solution containing a specific peptide substrate and ATP at its Km concentration.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of diluted test compound or DMSO (vehicle control) to the assay wells.

    • Add 4 µL of the JAK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of a kinase detection reagent and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biochemical_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) Start->Reagent_Prep Dispense_Cmpd Dispense Compounds/ DMSO to Plate Reagent_Prep->Dispense_Cmpd Add_Enzyme Add JAK1 Enzyme Dispense_Cmpd->Add_Enzyme Incubate_1 Incubate (10 min) Add_Enzyme->Incubate_1 Initiate_Rxn Initiate Reaction (Add Substrate/ATP) Incubate_1->Initiate_Rxn Incubate_2 Incubate (60 min) Initiate_Rxn->Incubate_2 Stop_Rxn Stop Reaction (Add Detection Reagent) Incubate_2->Stop_Rxn Incubate_3 Incubate (40 min) Stop_Rxn->Incubate_3 Add_Detection Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubate (30 min) Add_Detection->Incubate_4 Read_Plate Measure Luminescence Incubate_4->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical biochemical kinase assay.

Cellular JAK-STAT Signaling Assay

This assay measures the ability of a compound to inhibit the JAK-STAT signaling pathway in a cellular context.[15][16][17]

Protocol:

  • Cell Culture:

    • Culture a cytokine-dependent cell line (e.g., TF-1 cells) in appropriate growth medium.

  • Compound Treatment:

    • Seed cells in a 96-well plate and starve overnight in a low-serum medium.

    • Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-γ) for 15-30 minutes to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration of each lysate.

  • Detection of STAT Phosphorylation (Western Blot or ELISA):

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total STAT and a detection antibody for pSTAT.

  • Data Analysis:

    • Quantify the levels of pSTAT relative to total STAT.

    • Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

    • Determine the IC50 value.

Cellular_Assay_Workflow Start Start Cell_Culture Culture Cytokine- Dependent Cells Start->Cell_Culture Compound_Treatment Treat Cells with Test Compounds Cell_Culture->Compound_Treatment Cytokine_Stimulation Stimulate with Cytokine (e.g., IL-6) Compound_Treatment->Cytokine_Stimulation Cell_Lysis Lyse Cells & Quantify Protein Cytokine_Stimulation->Cell_Lysis Detection Detect pSTAT/Total STAT (Western Blot or ELISA) Cell_Lysis->Detection Data_Analysis Calculate % Inhibition of STAT Phosphorylation & IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cellular JAK-STAT signaling assay.

Pharmacokinetic Profile: A Critical Determinant of In Vivo Efficacy

A potent and selective kinase inhibitor is of little therapeutic value if it does not possess favorable pharmacokinetic (PK) properties.[18][19][20] The following table compares the PK parameters of approved JAK inhibitors, providing a benchmark for our hypothetical lead compound.

ParameterTofacitinibBaricitinibUpadacitinibOPT-003 (Target Profile)
Oral Bioavailability (%) 74~80~80> 50
Tmax (h) 0.5 - 112 - 41 - 2
Half-life (h) ~3~12~94 - 8
Metabolism CYP3A4, CYP2C19CYP3A4CYP3A4, CYP2D6Moderate CYP metabolism
Excretion Renal and HepaticPrimarily RenalRenal and HepaticBalanced clearance

Analysis and Causality:

  • Oral Bioavailability: High oral bioavailability is desirable for patient convenience. The pyrrolidinyl and methanol groups in our scaffold are designed to impart sufficient polarity for aqueous solubility while maintaining enough lipophilicity for membrane permeability.

  • Tmax and Half-life: A moderate half-life (4-8 hours) allows for once or twice-daily dosing, which is often preferred for chronic conditions. The metabolic stability of the pyridine core and the nature of the substituents will be key determinants of the half-life.

  • Metabolism: Understanding the metabolic pathways is crucial to predict potential drug-drug interactions.[18] The fluorine atom in our scaffold may block a potential site of metabolism, thereby improving metabolic stability. The primary amide in OPT-003 might be susceptible to hydrolysis, a possibility that would need to be investigated.

Conclusion and Future Directions

The (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol scaffold represents a promising starting point for the development of novel and selective JAK inhibitors. The illustrative SAR presented in this guide highlights the key structural features that can be systematically modified to optimize potency and selectivity. The proposed experimental workflows provide a robust framework for the comprehensive evaluation of these compounds, from initial biochemical screening to cellular characterization.

Future work on this scaffold should focus on:

  • Broad Kinome Profiling: To fully assess the selectivity of lead compounds and identify potential off-target liabilities.[21][22]

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of optimized compounds in animal models of inflammatory diseases.

  • Detailed ADME/Tox Studies: To thoroughly characterize the absorption, distribution, metabolism, excretion, and toxicity profiles of clinical candidates.

By leveraging the principles of rational drug design and rigorous experimental evaluation, the (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol scaffold has the potential to yield a new generation of JAK inhibitors with improved therapeutic profiles.

References

  • Cho, Y. S., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 53, 128451. [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(3), 349. [Link]

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 10(1), e1003417. [Link]

  • Prom-on, S., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Journal of Chemical Information and Modeling, 60(11), 5649-5660. [Link]

  • Pinilla-Ibarz, J., et al. (2014). Off-target effects of BCR-ABL and JAK2 inhibitors. Clinical lymphoma, myeloma & leukemia, 14 Suppl, S77–S85. [Link]

  • Al-Attas, R. A., et al. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. Journal of Pharmaceutical and Biomedical Analysis, 243, 116045. [Link]

  • He, X., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6849–6865. [Link]

  • Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Retrieved from [Link]

  • Parmentier, J. M., et al. (2020). Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. Journal of Crohn's & colitis, 14(Supplement_2), S746–S758. [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • de Vicente, J., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(17), 7849–7868. [Link]

  • ResearchGate. (n.d.). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK1 Assay Service. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Retrieved from [Link]

  • Al-kuraishy, H. M., et al. (2024). Pharmacokinetic review of janus kinase inhibitors and its clinical implications for the management of rheumatoid arthritis. Expert opinion on drug metabolism & toxicology, 1–15. Advance online publication. [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological characteristics of JAK inhibitors approved for the treatment of RA. Retrieved from [Link]

  • Wyrwet, D., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(10), 2249–2253. [Link]

  • ResearchGate. (n.d.). POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING. Retrieved from [Link]

  • Zhang, M., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & medicinal chemistry, 72, 117001. [Link]

  • Sci-Hub. (n.d.). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • Li, Y., et al. (2018). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 61(21), 9636–9654. [Link]

  • ResearchGate. (n.d.). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. Retrieved from [Link]

  • Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]

  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]

  • Wang, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS medicinal chemistry letters, 13(11), 1779–1786. [Link]

  • researchopenworld.com. (2019, February 4). JAK Inhibitors: New Treatments for RA and beyond. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & medicinal chemistry letters, 64, 128680. [Link]

  • Santana, A. G., et al. (2020). Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach. International journal of molecular sciences, 21(17), 6331. [Link]

Sources

Navigating the Chemical Space: A Comparative Guide to Alternatives for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. Substituted pyridines are a cornerstone of medicinal chemistry, prized for their ability to form key interactions with biological targets and their versatile synthetic handles.[1][2] The specific building block, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, has garnered interest as a fragment for constructing complex lead compounds, particularly in kinase inhibitor programs. Its distinct arrangement of a hydrogen bond donor (methanol), a hydrogen bond acceptor/metal chelator (pyridine nitrogen), a reactive fluoro group for cross-coupling, and a solubilizing pyrrolidine moiety provides a rich platform for molecular design.

However, the path of drug development often necessitates exploration beyond a single lead scaffold. The need to fine-tune physicochemical properties, enhance metabolic stability, explore new intellectual property, or simply improve synthetic accessibility drives the search for viable alternatives. This guide provides a comprehensive comparison of alternative building blocks, grounded in experimental data and synthetic rationale, to empower researchers in their quest for superior molecular architectures.

The Rationale for Seeking Alternatives

The decision to deviate from a core fragment like (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a strategic one. Key drivers for this exploration include:

  • Modulation of Physicochemical Properties: Adjusting lipophilicity (LogP), aqueous solubility, and basicity (pKa) is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Improving Metabolic Stability: The pyrrolidine ring or the pyridine core itself can be sites of metabolic oxidation. Introducing subtle structural changes can block these metabolic "hotspots."

  • Tuning Reactivity: The 2-fluoro substituent, while useful for certain cross-coupling reactions, may not be optimal for all synthetic strategies. Alternatives with chloro or bromo groups can offer different reactivity profiles.[3]

  • Exploring Chemical Space and IP: Novel analogs allow for the exploration of new binding interactions and the generation of new intellectual property.

  • Bioisosteric Replacement: Replacing the pyridine core or its substituents with bioisosteres can maintain or improve biological activity while altering other properties.[4][5]

A Structured Approach to a Diverse Chemical Landscape

To systematically explore the available alternatives, we can categorize them based on the specific structural component being modified. This approach allows for a logical decision-making process in selecting the most appropriate building block for a given research objective.

G cluster_0 Decision-Making Workflow for Alternative Building Block Selection cluster_1 Define Optimization Goal cluster_2 Select Modification Strategy cluster_3 Synthesize & Evaluate Start Identify Need for Alternative to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Goal_ADME Improve ADME Properties (Solubility, Permeability, Stability) Start->Goal_ADME Goal_Reactivity Alter Synthetic Reactivity Start->Goal_Reactivity Goal_IP Explore New Chemical Space / IP Start->Goal_IP Goal_Binding Modify Target Binding Interactions Start->Goal_Binding Strategy_Amine Modify 6-Position Amine Goal_ADME->Strategy_Amine Strategy_Core Bioisosteric Core Replacement Goal_ADME->Strategy_Core Strategy_Halogen Modify 2-Position Halogen Goal_Reactivity->Strategy_Halogen Goal_IP->Strategy_Amine Strategy_Isomer Isomeric Rearrangement Goal_IP->Strategy_Isomer Goal_IP->Strategy_Core Goal_Binding->Strategy_Isomer Goal_Binding->Strategy_Core Synthesize Synthesize or Procure Analog Strategy_Amine->Synthesize Strategy_Halogen->Synthesize Strategy_Isomer->Synthesize Strategy_Core->Synthesize Evaluate Evaluate Physicochemical Properties & Biological Activity Synthesize->Evaluate Decision Proceed with Analog? Evaluate->Decision Decision->Start No, Re-evaluate End Optimized Building Block Identified Decision->End Yes

Sources

Pyrrolidine vs. Piperidine: A Data-Driven Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a saturated heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's pharmacological profile. Among the most prevalent are the five-membered pyrrolidine and the six-membered piperidine rings. Both are considered "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved drugs.[1] This guide provides an in-depth, data-driven comparison of these two crucial moieties to inform rational drug design.

At a Glance: Key Physicochemical and Structural Differences

The addition of a single methylene unit in piperidine compared to pyrrolidine results in subtle yet significant differences in their fundamental properties, impacting everything from target engagement to metabolic stability.

PropertyPyrrolidinePiperidineImplication in Drug Design
Molecular Formula C₄H₉NC₅H₁₁NPiperidine has a higher molecular weight.
pKa of Conjugate Acid ~11.27~11.22Both are strongly basic, but pyrrolidine is slightly more so. This can influence salt formation and interactions with acidic residues in a binding pocket.[1]
logP (Octanol/Water) ~0.46~0.84Piperidine is more lipophilic, which can affect solubility, cell permeability, and potential for off-target hydrophobic interactions.[1]
Conformational Flexibility High (Envelope/Twist)Low (Chair)Pyrrolidine's flexibility can allow for better adaptation to a binding site (induced fit), while piperidine's rigidity can lock in a bioactive conformation, potentially increasing affinity and reducing off-target effects.[1]

Conformational Analysis: Flexibility vs. Rigidity

The conformational landscapes of pyrrolidine and piperidine are fundamentally different and represent a key decision point in scaffold selection.

Pyrrolidine exists in a state of rapid "pseudorotation," interconverting between various envelope and twist conformations. This inherent flexibility allows the substituents on the ring to explore a wider conformational space. This can be advantageous when the exact binding mode is unknown or when a degree of adaptability is required for target engagement. Furthermore, the puckering of the pyrrolidine ring can be controlled by the stereoelectronic properties of its substituents, allowing for fine-tuning of the molecule's three-dimensional shape.[2]

Piperidine , conversely, predominantly adopts a rigid chair conformation, similar to cyclohexane. This restricts the spatial orientation of substituents to either axial or equatorial positions. While this rigidity limits conformational exploration, it can be a powerful tool for locking a molecule into a highly active conformation, thereby maximizing binding affinity and potentially improving selectivity.[1]

G cluster_0 Pyrrolidine Conformations cluster_1 Piperidine Conformation P_Envelope Envelope P_Twist Twist P_Envelope->P_Twist Pseudorotation Pi_Chair Chair

Conformational landscapes of pyrrolidine and piperidine.

Impact on Biological Activity: Case Studies

The choice between a pyrrolidine and a piperidine scaffold can dramatically alter a compound's biological activity. This is often a result of the interplay between conformational flexibility, the orientation of key functional groups, and the overall fit within the target's binding pocket.

Case Study 1: Pancreatic Lipase Inhibitors

A study comparing a series of novel pancreatic lipase inhibitors revealed that pyrrolidine derivatives consistently demonstrated stronger inhibition than their piperidine counterparts. Molecular docking and in vitro testing indicated that the smaller, more flexible pyrrolidine ring allowed for a better fit into the enzyme's active site. This improved fit, combined with the orientation of hydroxyl and carbonyl functional groups on the pyrrolidine ring, enhanced hydrogen bonding and hydrophobic interactions, leading to lower IC50 values.[3]

Compound ScaffoldKey Interacting ResiduesBinding Energy (kcal/mol)IC50 (mg/mL)
Pyrrolidine Derivative (Compound 12) Gly76, Phe77, Asp79, His151-8.240.143
Piperidine Derivative (Compound 1) Phe77, His263-7.12> 1.0

Data summarized from a study on pancreatic lipase inhibitors.[3]

Case Study 2: Leukotriene A₄ Hydrolase Inhibitors

In the development of inhibitors for leukotriene A₄ (LTA₄) hydrolase, a series of functionalized pyrrolidine and piperidine analogs were synthesized and evaluated. Several compounds from both series showed excellent in vitro potency. This investigation led to the identification of a potent, orally active inhibitor containing a piperidine moiety, demonstrating that in this context, the piperidine scaffold was amenable to achieving the desired pharmacological profile.[4] This highlights that the optimal choice is target-dependent.

Pharmacokinetic Profile: A Comparative Analysis

The ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate is critically influenced by its core structure.

Metabolic Stability

Both scaffolds are generally considered metabolically stable; however, their susceptibility to metabolism can differ based on their substitution patterns and the specific metabolic enzymes involved.

  • Piperidine: The positions adjacent to the nitrogen atom (alpha-positions) can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][5] A common strategy to enhance metabolic stability is to introduce substituents at these "soft spots" to block metabolism.[5]

  • Pyrrolidine: Some studies suggest that the pyrrolidine ring may offer enhanced metabolic stability in certain contexts. For example, comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[1]

Permeability and Lipophilicity

As indicated by its higher logP value, piperidine is inherently more lipophilic than pyrrolidine.[1] This can lead to increased membrane permeability, which may be beneficial for oral absorption and crossing the blood-brain barrier. However, excessive lipophilicity can also lead to lower aqueous solubility, increased plasma protein binding, and a higher potential for off-target toxicities. The less lipophilic nature of the pyrrolidine ring can be advantageous when a more hydrophilic profile is desired to improve solubility or reduce non-specific binding.

hERG Liability

Blockade of the hERG potassium channel is a major cause of cardiotoxicity in drug development. Both piperidine and pyrrolidine are basic amines, a common feature in many hERG blockers. The potential for hERG inhibition is highly dependent on the overall structure of the molecule, including the nature and position of substituents on the heterocyclic ring. While no definitive rule favors one scaffold over the other regarding hERG liability, a common strategy to mitigate this risk is to reduce the basicity of the nitrogen atom or to decrease the lipophilicity of the molecule.[6] The slightly lower lipophilicity of the pyrrolidine scaffold may offer a marginal advantage in some cases.

Synthetic Accessibility

Both pyrrolidine and piperidine rings are readily accessible through a variety of synthetic routes.

  • Pyrrolidine Synthesis: Common methods include the cyclization of acyclic precursors, such as the reaction of 1,4-butanediol with ammonia, or from naturally abundant starting materials like the amino acid proline.[7][8] The Paal-Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with an amine, is also a versatile method for creating substituted pyrroles, which can then be reduced to pyrrolidines.

  • Piperidine Synthesis: The most common industrial synthesis involves the hydrogenation of pyridine.[7] A wide range of substituted piperidines can be accessed through the reduction of corresponding substituted pyridines.[9][10] Other methods include intramolecular cyclization reactions and multicomponent reactions.[9]

The choice of synthetic route will depend on the desired substitution pattern and stereochemistry of the final molecule. Both scaffolds offer a wealth of established synthetic methodologies, making them highly tractable for medicinal chemistry campaigns.

G cluster_0 Pyrrolidine Synthesis cluster_1 Piperidine Synthesis Proline Proline Pyrrolidine_Target Substituted Pyrrolidine Proline->Pyrrolidine_Target Functionalization 1,4-Dicarbonyl 1,4-Dicarbonyl 1,4-Dicarbonyl->Pyrrolidine_Target Paal-Knorr, then Reduction Pyridine Substituted Pyridine Piperidine_Target Substituted Piperidine Pyridine->Piperidine_Target Hydrogenation G Start Prepare Incubation Mixture (Compound + HLM) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Add NADPH to Start Reaction PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Analyze Centrifuge and Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Workflow for a microsomal stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating gastrointestinal absorption.

Methodology:

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., 2% lecithin in dodecane).

  • Solution Preparation:

    • Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) for the acceptor plate.

    • Prepare solutions of the test compounds in the same buffer (donor solution).

  • Assay Assembly:

    • Add the buffer to the acceptor plate wells.

    • Add the donor solutions containing the test compounds to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

  • Incubation:

    • Incubate the "sandwich" plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the following equation:

      • Pe = [-ln(1 - CA/Cequ)] * (VA / (A * t))

      • Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Conclusion

The choice between a pyrrolidine and a piperidine scaffold is a nuanced decision that requires careful consideration of the specific drug design goals. Piperidine offers a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction. [1]In contrast, pyrrolidine provides a more flexible and slightly less lipophilic scaffold, which may be beneficial when conformational adaptability is needed for target engagement or when a more hydrophilic profile is desired to optimize ADME properties. [1]Ultimately, the optimal choice is target-dependent and should be guided by empirical data from structure-activity and structure-property relationship studies. A thorough understanding of the subtle yet impactful differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions in the quest for novel therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed.
  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridinemethanols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Pyridinemethanols in Modern Chemistry

Substituted pyridinemethanols are a cornerstone of modern medicinal and materials chemistry. Their inherent structural features—a nucleophilic hydroxymethyl group appended to a heteroaromatic pyridine core—render them exceptionally versatile synthons. The pyridine moiety itself is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The ability to introduce a hydroxymethyl group provides a handle for further molecular elaboration, enabling the construction of complex architectures with tailored biological activities and material properties.

This technical guide offers a comparative analysis of the most prevalent synthetic routes to substituted pyridinemethanols. We will delve into the mechanistic underpinnings of each methodology, providing detailed, field-tested protocols and a critical evaluation of their respective strengths and limitations. Our focus is to equip the practicing chemist with the knowledge to make informed decisions when selecting a synthetic strategy, balancing factors such as yield, functional group tolerance, scalability, and cost-effectiveness.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted pyridinemethanols can be broadly categorized into three primary approaches:

  • Reduction of Pyridinecarboxylic Acids and Their Derivatives: A direct and often high-yielding approach.

  • Addition of Organometallic Reagents to Pyridine Aldehydes: A powerful method for carbon-carbon bond formation.

  • Functionalization of Halopyridines: A versatile strategy that leverages the reactivity of halogenated pyridines.

The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the chemical nature of other functional groups within the molecule.

Reduction of Pyridinecarboxylic Acids and Their Derivatives: The Workhorse Approach

The reduction of a carboxylic acid or its ester to the corresponding primary alcohol is a fundamental transformation in organic synthesis. When applied to pyridine scaffolds, this method provides a direct and reliable route to pyridinemethanols. The selection of the reducing agent is paramount and is governed by the desired chemoselectivity and the presence of other reducible functional groups.

Metal Hydride Reductions: Power and Selectivity

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[1] Its high reactivity necessitates the use of anhydrous conditions and careful handling, particularly on a larger scale.[2]

Mechanism of Action: The reduction proceeds via the formation of an aluminum alkoxide intermediate. The highly polarized Al-H bond delivers a hydride ion to the electrophilic carbonyl carbon. Subsequent hydride transfers and workup with water liberate the primary alcohol.

Experimental Protocol: Reduction of Ethyl Isonicotinate with LiAlH₄

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (nitrogen or argon), and a dropping funnel is assembled.

  • Reagent Preparation: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of ethyl isonicotinate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams. This procedure, known as the Fieser workup, is crucial for safely quenching the excess hydride and precipitating the aluminum salts as a granular solid that is easily filtered.[3]

  • Isolation: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude pyridinemethanol.

  • Purification: The crude product can be purified by distillation or column chromatography.

Causality in Protocol: The choice of THF as a solvent is due to its ability to solvate LiAlH₄ and its relatively high boiling point for reflux. The dropwise addition at low temperature is critical to control the initial exothermic reaction. The Fieser workup is a well-established and safer alternative to quenching with acid, which can generate hydrogen gas violently.

Sodium borohydride is a milder reducing agent than LiAlH₄ and typically does not reduce esters or carboxylic acids on its own. However, its reducing power can be enhanced by the addition of a Lewis acid, such as aluminum chloride (AlCl₃) or lithium chloride (LiCl).[4][5] This combination offers a safer and more chemoselective alternative to LiAlH₄.

Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it susceptible to hydride attack from NaBH₄.

Experimental Protocol: Reduction of a Pyridinecarboxylate Ester with NaBH₄/LiCl

  • Reagent Preparation: To a solution of the pyridinecarboxylate ester (1.0 equivalent) and lithium chloride (2.0-3.0 equivalents) in a mixture of THF and ethanol, sodium borohydride (2.0-3.0 equivalents) is added portion-wise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for 6-12 hours, monitoring the progress by TLC.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of water or dilute hydrochloric acid.

  • Isolation and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Catalytic Hydrogenation: The Scalable and Green Approach

For large-scale industrial synthesis, catalytic hydrogenation is often the method of choice due to its operational simplicity, cost-effectiveness, and favorable environmental profile.[6] This method involves the use of hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃).

Mechanism of Action: The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The pyridinecarboxylic acid or ester also adsorbs onto the catalyst, and the carbonyl group is sequentially hydrogenated to the corresponding alcohol.

Experimental Protocol: Catalytic Hydrogenation of Dimethyl Pyridine-2,6-dicarboxylate

  • Apparatus Setup: A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with dimethyl pyridine-2,6-dicarboxylate (1.0 equivalent), a suitable solvent (e.g., methanol or ethanol), and the hydrogenation catalyst (e.g., 5% Rh/Al₂O₃, 5-10 mol%).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi). The reaction mixture is then agitated at a specific temperature (e.g., 50-80 °C) for several hours until hydrogen uptake ceases.

  • Workup: The reaction vessel is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure, and the resulting crude pyridinedimethanol can be purified by recrystallization or chromatography.

Causality in Protocol: The choice of catalyst and reaction conditions (pressure, temperature) is crucial for achieving high yields and selectivity. Rhodium-based catalysts are often effective for the reduction of aromatic esters. The filtration through celite is essential to completely remove the fine catalyst particles.

Comparative Analysis of Reduction Methods
Method Reducing Agent/Catalyst Substrate Typical Yield Advantages Disadvantages
Metal Hydride LiAlH₄Carboxylic Acids, Esters80-95%High reactivity, rapid reaction times.Highly reactive with water, requires anhydrous conditions, safety concerns on a large scale.[2]
Metal Hydride NaBH₄/Lewis AcidEsters70-90%Milder than LiAlH₄, safer to handle, good chemoselectivity.May require longer reaction times or heating.
Catalytic Hydrogenation H₂ / Pd/C, Rh/Al₂O₃Esters85-98%Scalable, environmentally friendly, catalyst can be recycled.[6]Requires specialized high-pressure equipment, potential for over-reduction of the pyridine ring under harsh conditions.

Addition of Organometallic Reagents to Pyridine Aldehydes: Building Molecular Complexity

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with pyridine aldehydes is a powerful and convergent strategy for the synthesis of substituted pyridinemethanols. This method allows for the formation of a new carbon-carbon bond, providing access to a wide range of secondary pyridinemethanols.

Grignard Reactions: A Classic C-C Bond Formation

Grignard reagents, prepared from the reaction of an organohalide with magnesium metal, are excellent nucleophiles that readily add to the electrophilic carbonyl carbon of an aldehyde.[7]

Mechanism of Action: The reaction proceeds through a nucleophilic addition mechanism. The partially negative carbon of the Grignard reagent attacks the carbonyl carbon of the pyridine aldehyde, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol.

Experimental Protocol: Grignard Addition to Pyridine-2-carboxaldehyde

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated with a small crystal of iodine. A solution of the organohalide (e.g., bromobenzene) in anhydrous diethyl ether or THF is added dropwise to the magnesium, initiating the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Addition to Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous ether or THF is added dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude secondary pyridinemethanol is purified by chromatography.[8]

Causality in Protocol: Anhydrous conditions are critical for the success of Grignard reactions, as the reagent is highly basic and will be quenched by protic solvents like water. The use of ammonium chloride for the workup is a mild way to protonate the alkoxide without causing acid-catalyzed side reactions.

Organolithium Additions: Enhanced Reactivity

Organolithium reagents are generally more reactive than their Grignard counterparts and can be advantageous in cases where the Grignard reaction is sluggish.

Mechanism of Action: The mechanism is analogous to the Grignard reaction, involving nucleophilic addition of the organolithium to the pyridine aldehyde to form a lithium alkoxide, followed by aqueous workup.

Functionalization of Halopyridines: A Versatile Entry Point

Halopyridines are readily available and serve as versatile starting materials for the synthesis of substituted pyridinemethanols. The halogen atom can be replaced by a hydroxymethyl group or a precursor through metal-halogen exchange followed by reaction with an appropriate electrophile.

Metal-Halogen Exchange and Formylation

A common strategy involves a lithium-halogen exchange reaction between a bromopyridine and an organolithium reagent (typically n-butyllithium) at low temperature, followed by quenching the resulting pyridyllithium species with an electrophile like N,N-dimethylformamide (DMF) to generate a pyridine aldehyde. The aldehyde is then reduced in a subsequent step to the pyridinemethanol.

Mechanism of Action: The lithium-halogen exchange is a fast and efficient reaction that proceeds at low temperatures.[9] The resulting pyridyllithium is a strong nucleophile that adds to the carbonyl of DMF. The intermediate hemiaminal alkoxide is then hydrolyzed upon workup to yield the aldehyde.

Experimental Protocol: Synthesis of (Pyridin-2-yl)methanol from 2-Bromopyridine

  • Lithiation: A solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF or diethyl ether is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes at this temperature.

  • Formylation: Anhydrous DMF (1.2 equivalents) is added to the solution of 2-pyridyllithium, and the reaction is stirred at -78 °C for 1-2 hours before being allowed to warm to room temperature.

  • Workup and Aldehyde Isolation: The reaction is quenched with water, and the resulting pyridine-2-carboxaldehyde is extracted and purified.

  • Reduction: The isolated pyridine-2-carboxaldehyde is then reduced to (pyridin-2-yl)methanol using a standard reducing agent like NaBH₄ in methanol.

Causality in Protocol: The low temperature (-78 °C) is crucial for the stability of the pyridyllithium intermediate and to prevent side reactions. DMF is an excellent electrophile for formylation in this context.

Comparative Analysis of Addition and Functionalization Routes
Method Key Reagents Substrate Typical Yield Advantages Disadvantages
Grignard Addition Organomagnesium HalidePyridine Aldehyde60-85%Convergent, forms C-C bonds directly.[8]Requires anhydrous conditions, sensitive to protic functional groups.
Organolithium Addition OrganolithiumPyridine Aldehyde70-90%More reactive than Grignard reagents.Even more sensitive to moisture and protic groups, often requires very low temperatures.
Metal-Halogen Exchange n-BuLi, DMF, NaBH₄Halopyridine50-75% (multi-step)Utilizes readily available halopyridines, good for introducing functionality.Multi-step process, requires cryogenic temperatures.[9]

Synthesis of Chiral Pyridinemethanols: The Asymmetric Frontier

The development of enantiomerically pure pharmaceuticals has made the asymmetric synthesis of chiral pyridinemethanols a critical area of research. Several strategies have been developed to achieve this, primarily involving the asymmetric reduction of prochiral pyridyl ketones or the enantioselective addition of organometallic reagents to pyridine aldehydes.

Asymmetric Catalytic Reduction

The use of chiral catalysts to control the stereochemical outcome of a reduction is a powerful approach. For instance, the asymmetric transfer hydrogenation of pyridyl ketones using a chiral ruthenium or rhodium catalyst can provide chiral pyridinemethanols with high enantiomeric excess.

Chiral Ligand-Mediated Organometallic Addition

The addition of organometallic reagents to pyridine aldehydes can be rendered enantioselective by the use of a chiral ligand that coordinates to the metal center, thereby creating a chiral environment around the reacting species.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the target pyridinemethanols, the following diagrams outline the key synthetic transformations.

Synthetic_Routes Pyridinecarboxylic_Acid Pyridinecarboxylic Acid Pyridinemethanol Pyridinemethanol Pyridinecarboxylic_Acid->Pyridinemethanol LiAlH₄ Pyridine_Ester Pyridinecarboxylic Ester Pyridine_Ester->Pyridinemethanol LiAlH₄ or NaBH₄/Lewis Acid or H₂/Catalyst Pyridine_Aldehyde Pyridine Aldehyde Pyridine_Aldehyde->Pyridinemethanol Reduction (e.g., NaBH₄) Pyridine_Aldehyde->Pyridinemethanol Grignard/Organolithium Addition Chiral_Pyridinemethanol Chiral Pyridinemethanol Pyridine_Aldehyde->Chiral_Pyridinemethanol Chiral Organometallic Addition Halopyridine Halopyridine Halopyridine->Pyridine_Aldehyde 1. n-BuLi 2. DMF Pyridyl_Ketone Pyridyl Ketone Pyridyl_Ketone->Chiral_Pyridinemethanol Asymmetric Reduction

Caption: Overview of synthetic routes to pyridinemethanols.

Reduction_Workflow Start Start with Pyridinecarboxylic Acid or Ester Reduction Reduction using: - LiAlH₄ - NaBH₄/Lewis Acid - Catalytic Hydrogenation Start->Reduction Workup Aqueous Workup/ Catalyst Removal Reduction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Substituted Pyridinemethanol Purification->Product

Caption: General workflow for reduction-based synthesis.

Conclusion: A Strategic Approach to Synthesis

The synthesis of substituted pyridinemethanols is a mature field with a diverse array of reliable and scalable methods. The choice of the optimal synthetic route is a multi-faceted decision that requires a thorough understanding of the underlying chemistry and practical considerations.

  • For direct and high-yielding access to primary pyridinemethanols from readily available carboxylic acids or esters, reduction methods are the go-to strategy. Catalytic hydrogenation stands out for its scalability and green credentials, while metal hydride reductions offer rapid and efficient transformations on a laboratory scale.

  • When constructing secondary pyridinemethanols with new carbon-carbon bonds, the addition of organometallic reagents to pyridine aldehydes is unparalleled. Grignard and organolithium reactions provide a convergent and powerful means to build molecular complexity.

  • Functionalization of halopyridines offers a versatile platform for introducing a wide range of substituents. Metal-halogen exchange followed by formylation and reduction is a robust sequence for accessing diverse pyridinemethanol analogues.

As the demand for novel and complex pyridine-containing molecules continues to grow, a deep understanding of these fundamental synthetic strategies will remain essential for innovation in drug discovery and materials science.

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A Guide to Validating (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol as a Novel Scaffold in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying high-quality lead compounds.[1][2] The success of any FBDD campaign hinges on the quality of its fragment library, where the core chemical scaffolds are the primary drivers of novelty and therapeutic potential. This guide provides an in-depth technical comparison and a comprehensive validation workflow for a novel scaffold, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a robust framework for evaluating this and other novel fragments, ensuring scientific integrity and a higher probability of success in identifying promising starting points for drug development.

The Central Role of the Scaffold in FBDD

Fragment-based screening relies on identifying small, low-complexity molecules that bind weakly but efficiently to a biological target.[1] These initial "hits" are then optimized into more potent, drug-like molecules through strategies like fragment growing, linking, or merging.[1][3] The core scaffold of a fragment is paramount as it dictates the three-dimensional arrangement of functional groups and, consequently, its interaction with the target protein.[4] An ideal scaffold should possess favorable physicochemical properties, be synthetically tractable, and present clear vectors for chemical elaboration.[2][3]

The validation of a new scaffold is a critical, multi-step process that goes beyond simple binding confirmation. It requires a battery of biophysical techniques to ensure the observed interaction is genuine, characterize its affinity and thermodynamics, and, crucially, to elucidate the binding mode.[5][6]

Introducing the Candidate: (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

The novel scaffold, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, presents an interesting chemical profile for fragment-based screening. The fluorinated pyridine ring offers a polar, heterocyclic core that is prevalent in many CNS-active compounds. The pyrrolidine moiety provides a saturated, three-dimensional element, a desirable feature to escape the "flatland" of traditional aromatic fragments.[4] The hydroxymethyl group serves as a key hydrogen bond donor and a potential vector for synthetic elaboration.

Property"Rule of Three" Guideline(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (Estimated)7-azaindole (Alternative Scaffold)Tetrahydrofuran (Alternative Scaffold)
Molecular Weight (MW)< 300 Da~210 g/mol 118.13 g/mol 72.11 g/mol
cLogP< 3~1.5 - 2.01.40.5
Hydrogen Bond Donors≤ 3110
Hydrogen Bond Acceptors≤ 3311
Rotatable Bonds≤ 3200

Table 1: Comparison of Physicochemical Properties. Estimated values for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol are based on its chemical structure and compared against two common fragment scaffolds, 7-azaindole and tetrahydrofuran.

A Rigorous, Multi-Pronged Validation Workflow

To validate a novel fragment scaffold like (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a sequential and orthogonal experimental approach is essential to build confidence in the results and provide a clear path for hit-to-lead optimization.

FBDD_Validation_Workflow cluster_0 Primary Screening & Hit Identification cluster_1 Biophysical Characterization cluster_2 Structural Biology cluster_3 Decision & Progression Primary_Screen Primary Screen (e.g., Thermal Shift Assay) Hit_Triage Hit Triage & Confirmation Primary_Screen->Hit_Triage Identified Hits SPR Surface Plasmon Resonance (SPR) Affinity & Kinetics Hit_Triage->SPR Confirmed Hits NMR NMR Spectroscopy Binding Site & Stoichiometry SPR->NMR Orthogonal Validation Crystallography X-ray Crystallography Binding Mode NMR->Crystallography Structural Insights Go_NoGo Go/No-Go Decision Proceed to Hit-to-Lead Crystallography->Go_NoGo Validated Scaffold

Figure 1: A comprehensive workflow for the validation of a novel fragment scaffold.

Step 1: Primary Screening with Thermal Shift Assay (TSA)

The initial screen aims to rapidly identify fragments that bind to the target protein. A fluorescence-based thermal shift assay (TSA) is an excellent primary screening method due to its high throughput and low protein consumption.[8] Binding of a fragment stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol: Thermal Shift Assay (TSA)

  • Preparation: Prepare a stock solution of the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare a 10 mM stock solution of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol in DMSO.

  • Assay Plate Setup: In a 96-well PCR plate, add 2 µL of the fragment stock solution to each well. For the negative control, add 2 µL of DMSO.

  • Protein and Dye Addition: Prepare a master mix containing the target protein (final concentration 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in the assay buffer. Add 18 µL of this master mix to each well.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the temperature at which the fluorescence is at its maximum. A significant shift in Tm (e.g., > 2 standard deviations from the mean of the controls) indicates a potential hit.[8]

Step 2: Orthogonal Validation and Affinity Determination with Surface Plasmon Resonance (SPR)

Fragments identified in the primary screen must be validated using an orthogonal biophysical method to eliminate false positives.[6] Surface Plasmon Resonance (SPR) is a powerful label-free technique that can confirm binding and provide valuable information on binding affinity (KD) and kinetics (kon and koff).[9][10][11]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol in a suitable running buffer (e.g., PBS with 0.05% Tween-20), typically ranging from 1 µM to 1 mM.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD). Analyze the association and dissociation phases to determine the kinetic rate constants (kon and koff).

Step 3: Elucidating the Binding Site with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for detecting weak fragment binding and can provide crucial information about the binding site on the protein.[12][13][14] Protein-observed NMR experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC), are particularly informative.

Experimental Protocol: 1H-15N HSQC NMR Spectroscopy

  • Sample Preparation: Prepare a sample of 15N-labeled target protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5 in 90% H2O/10% D2O).

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Fragment Titration: Add increasing concentrations of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis: Overlay the spectra and identify peaks that shift or broaden upon fragment addition. These "chemical shift perturbations" indicate the amino acid residues in the protein that are affected by fragment binding, thus mapping the binding site.

NMR_HSQC_Principle cluster_0 Protein Alone cluster_1 Protein + Fragment cluster_2 Data Analysis P1 Protein (15N-labeled) S1 HSQC Spectrum (Reference) A1 Overlay Spectra S1->A1 Input 1 P2 Protein + Fragment S2 HSQC Spectrum (Perturbed) S2->A1 Input 2 A2 Identify Shifted Peaks (Binding Site Mapping)

Figure 2: The principle of binding site mapping using 1H-15N HSQC NMR spectroscopy.

Step 4: Definitive Binding Mode Determination with X-ray Crystallography

The gold standard for validating a fragment hit and guiding subsequent structure-based drug design is the determination of a high-resolution co-crystal structure of the fragment bound to the target protein.[6][7][15][16] This provides a detailed, three-dimensional view of the binding mode, revealing the specific interactions between the fragment and the protein.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Obtain crystals of the target protein using techniques such as vapor diffusion.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration (e.g., 10-50 mM) of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol and allow the fragment to diffuse into the crystal.[17]

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the structure and model the fragment into the observed electron density.

  • Analysis: Analyze the refined structure to identify the key hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein.

Comparison with Alternative Scaffolds

The value of a novel scaffold is best understood in the context of existing, well-characterized fragments. Below is a qualitative comparison of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol with two commonly used scaffolds.

Feature(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol7-AzaindoleTetrahydrofuran
Chemical Class Fluorinated PyridineBicyclic HeterocycleSaturated Heterocycle
3D Character High (due to pyrrolidine)Low (planar)Moderate (puckered ring)
Key Interactions H-bond donor/acceptor, potential for halogen bondingH-bond donor/acceptor, π-stackingH-bond acceptor, hydrophobic interactions
Synthetic Tractability ModerateHighHigh
Novelty HighLowLow
Potential Advantages Access to novel chemical space, improved solubility from fluorineWell-established in kinase inhibitors, predictable binding modesGood metabolic stability, simple core
Potential Disadvantages More complex synthesis, potential for off-target effectsCan be promiscuous binders, limited 3D diversityLimited interaction potential, may lack specificity

Table 2: Qualitative Comparison of Fragment Scaffolds. This table highlights the distinct characteristics of the novel scaffold in comparison to established alternatives.

Conclusion

The validation of a novel fragment scaffold is a data-driven process that requires a suite of orthogonal biophysical and structural techniques. While (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a hypothetical candidate in this guide, the outlined workflow provides a robust and scientifically sound methodology for its evaluation. Its attractive physicochemical properties and three-dimensional character make it a promising starting point for an FBDD campaign.

By adhering to a rigorous validation cascade, from initial high-throughput screening to high-resolution structural determination, researchers can confidently identify and prioritize novel scaffolds with the greatest potential for development into next-generation therapeutics. This systematic approach not only mitigates the risks associated with early-stage drug discovery but also lays a solid foundation for successful hit-to-lead optimization.

References

  • American Elements. (n.d.). 6-Fluoro-2-pyridinemethanol. Retrieved from [Link]

  • X-ray Crystallography in Drug Discovery. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • National Institutes of Health. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine. PubChem. Retrieved from [Link]

  • PubMed. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2021). Exploring alternative antibody scaffolds: Antibody fragments and antibody mimics for targeted drug delivery. Retrieved from [Link]

  • National Institutes of Health. (2021). Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition. Retrieved from [Link]

  • PubMed. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry. Retrieved from [Link]

  • ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • PubMed Central. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]

  • National Institutes of Health. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Retrieved from [Link]

  • Google Patents. (2002). Process for preparing pyridinemethanol compounds.
  • MDPI. (2023). Protein-Targeting Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2015). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. Retrieved from [Link]

  • ResearchGate. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. Retrieved from [Link]

  • Frontiers. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • YouTube. (2024). ChemBounce: Scaffold Hopping Tool for Drug Discovery. Retrieved from [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2009). Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-(hydroxymethyl)pyridine. PubChem. Retrieved from [Link]

  • PubMed Central. (2023). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • National Institutes of Health. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening Services. Retrieved from [Link]

  • ACS Publications. (2004). Fragment-Based Lead Discovery Using X-ray Crystallography. Retrieved from [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Retrieved from [Link]

  • PubMed. (2023). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. Retrieved from [Link]

  • PubMed. (2022). Fragment-based screening by protein-detected NMR spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2010). SPR-based fragment screening: advantages and applications. Retrieved from [Link]

  • ACS Publications. (2021). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Pyridyl Methanol Scaffold

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol scaffold is of significant interest to medicinal chemists due to the unique combination of its structural features. The fluorine atom can enhance metabolic stability and binding affinity, the pyrrolidine moiety can improve solubility and cell permeability, and the pyridyl methanol core provides a key site for further chemical modification. This guide provides a comprehensive comparison of catalytic systems for a crucial step in the synthesis of this valuable molecule: the reduction of a suitable carbonyl precursor.

A plausible and efficient synthetic route to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol involves the reduction of a commercially available precursor, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde. This document will focus on comparing the efficacy of various catalytic and chemical reduction methods for this key transformation, providing researchers with the necessary data to make informed decisions for their synthetic campaigns.

Comparative Analysis of Reduction Methodologies

The selective reduction of an aldehyde in the presence of a fluorinated, amine-substituted pyridine ring requires a careful choice of reagents and conditions to avoid side reactions, such as defluorination or reduction of the pyridine ring. We will compare three primary approaches: a classical chemical reduction using a hydride donor and two distinct catalytic hydrogenation methods.

Sodium Borohydride (NaBH₄): The Chemoselective Hydride Reduction

Sodium borohydride is a widely used reducing agent known for its excellent chemoselectivity in reducing aldehydes and ketones in the presence of less reactive functional groups.[1]

Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate, typically during aqueous workup, yields the desired primary alcohol.[2]

Experimental Protocol: NaBH₄ Reduction of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

  • To a stirred solution of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq.) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.2 eq.) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Palladium on Carbon (Pd/C): Heterogeneous Catalytic Hydrogenation

Palladium on carbon is a versatile and robust heterogeneous catalyst for hydrogenation reactions. It is particularly effective for the reduction of various functional groups, including aldehydes.

Mechanism of Action: The catalytic cycle involves the adsorption of molecular hydrogen onto the palladium surface, leading to the dissociation of H₂ into active hydrogen atoms. The aldehyde also coordinates to the palladium surface, and the adsorbed hydrogen atoms are then sequentially transferred to the carbonyl group, resulting in the formation of the alcohol.

Experimental Protocol: Pd/C Catalyzed Hydrogenation

  • In a high-pressure vessel, combine 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq.) and 10% Palladium on Carbon (5 mol %).

  • Add a suitable solvent, such as ethanol or ethyl acetate (0.2 M).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Iridium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule, such as isopropanol. Iridium catalysts, particularly those with functionalized ligands, have proven to be highly efficient for this transformation.[3]

Mechanism of Action: The iridium catalyst, in the presence of a hydrogen donor like isopropanol, forms an iridium hydride species. This hydride is then transferred to the aldehyde's carbonyl carbon. The catalytic cycle is regenerated by the reaction of the iridium species with another molecule of the hydrogen donor.[3]

Experimental Protocol: Iridium-Catalyzed Transfer Hydrogenation

  • To a reaction vessel under an inert atmosphere, add 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq.) and the iridium catalyst (e.g., [Cp*Ir(2,2′-bpyO)(H₂O)], 1-2 mol %).

  • Add isopropanol as both the solvent and the hydrogen donor (0.2 M).

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the final product.

Data Presentation and Efficacy Comparison

The following table summarizes the expected performance of each catalytic system for the reduction of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde. The data is based on typical outcomes for similar substrates reported in the literature.

Catalyst/Reagent Typical Yield (%) Reaction Time (h) Temperature (°C) Pressure Key Advantages Potential Disadvantages
Sodium Borohydride (NaBH₄) 90-98%2-40 to RTAtmosphericHigh chemoselectivity, mild conditions, operational simplicity, cost-effective.Stoichiometric reagent, aqueous workup required.
Palladium on Carbon (Pd/C) 85-95%4-12RT1-10 atm H₂High efficiency, catalyst is recyclable, clean reaction profile.Requires specialized high-pressure equipment, potential for over-reduction or defluorination with prolonged reaction times.
Iridium Catalyst 88-96%6-1880AtmosphericAvoids the use of high-pressure hydrogen, good functional group tolerance.[3]Higher catalyst cost, may require elevated temperatures.

Visualization of Synthetic Pathways

The following diagrams illustrate the overall synthetic approach and the catalytic cycle for the transfer hydrogenation.

Synthetic Pathway Precursor 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde Product (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Precursor->Product Reduction Catalyst Catalyst/Reagent (NaBH₄, Pd/C, or Ir-catalyst) Catalyst->Product

Caption: General synthetic route to the target molecule.

Transfer Hydrogenation Cycle Ir_cat [Ir] Ir_hydride [Ir]-H Ir_cat->Ir_hydride + i-PrOH - Acetone Ir_hydride->Ir_cat + R-CHO - R-CH₂OH Aldehyde R-CHO Alcohol R-CH₂OH Isopropanol i-PrOH Acetone Acetone

Caption: Simplified catalytic cycle for Iridium-catalyzed transfer hydrogenation.

Conclusion and Recommendations

For the synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol from its corresponding aldehyde, all three discussed methods offer high efficacy.

  • Palladium on carbon offers a robust and scalable solution, particularly for larger-scale production where catalyst recycling is economically advantageous. Careful monitoring is crucial to prevent over-reduction.

  • Iridium-catalyzed transfer hydrogenation provides a safe and effective alternative to high-pressure hydrogenation, with the primary trade-off being the higher initial cost of the catalyst.

The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. For most research applications, the sodium borohydride reduction offers the most straightforward and reliable path to the desired product.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

  • Enhanced reducing properties of pyridine-borane adsorbed on solid supports: a convenient method for chemoselective reduction of aldehydes. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (2026, January 8). PubMed. Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (n.d.). ACS Publications. Retrieved from [Link]

  • Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. (2023, February 8). MDPI. Retrieved from [Link]

  • Synthesis of Two Fluoro Analogues of the Nicotinic Acetylcholine Receptor Agonist UB-165. (n.d.). ACS Publications. Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). PMC. Retrieved from [Link]

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. (2016, July 20). PubMed. Retrieved from [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Retrieved from [Link]

  • Production of pyrrolidine. (n.d.). Google Patents.
  • Enhanced reducing properties of pyridine-borane adsorbed on solid supports: a convenient method for chemoselective reduction of aldehydes. (1983, November 1). Semantic Scholar. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Nicotinic Acid Metabolism. IV. Ferredoxin-dependent Reduction of 6-hydroxynicotinic Acid to 6-oxo-1,4,5,6-tetrahydronicotinic Acid. (n.d.). PubMed. Retrieved from [Link]

  • Mesoionic N-heterocyclic olefin catalysed reductive functionalization of CO2 for consecutive N-methylation of amines. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

  • MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. (n.d.). MDPI. Retrieved from [Link]

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (n.d.). PMC. Retrieved from [Link]

  • Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of the research chemical (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. As a substituted fluoropyridine, this compound requires careful handling and adherence to specific waste management principles to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols for halogenated organic compounds and are designed for researchers, scientists, and drug development professionals.

Guiding Principle: In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is mandatory. The disposal plan must be based on the known hazards of its structural components: a fluorinated pyridine core, a pyrrolidine group, and a methanol substituent. Therefore, this compound must be treated as a hazardous, halogenated chemical waste. Your institution's Environmental Health & Safety (EHS) department is the ultimate authority for local compliance and should be consulted to align with site-specific procedures.[1]

Part 1: Hazard Assessment & Pre-Disposal Safety

Understanding the potential hazards is the foundation of safe disposal. Based on data from structurally similar compounds, a presumptive hazard profile for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol has been established. The presence of the fluorine atom classifies it as a halogenated organic compound, which is the single most critical factor for its disposal pathway.

Table 1: Presumptive Hazard Profile

Hazard Class Anticipated Classification Rationale and Representative Compounds
Acute Toxicity Category 4 (Harmful) Harmful if swallowed, in contact with skin, or if inhaled. Based on data for similar substituted pyridines and pyridine-3-methanol.[2]
Skin Corrosion/Irritation Category 2 (Irritant) Expected to cause skin irritation upon contact.
Eye Damage/Irritation Category 2A (Irritant) Expected to cause serious eye irritation.
Flammability Flammable Liquid The pyridine core and related structures are flammable liquids.[3]

| Environmental Hazard | Harmful to Aquatic Life | Fluorinated pyridines can be harmful to aquatic life with long-lasting effects.[3] |

Before beginning any disposal-related activities, it is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate the risks identified above. All handling of the neat compound or its concentrated solutions should occur within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Purpose
Gloves Chemical-resistant, such as butyl rubber or Viton®. To prevent skin absorption and direct contact.[4]
Eye Protection Chemical splash goggles. To protect eyes from splashes and vapors.[4]
Lab Coat Standard, fully-buttoned laboratory coat. To protect clothing and skin from contamination.

| Ventilation | Certified Chemical Fume Hood. | To prevent inhalation of potentially toxic vapors.[4] |

Part 2: The Core Principle: Halogenated Waste Segregation

The primary directive for disposing of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is its strict segregation as halogenated organic waste .

Causality: Halogenated and non-halogenated waste streams are treated differently at disposal facilities.[5] The incineration of halogenated compounds, such as this one containing fluorine, requires specialized equipment, including high-temperature furnaces and alkaline scrubbers.[6] These systems are necessary to neutralize the acidic gases (e.g., hydrogen fluoride, HF) produced during combustion. Improperly mixing halogenated waste into a non-halogenated stream can damage standard incinerators and lead to the release of corrosive pollutants and other toxic byproducts. This makes proper segregation not only a matter of regulatory compliance but also one of operational safety and environmental responsibility.

Part 3: Step-by-Step Disposal Protocol

Follow this protocol to ensure all forms of waste containing (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol are managed correctly. Never pour this chemical or its solutions down the drain or discard it in the regular trash.[7][8]

Step 3.1: Waste Container Selection and Labeling

  • Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with organic chemicals (e.g., polyethylene or glass). The container must be in good condition, free of leaks, and have a securely sealing cap.[4][9]

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste".[5]

  • List All Contents: List the full chemical name: "(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol" and any other solvents or reagents present in the waste mixture.

  • Keep Closed: Keep the waste container sealed at all times, except when adding waste.[8]

Step 3.2: Disposing of Neat (Unused) or Expired Reagent Pure, unused quantities of this chemical are considered hazardous waste.[10]

  • Carefully transfer the entire contents of the original vial or bottle into the designated "Halogenated Organic Liquid Waste" container.

  • If the original container is empty, proceed to Step 3.5 for its disposal.

Step 3.3: Disposing of Liquid Waste Streams (Solutions) This includes reaction mixtures, mother liquors, and solvent solutions from extractions or chromatography containing the title compound.

  • Collect all such solutions in the designated "Halogenated Organic Liquid Waste" container.

  • Do not mix with non-halogenated waste streams (e.g., waste acetone, hexane, or ethyl acetate not used in the process).

Step 3.4: Disposing of Contaminated Solid Waste This category includes items such as used gloves, weigh paper, silica gel, filter paper, and paper towels contaminated with the compound.

  • Collect all contaminated solid materials in a separate, clearly labeled "Halogenated Organic Solid Waste" container or a properly lined solid waste drum.

  • Minimize the generation of this waste by using only the necessary amount of absorbent or cleaning materials.

Step 3.5: Decontaminating and Disposing of Empty Containers An "empty" container that held the neat reagent must be properly decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Crucially, the solvent rinsate from each rinse is considered hazardous waste. Collect all rinsate and place it in the "Halogenated Organic Liquid Waste" container.[8]

  • Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container in the regular laboratory glass or solid waste bin, as per institutional policy.[8]

Part 4: Disposal Workflow and Decision Logic

The following diagram provides a clear, visual workflow for making the correct disposal decisions at each stage.

G cluster_waste_type Determine Waste Form cluster_action Perform Action cluster_final Select Final Waste Stream start Identify Waste Containing (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol neat Neat Reagent (Unused/Expired) liquid Liquid Solution (Reaction Mixture, Solvents) solid Contaminated Solid (Gloves, Silica, Paper) container Empty Reagent Container transfer_neat Transfer to Waste Container neat->transfer_neat collect_liquid Collect in Waste Container liquid->collect_liquid collect_solid Collect in Lined Solid Waste Bin solid->collect_solid triple_rinse Triple Rinse with Appropriate Solvent container->triple_rinse halogenated_liquid Halogenated Organic Liquid Waste transfer_neat->halogenated_liquid collect_liquid->halogenated_liquid halogenated_solid Halogenated Organic Solid Waste collect_solid->halogenated_solid collect_rinsate Collect Rinsate triple_rinse->collect_rinsate Rinsate is Hazardous dispose_container Deface Label & Dispose of Container triple_rinse->dispose_container After Rinsing collect_rinsate->halogenated_liquid regular_trash Regular Lab Trash (Glass/Solid) dispose_container->regular_trash

Sources

A Senior Application Scientist's Guide to the Safe Handling of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As novel chemical entities progress through the drug discovery and development pipeline, the paramount importance of ensuring researcher safety cannot be overstated. (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a substituted pyridine derivative, a class of compounds frequently utilized in medicinal chemistry. This guide provides a detailed framework for its safe handling, storage, and disposal, grounded in an analysis of its structural motifs and the known hazards of analogous compounds. Our objective is to empower researchers with the knowledge to manage the risks associated with this compound, ensuring a secure laboratory environment.

Critical Safety Notice: Hazard Assessment by Analogy

A specific Safety Data Sheet (SDS) for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not publicly available at the time of this writing. Therefore, the following guidance is synthesized from an expert assessment of its chemical structure and data from closely related analogs:

  • Fluorinated Pyridines: Compounds like (6-Fluoropyridin-2-yl)methanol and 2-Fluoro-6-(trifluoromethyl)pyridine.

  • Substituted Pyridines: The general class of pyridine derivatives.

  • Methanol Derivatives: The presence of the hydroxymethyl group.

It is imperative to treat this compound as hazardous and to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations. [1]

Section 1: Hazard Identification and Risk Assessment

The primary risk associated with (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol stems from its hybrid structure. The fluorinated pyridine core is known to cause irritation and potential toxicity, while the methanol functional group carries a risk of systemic toxicity upon absorption.

Based on GHS classifications for analogous compounds like (6-Fluoropyridin-2-yl)methanol, the following hazards should be assumed[2]:

Hazard CategoryGHS Hazard StatementCorresponding PictogramRationale for Concern
Acute Toxicity (Oral) H302: Harmful if swallowedGHS07 (Exclamation Mark)Pyridine derivatives and methanol are known to be toxic upon ingestion.[2][3][4]
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)Many substituted pyridines are skin irritants.[2][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)Direct contact with the eyes is likely to cause significant irritation.[2]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationGHS07 (Exclamation Mark)Inhalation of dust or aerosols may irritate the respiratory tract.[2]
Thermal Decomposition Hazard Not Classified, but a known riskNoneFluorinated organic compounds can release highly toxic hydrogen fluoride (HF) gas upon combustion or thermal decomposition.[6][7]

Section 2: Engineering Controls and Safe Work Practices

The hierarchy of controls dictates that engineering and administrative controls are the primary means of minimizing exposure. Personal Protective Equipment (PPE) should be considered the final line of defense.

  • Primary Engineering Control: All handling of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

  • Ventilation: Ensure good general laboratory ventilation (typically 6-12 air changes per hour) to supplement the local exhaust of the fume hood.[7]

  • Safe Work Practices:

    • Do not work alone when handling this compound.

    • Minimize the quantities of material handled to the amount required for the experiment.

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][9]

Section 3: Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE is critical to prevent chemical exposure.[9] The following table outlines the minimum required PPE for handling this compound.

PPE ItemSpecificationPurpose and Rationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles for splash-prone operations.[8][10]Protects eyes from splashes and aerosols. Standard safety glasses do not provide a sufficient seal and are inadequate.[11]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.Prevents skin contact and absorption. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Always consult the glove manufacturer's compatibility chart.[9][11]
Body Protection A flame-resistant laboratory coat. A chemical-resistant apron should be worn for larger quantities or splash-prone procedures.[9][11]Protects clothing and skin from contamination.[1]
Respiratory Protection Not typically required when work is performed within a certified chemical fume hood.A respirator may be required if engineering controls are insufficient or during a large spill cleanup. Consult your institution's EHS department for respirator selection and fit-testing.[9][10]

Section 4: Step-by-Step Handling and Operational Plan

A systematic workflow minimizes the risk of spills and exposure.

  • Preparation:

    • Confirm the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in Section 3.

    • Assemble all necessary equipment (spatulas, glassware, weigh paper, waste containers) within the fume hood.

  • Weighing and Transfer:

    • If the compound is a solid, carefully weigh it on anti-static weigh paper or in a tared container to prevent dispersal of dust.

    • If it is a solution, perform all transfers slowly and carefully to avoid splashing.

    • Clean any residual material from the spatula and weigh boat using a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

  • Reaction/Use:

    • Add the compound to the reaction vessel within the fume hood.

    • Ensure the reaction apparatus is properly secured.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove gloves using the proper technique and wash hands immediately.

G cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Post-Handling Phase A Verify Fume Hood Function B Don All Required PPE A->B C Assemble Equipment in Hood B->C D Weigh/Transfer Compound C->D E Add to Reaction Vessel D->E F Decontaminate Equipment & Surfaces E->F G Segregate & Dispose of Waste F->G H Doff PPE & Wash Hands G->H

Diagram 1: Standard workflow for handling (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Section 5: Spill Management and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[6]

    • Decontaminate the area with an appropriate solvent and wash with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS department or emergency response team immediately.[1]

First Aid Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. Because of the fluorine atom, there is a risk of HF burn; have 2.5% calcium gluconate gel available and apply it according to safety protocols if HF exposure is suspected.[12][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[4][6]

Section 6: Waste Disposal Protocol

All materials contaminated with (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol must be disposed of as hazardous chemical waste. Never pour this chemical down the drain or dispose of it with regular trash.[1]

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[9]

    • Solid Waste: Collect contaminated items (gloves, wipes, weigh paper, absorbent material) in a separate, sealed, and clearly labeled solid hazardous waste container.[14]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area. Follow your institution's established procedures for hazardous waste pickup and disposal.[1]

G Start Waste Generated IsLiquid Is the waste primarily liquid? Start->IsLiquid LiquidWaste Collect in labeled liquid hazardous waste container IsLiquid->LiquidWaste Yes SolidWaste Collect in labeled solid hazardous waste container IsLiquid->SolidWaste No (Solid/Debris) Pickup Store in Satellite Accumulation Area & Schedule EHS Pickup LiquidWaste->Pickup SolidWaste->Pickup

Diagram 2: Decision workflow for the disposal of contaminated waste.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
  • Agilent Technologies. (2025). Safety data sheet: Pyridine Standard.
  • Petrochem. (2023). Methanol Safety Data Sheet.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • PubChem. (n.d.). (6-Fluoropyridin-2-yl)methanol. National Center for Biotechnology Information.
  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-Fluoro-6-hydroxymethylpyridine: A Procedural Guide.
  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health.
  • Klobucar, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Ashurst, J. V., et al. (2025). Methanol Toxicity. In StatPearls. StatPearls Publishing.
  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • Purdue University. (n.d.). Fluorine Safety. Department of Chemistry.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
  • Chemwatch. (n.d.). Pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Pyridine-2,6-diyldimethanol Safety Data Sheet.
  • Nekoukar, Z., et al. (2021). Methanol poisoning as a new world challenge: A review. Annals of Medicine and Surgery.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.

Sources

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